molecular formula C12H8ClF2NO2 B061912 Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS No. 193827-70-2

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Cat. No.: B061912
CAS No.: 193827-70-2
M. Wt: 271.64 g/mol
InChI Key: JMOVJUQPVAVONE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a high-purity, multifunctional chemical intermediate of significant value in medicinal chemistry and drug discovery. This compound features a quinoline core strategically substituted with chloro, difluoro, and ester functional groups, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research application lies in the development of novel pharmaceutical agents, particularly as a key precursor for kinase inhibitors, antibacterial compounds, and other targeted therapies. The presence of the ethyl carboxylate group offers a handle for further synthetic modification via hydrolysis or amide coupling, while the halogen atoms (chloro and fluoro) are crucial for modulating electronic properties, enhancing binding affinity to biological targets, and improving metabolic stability. Researchers utilize this building block to explore structure-activity relationships (SAR) and to create proprietary compound libraries for high-throughput screening. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVJUQPVAVONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589205
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193827-70-2
Record name Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a pivotal building block in modern medicinal chemistry. As a key intermediate, its structural integrity and purity are paramount for the successful development of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics. The strategic placement of fluorine atoms at the C5 and C8 positions, a chlorine atom at the C4 position, and an ethyl carboxylate group at the C3 position endows this scaffold with unique electronic properties and versatile reactivity for further molecular elaboration.

This guide provides a comprehensive examination of the critical starting materials required for its synthesis. We will delve into the causality behind the selection of each precursor, detailing the well-established synthetic pathway that begins with the Gould-Jacobs reaction and culminates in a targeted chlorination. This document is structured to provide not just a procedural overview, but a deep-seated understanding of the chemical logic that underpins the synthesis, ensuring a robust and reproducible methodology for researchers in the field.

The Core Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted synthesis of this compound proceeds through a two-step sequence. This strategy is prized for its efficiency and the relative accessibility of its precursors.

  • Step 1: Quinolone Ring Formation via the Gould-Jacobs Reaction. This foundational reaction constructs the core 4-hydroxy-5,8-difluoroquinoline-3-carboxylate structure from a substituted aniline and a malonic ester derivative.

  • Step 2: Chlorination of the 4-position. The hydroxyl group of the newly formed quinolone is subsequently replaced with a chlorine atom, yielding the final target molecule.

The success of this entire sequence is fundamentally dependent on the quality and appropriate selection of three key starting materials.

PART 1: A Deep Dive into the Essential Starting Materials

The Aromatic Foundation: 2,5-Difluoroaniline

The choice of aniline is the single most critical decision in this synthesis, as it directly dictates the substitution pattern on the carbocyclic portion of the quinoline ring. To achieve the desired 5,8-difluoro substitution, the synthesis must begin with 2,5-Difluoroaniline .

PropertyValue
CAS Number 367-30-6[1]
Molecular Formula C₆H₅F₂N[2]
Molecular Weight 129.11 g/mol [2]
Appearance Colorless to light brown liquid
Boiling Point 176-178 °C

Causality of Selection: The Gould-Jacobs reaction involves an intramolecular thermal cyclization of the anilidomethylenemalonate intermediate.[3] This cyclization occurs via an electrophilic attack from the malonate portion onto one of the ortho positions of the aniline ring. When starting with 2,5-difluoroaniline, the cyclization proceeds to the unsubstituted carbon at the 6-position of the aniline ring. This locks the fluorine atoms into what will become the 5 and 8 positions of the final quinoline scaffold. The strategic placement of fluorine atoms is known to significantly enhance the biological activity and pharmacokinetic properties of many drug candidates.[1]

Procurement and Purity: 2,5-Difluoroaniline is commercially available from numerous chemical suppliers.[4] For pharmaceutical applications, it is imperative to source high-purity material (typically >99%), as impurities can lead to side reactions and complicate the purification of the subsequent quinolone intermediate.

Safety and Handling:

  • Toxic upon inhalation, ingestion, and skin contact.

  • Causes skin and serious eye irritation.

  • Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

The Pyridine Ring Precursor: Diethyl Ethoxymethylenemalonate (DEEM)

Diethyl ethoxymethylenemalonate (DEEM) is the workhorse reagent that reacts with the aniline to build the second ring of the quinoline system.

PropertyValue
CAS Number 87-13-8[5]
Molecular Formula C₁₀H₁₆O₅[6]
Molecular Weight 216.23 g/mol
Appearance Clear colorless to light yellow liquid[5]
Boiling Point 279-283 °C[5]

Causality of Selection: DEEM is a bifunctional molecule perfectly suited for the Gould-Jacobs reaction.[7] The ethoxymethylene group provides a reactive electrophilic site for the initial nucleophilic attack by the aniline's amino group.[8] The two diethyl malonate ester groups provide the carbon framework (C2, C3, C4) and the necessary functionality for the subsequent cyclization and the introduction of the ethyl carboxylate at the C3 position. This C3-carboxylate is a common feature in many quinolone-based drugs and is often essential for binding to biological targets like DNA gyrase.[9]

Synthesis and Purification: While commercially available, DEEM can also be synthesized in the lab. A common method involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[6][10] Purification is typically achieved by vacuum distillation.[10]

Safety and Handling:

  • Combustible liquid.

  • Causes skin irritation.

  • Should be stored in a cool, dry, well-ventilated area away from heat sources.

The Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

To convert the stable 4-hydroxyquinoline intermediate into the more reactive 4-chloroquinoline, a potent chlorinating agent is required. Phosphorus oxychloride is the reagent of choice for this transformation.

PropertyValue
CAS Number 10025-87-3
Molecular Formula Cl₃OP
Molecular Weight 153.33 g/mol
Appearance Colorless to yellowish, fuming liquid
Boiling Point 105.8 °C

Causality of Selection: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (4-quinolone).[3] The oxygen atom in this system is not readily displaced. POCl₃ is a powerful electrophile. The reaction mechanism is believed to involve the attack of the quinolone's hydroxyl group on the phosphorus atom, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion via nucleophilic attack to yield the 4-chloroquinoline product.[11] This reaction is highly effective and a standard procedure in quinoline chemistry.[12][13]

Safety and Handling:

  • Highly corrosive and toxic. Causes severe skin burns and eye damage.

  • Reacts violently with water, releasing heat and toxic fumes (hydrogen chloride).

  • All manipulations must be performed under anhydrous conditions in a well-ventilated fume hood. Use of robust PPE, including acid-resistant gloves, a lab coat, and a face shield, is mandatory.

PART 2: Synthesis Pathway and Experimental Protocols

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below.

SynthesisWorkflow cluster_SM Starting Materials cluster_Step1 Step 1: Gould-Jacobs Reaction cluster_Step2 Step 2: Chlorination SM1 2,5-Difluoroaniline Intermediate_A Anilidomethylenemalonate Intermediate SM1->Intermediate_A SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->Intermediate_A Condensation (100-130°C) Intermediate_B Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization (e.g., Diphenyl Ether, >250°C) FinalProduct This compound Intermediate_B->FinalProduct Reagent_POCl3 Phosphorus Oxychloride (POCl₃) Reagent_POCl3->FinalProduct Chlorination (Reflux)

Caption: Overall workflow for the synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate

This protocol is based on the classical Gould-Jacobs reaction, involving a condensation step followed by high-temperature thermal cyclization.[3][8]

Materials:

  • 2,5-Difluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (solvent)

Procedure:

  • Condensation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring at 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline and the formation of the intermediate anilidomethylenemalonate.

    • During this step, ethanol is produced as a byproduct. It can be removed under reduced pressure upon completion of the condensation.

  • Cyclization:

    • To the crude anilidomethylenemalonate intermediate, add a high-boiling point inert solvent, such as diphenyl ether.

    • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes. A precipitate of the product will form as the reaction proceeds.

    • Monitor the reaction by TLC until the intermediate is fully consumed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add a non-polar solvent like hexane to the cooled slurry to further precipitate the product and dilute the diphenyl ether.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.

    • Dry the resulting solid under vacuum to yield Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate using phosphorus oxychloride.[11][14]

Materials:

  • Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (used in excess, as both reagent and solvent)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent for extraction)

Procedure:

  • Reaction Setup (Anhydrous Conditions):

    • To a flame-dried round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 eq).

    • Working in a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 eq, or enough to act as a solvent).

    • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

    • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker (this is a highly exothermic and hazardous step that releases HCl gas; perform in a fume hood).

    • The product should precipitate as a solid. Stir the slurry until all the excess POCl₃ has been quenched.

    • Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product into an organic solvent such as dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol or an ethanol/hexane mixture) or by column chromatography on silica gel to afford the pure this compound.

Reaction Pathway Diagram

ReactionPathway Start_Aniline 2,5-Difluoroaniline Start_Aniline->p1 Start_DEEM DEEM Start_DEEM->p1 Intermediate_1 Anilidomethylenemalonate Intermediate_2 Ethyl 4-hydroxy-5,8-difluoro- quinoline-3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization Intermediate_2->p3 Reagent_POCl3 POCl₃ Reagent_POCl3->p3 Final_Product Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate p1->Intermediate_1 + Heat - EtOH p3->Final_Product + Reflux

Caption: Key chemical transformations in the synthesis pathway.

Conclusion

The synthesis of this compound is a well-defined process hinging on the principles of the Gould-Jacobs reaction and subsequent chlorination. The successful execution of this synthesis is critically dependent on the selection and handling of three primary starting materials: 2,5-Difluoroaniline , which sets the crucial fluorine substitution pattern; Diethyl Ethoxymethylenemalonate , which constructs the pyridinone ring; and Phosphorus Oxychloride , the essential agent for the final chlorination step. A thorough understanding of the roles, properties, and handling requirements of these precursors, as detailed in this guide, provides the foundational knowledge for researchers to produce this valuable intermediate with high yield and purity, paving the way for advancements in drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Butnariu, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(15), 4946. [Link]

  • Merck & Co. Gould-Jacobs Reaction. The Merck Index, 14th ed., Whitehouse Station, NJ, 2006. [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Medicinal Chemistry, 2013, 562480. [Link]

  • Abbas, W., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. [Link]

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. [Link]

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Powerhouse: Exploring 2,5-Difluoroaniline in Organic Chemistry. [Link]

  • Google Patents.
  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • Hopkin, M. D., et al. (2017). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1034. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubChem. 2,5-Difluoroaniline. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic effects of difluoroquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed protocols for mechanism-of-action studies.

Introduction: The Chemical Versatility and Therapeutic Promise of the Difluoroquinoline Scaffold

Difluoroquinoline derivatives are a prominent class of synthetic compounds built upon the core structure of 4-oxo-1,4-dihydroquinolone.[1] The strategic incorporation of two fluorine atoms, typically at the C-6 position, significantly enhances their biological activity, particularly their binding to target enzymes like DNA gyrase.[2] Initially developed for their potent broad-spectrum antibacterial effects, the therapeutic potential of these derivatives has expanded significantly.[3] Researchers are now actively investigating their antiproliferative properties against various cancer cell lines, making them a subject of intense interest in both infectious disease and oncology drug discovery.[1][4] This guide delves into the primary and emerging mechanisms through which these compounds exert their cytotoxic effects.

Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The foundational mechanism of antibacterial action for difluoroquinoline derivatives is the targeted inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.[7][8]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[9]

  • Topoisomerase IV: Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes after DNA replication, which is an indispensable step for cell division.[10]

Difluoroquinolones exert their bactericidal effect by trapping these enzymes in an intermediate state of their catalytic cycle. They bind to the enzyme-DNA complex, stabilizing the transient double-strand DNA breaks created by the topoisomerases.[5][11] This stabilized "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[11] These breaks halt DNA replication and transcription, ultimately triggering pathways that lead to bacterial cell death.[12] The interaction is a classic example of non-competitive inhibition with respect to the DNA substrate.

G cluster_0 Topoisomerase Catalytic Cycle DNA_Binding 1. Enzyme Binds DNA Cleavage 2. DNA Cleavage (Double-Strand Break) DNA_Binding->Cleavage Strand_Passage 3. Strand Passage Cleavage->Strand_Passage Cleavage_Complex Stabilized Ternary Cleavage Complex Cleavage->Cleavage_Complex Religation 4. DNA Re-ligation Strand_Passage->Religation Release 5. Enzyme Releases DNA Religation->Release Release->DNA_Binding Inhibitor Difluoroquinoline Derivative Inhibitor->Cleavage_Complex Binds to & Traps Cleavage_Complex->Religation Blocks Re-ligation Apoptosis Replication Fork Collapse & Bacterial Cell Death Cleavage_Complex->Apoptosis Leads to

Figure 1: Inhibition of the Bacterial Topoisomerase Catalytic Cycle.

Anticancer Activity: Targeting Human Topoisomerase II and Inducing Apoptosis

The success of fluoroquinolones as bacterial topoisomerase inhibitors has prompted investigations into their effects on mammalian cells, where they have been shown to target the analogous human topoisomerase II enzyme.[13] This enzyme is overexpressed in many cancer types and is a validated target for several established chemotherapeutic agents.[13]

Ciprofloxacin hydrazide derivatives, for example, have demonstrated potent inhibitory activity against human Topoisomerase II.[14] Similar to the antibacterial mechanism, these compounds stabilize the cleavable complex, leading to persistent DNA double-strand breaks. The cellular response to this extensive DNA damage in cancer cells includes:

  • Cell Cycle Arrest: The most active derivatives induce cell cycle arrest, predominantly in the G2/M phase, preventing mitotic entry with damaged DNA.[14]

  • Induction of Apoptosis: The accumulation of irreparable DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]

This mechanism positions difluoroquinoline derivatives as promising scaffolds for the development of novel anticancer agents.[14]

G Inhibitor Difluoroquinoline Derivative TopoII Human Topoisomerase II Inhibitor->TopoII Inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Causes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Triggers Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Triggers

Figure 2: Anticancer Signaling Pathway of Difluoroquinoline Derivatives.

Emerging Mechanisms and Polypharmacology

While topoisomerase inhibition is the most well-documented mechanism, recent research indicates that difluoroquinoline derivatives may possess a broader pharmacological profile. This polypharmacology could be advantageous for overcoming resistance or for drug repositioning efforts.

  • Kinase Inhibition: The quinolone scaffold is present in known PIM kinase and GSKβ inhibitors, suggesting that certain derivatives could modulate cellular signaling pathways through kinase inhibition.[3]

  • Tyrosinase Inhibition: A study demonstrated that several fluoroquinolones, including ciprofloxacin and moxifloxacin, act as potent mixed-type inhibitors of tyrosinase, a key enzyme in melanin synthesis.[15] This suggests potential applications in cosmetology or for treating pigmentation disorders.

  • MicroRNA-21 Inhibition: Novel fluoroquinolone derivatives have been designed and synthesized as small-molecule inhibitors of microRNA-21 (miRNA-21).[16] As miRNA-21 is highly expressed in many tumors and acts as an oncomiR, its inhibition represents an attractive cancer therapeutic strategy.[16]

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of difluoroquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). These values are critical for structure-activity relationship (SAR) studies and lead compound selection.

Compound Class/ExampleTarget/Cell LineAssay TypeIC50 / MIC ValueReference
TPI-2 (Generic Topo IV Inhibitor)E. coli Topoisomerase IVDecatenation0.5 µM[10]
TPI-2 (Generic Topo IV Inhibitor)S. aureus Topoisomerase IVDecatenation0.2 µM[10]
CiprofloxacinE. coli ATCC 25922Antibacterial0.015 µg/mL[10]
CiprofloxacinS. aureus ATCC 29213Antibacterial0.25 µg/mL[10]
Ciprofloxacin Derivative 45 MCF-7 (Breast Cancer)Cytotoxicity1.09 µM[1]
Ciprofloxacin Derivative 46 SKOV-3 (Ovarian Cancer)Cytotoxicity1.21 µM[1]
GemifloxacinTyrosinaseEnzyme Inhibition34 ± 2 µM[15]
MoxifloxacinTyrosinaseEnzyme Inhibition50 ± 1.9 µM[15]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action requires a suite of robust in vitro and cell-based assays. The following protocols represent core methodologies in the field.

In Vitro Topoisomerase II Decatenation Assay

This biochemical assay directly measures the enzymatic activity of Topoisomerase II by monitoring its ability to unlink catenated kinetoplast DNA (kDNA). Inhibition of this process is a hallmark of topoisomerase-targeting drugs.

Causality and Rationale:

  • Substrate: Kinetoplast DNA (kDNA) is a large network of interlocked DNA mini-circles, making it an ideal substrate. Active topoisomerase II resolves this network into individual mini-circles.[11]

  • Detection: Agarose gel electrophoresis separates the large, slow-moving kDNA network from the smaller, faster-migrating decatenated mini-circles. The degree of inhibition is quantified by the reduction in the appearance of the mini-circle band.[10]

  • Self-Validation: The assay includes a positive control (enzyme, no inhibitor) to confirm full decatenation and a negative control (no enzyme) to show the position of the unreacted kDNA network. A known inhibitor (e.g., etoposide) serves as a reference.[11]

Step-by-Step Protocol:

  • Reaction Preparation (on ice): For each 30 µL reaction, prepare a master mix containing:

    • 3 µL of 10x Topoisomerase II Assay Buffer

    • 3 µL of 10 mM ATP

    • 2 µL of kDNA (e.g., 0.1 µg/µL)

    • Variable volume of sterile deionized water to bring the final volume to 30 µL after adding the inhibitor and enzyme.

  • Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the desired concentration of the difluoroquinoline derivative (typically from a DMSO stock) or DMSO alone as a vehicle control.

  • Enzyme Initiation: Initiate the reaction by adding a pre-determined optimal amount of purified Topoisomerase II enzyme (e.g., 1 unit). The optimal amount is the minimum required to achieve complete decatenation in the control reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye (containing SDS and Proteinase K to digest the enzyme and release the DNA).

  • Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TAE buffer containing ethidium bromide (or a safer alternative like SYBR Safe).

  • Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV light. The catenated kDNA will remain near the well, while the decatenated mini-circles will migrate further down the gel.[10][11]

G Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Start->Prepare_Mix Add_Inhibitor Add Inhibitor/ Vehicle Control Prepare_Mix->Add_Inhibitor Add_Enzyme Add Topo II Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (UV Light) Electrophoresis->Visualize End End Visualize->End

Figure 3: Workflow for the Topoisomerase II DNA Decatenation Assay.
In Vitro Radiometric Kinase Assay

This highly sensitive assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]-ATP to a specific substrate protein or peptide by a kinase. It is considered a gold standard for quantifying kinase activity and inhibition.

Causality and Rationale:

  • Direct Measurement: Unlike fluorescence or luminescence-based assays that measure ATP consumption, this method directly quantifies the phosphorylated product, providing high accuracy and sensitivity.[17]

  • Substrate Specificity: The choice of substrate (e.g., a generic substrate like casein or a specific peptide) is critical and must be optimized for the kinase of interest.[18]

  • Validation: The use of radioisotopes requires stringent safety protocols but offers unparalleled signal-to-noise ratios, making it ideal for validating hits from high-throughput screens.[17]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the substrate protein (e.g., α-casein), and the difluoroquinoline derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing a mix of non-radiolabeled ATP and [γ-³²P]-ATP. The final ATP concentration should be carefully chosen (e.g., near the Km value for ATP) as it can affect IC50 values.[17]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). The paper binds the phosphorylated substrate while the unreacted [γ-³²P]-ATP does not bind strongly.

  • Washing: Wash the phosphocellulose paper multiple times in phosphoric acid to remove all unreacted [γ-³²P]-ATP.

  • Quantification: Place the dried paper squares into scintillation vials with a scintillation cocktail. Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value.[17]

G Start Start Setup Set up Reaction (Kinase, Substrate, Inhibitor) Start->Setup Initiate Initiate with [γ-³²P]-ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot onto P81 Paper Incubate->Spot Wash Wash Paper (Phosphoric Acid) Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Figure 4: Workflow for the Radiometric Kinase Assay.

Mechanisms of Resistance

The clinical efficacy of any antimicrobial or anticancer agent can be compromised by the development of resistance. For difluoroquinolones, the primary mechanisms are:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are a common resistance mechanism.[5] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex.[6]

  • Active Efflux Pumps: Bacteria can acquire or upregulate membrane proteins that actively pump the drug out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit its target.[19] Some pyridoquinoline derivatives are being explored as potential efflux pump inhibitors to restore fluoroquinolone activity.[19]

Conclusion and Future Directions

Difluoroquinoline derivatives are a versatile chemical class with a well-established primary mechanism of action centered on the inhibition of type II topoisomerases. This core mechanism is responsible for their potent antibacterial activity and their promising anticancer potential. The ongoing discovery of alternative targets, such as kinases and microRNAs, opens new avenues for therapeutic development and drug repositioning. Future research should focus on designing derivatives with improved selectivity for cancer-specific targets over their bacterial counterparts, characterizing their polypharmacology to anticipate off-target effects, and developing strategies to circumvent known resistance mechanisms. The integration of biochemical assays, cell-based studies, and structural biology will remain paramount in guiding the rational design of the next generation of difluoroquinoline-based therapeutics.

References

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An In-depth Technical Guide to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: Scientific literature and chemical databases present a significant scarcity of experimental data for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. Conversely, the isomeric compound, Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS No. 150258-20-1), is more extensively documented. This guide will focus on the properties and synthesis of the 6,8-difluoro isomer as a representative polyfluorinated 4-chloroquinoline-3-carboxylate, while also discussing the general principles applicable to the 5,8-difluoro isomer. This approach ensures the provision of a technically accurate and data-supported resource for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and the vast class of fluoroquinolone antibiotics.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

The subject of this guide, Ethyl 4-chloro-difluoroquinoline-3-carboxylate, is a key heterocyclic intermediate. The presence of a chlorine atom at the C4 position renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile building block for the synthesis of more complex molecules.[2] The difluoro substitution on the benzene ring further modulates the electronic properties of the molecule, often enhancing its metabolic stability and interaction with biological targets. The ethyl carboxylate at the C3 position is another critical feature, known to influence the molecule's activity and is a common feature in many quinolone-based drugs.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, offering valuable insights for its utilization in research and drug development.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application in synthetic chemistry and drug design.

Physical Properties

The available data for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate is summarized in the table below. The physical state of the compound at standard conditions is not explicitly stated in the search results, but similar compounds are often crystalline solids.

PropertyValueReference(s)
CAS Number 150258-20-1[3][4]
Molecular Formula C₁₂H₈ClF₂NO₂[3][4]
Molecular Weight 271.65 g/mol [3]
Boiling Point 329.9°C at 760 mmHg[3]
Density 1.418 g/cm³[3]
Flash Point 153.3°C[3]
Vapor Pressure 0.000172 mmHg at 25°C[3]
Melting Point Not available
Solubility Not explicitly available, but likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Spectroscopic Characterization

While specific spectra for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate were not found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show a triplet for the methyl protons (-CH₃) of the ethyl group around 1.4 ppm and a quartet for the methylene protons (-CH₂-) around 4.4 ppm. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns and chemical shifts influenced by the fluorine and chlorine substituents. The proton at the C2 position is expected to be a singlet in the most downfield region of the aromatic signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show characteristic peaks for the carbonyl carbon of the ester at around 165 ppm, and the carbons of the ethyl group at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃). The aromatic carbons would resonate between 110 and 150 ppm, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1500-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would appear in the fingerprint region, typically below 1400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be observed. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the quinoline ring.

Chemical Properties and Reactivity

Reactivity of the 4-Chloro Group

The chlorine atom at the 4-position of the quinoline ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This high reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.

The presence of two electron-withdrawing fluorine atoms on the benzene portion of the quinoline ring is expected to further enhance the electrophilicity of the C4 position, making it even more susceptible to nucleophilic attack. Common nucleophiles used in reactions with 4-chloroquinolines include amines, alcohols, and thiols, leading to the formation of a diverse range of derivatives.

Nucleophilic_Aromatic_Substitution Reactant Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate Product Substituted Quinoline Derivative Reactant->Product + Nu-H Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH HCl HCl

Caption: Nucleophilic Aromatic Substitution at the C4-position.

Stability

Fluoroquinolone compounds are generally stable under normal storage conditions. However, they can be susceptible to degradation under certain conditions:

  • Photostability: Exposure to UV light can lead to the degradation of some fluoroquinolones. Studies have shown that substitution at the 8-position can significantly influence the photostability of the quinolone ring system.[5] Compounds with a fluorine at the C8 position have been observed to have decreased antibacterial activity and increased cytotoxicity upon UVA irradiation.[5]

  • Thermal Stability: The compound is expected to be thermally stable at moderate temperatures, as indicated by its high boiling point.

  • pH Stability: The ester functional group may be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of fluoroquinolones in solution can also be influenced by pH.

Synthesis and Purification

The synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate typically starts from the corresponding 4-hydroxyquinoline precursor, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. The chlorination of the 4-hydroxy group is a common transformation in quinoline chemistry.

Synthesis_Workflow Start Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate Reaction Chlorination with POCl₃ Start->Reaction Product Ethyl 4-chloro-6,8-difluoro- quinoline-3-carboxylate Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthesis workflow for Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate

This protocol is a representative procedure based on the synthesis of analogous 4-chloroquinolines.[6][7]

Materials:

  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules. The reactive C4-chloro group allows for the introduction of various substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

  • Fluoroquinolone Antibiotics: This class of compounds serves as a key precursor for the synthesis of novel fluoroquinolone antibiotics. By replacing the C4-chloro group with various amine-containing cyclic or acyclic moieties, researchers can develop new antibacterial agents with improved potency, broader spectrum of activity, and reduced susceptibility to bacterial resistance mechanisms.

  • Antimalarial Agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. Ethyl 4-chloro-difluoroquinoline-3-carboxylate can be used to synthesize new 4-aminoquinoline derivatives with potential activity against drug-resistant strains of Plasmodium falciparum.

  • Other Therapeutic Areas: The versatility of the 4-chloroquinoline scaffold has led to its exploration in other therapeutic areas, including anticancer, antiviral, and anti-inflammatory drug discovery.

Conclusion

This compound, and more specifically its well-documented isomer Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, represent highly valuable and versatile building blocks for synthetic and medicinal chemistry. A thorough understanding of their physicochemical properties, reactivity, and synthetic routes is crucial for their effective application in the design and development of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this important class of compounds, highlighting their potential to contribute to the advancement of modern medicine.

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Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate CAS number 150258-20-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate (CAS 150258-20-1): A Cornerstone Intermediate in Modern Drug Discovery

Introduction

This compound, identified by CAS Number 150258-20-1, stands as a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development.[1][2] While unassuming in isolation, this halogenated quinoline derivative is a highly valued intermediate, primarily for the synthesis of advanced fluoroquinolone antibiotics—a class of drugs that has been instrumental in the fight against bacterial infections for decades.[3][4] The strategic placement of its chloro and fluoro substituents, combined with the carboxylate ester, makes it a versatile scaffold for creating potent therapeutic agents.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, its mechanistic role in drug design, and the practical considerations for its use in a laboratory setting. By grounding theoretical knowledge in practical application, this document aims to empower scientists to fully leverage the synthetic potential of this critical molecule.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application. These characteristics dictate its behavior in reactions, its solubility, and the appropriate methods for its purification and analysis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These data are essential for reaction planning, safety assessments, and regulatory documentation.

PropertyValueReference
CAS Number 150258-20-1[1][2][5]
Molecular Formula C₁₂H₈ClF₂NO₂[1][2]
Molecular Weight 271.65 g/mol [1][5]
IUPAC Name ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate[6]
Synonyms 4-chloro-6,8-difluoroquinoline-3-carboxylic acid ethyl ester[2]
Physical Form Solid[6]
Boiling Point 329.9°C at 760 mmHg[1]
Flash Point 153.3°C[1]
Density 1.418 g/cm³[1]
Spectroscopic Characterization

While specific spectra for this exact compound are not publicly cataloged, its structure allows for an expert prediction of its spectroscopic features based on data from closely related analogs.[7][8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 4.4-4.6 ppm and a triplet around 1.4-1.5 ppm). The aromatic protons on the quinoline ring will appear as complex multiplets in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns influenced by fluorine-proton coupling. The singlet for the proton at the C2 position would be highly deshielded, appearing significantly downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal signals for all 12 carbons. The carbonyl carbon of the ester will be observed around 165 ppm. Carbons bonded to electronegative atoms (Cl, F, N) will show characteristic shifts and C-F coupling constants.

  • IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of major functional groups. A strong absorption around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. C-Cl, C-F, and C=N stretching vibrations will also be present in the fingerprint region.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is the definitive method. This technique provides precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the crystal lattice, as has been demonstrated for numerous similar quinolone structures.[10][11]

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that hinges on established, reliable chemical transformations. The primary route involves the creation of the core quinolone ring system followed by a critical chlorination step.

Core Synthesis Pathway

The overall synthetic strategy can be visualized as a two-stage process:

  • Quinolone Ring Formation (Gould-Jacobs Reaction): The synthesis typically begins with a substituted aniline, in this case, 2,5-difluoroaniline. This starting material is reacted with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. The reaction proceeds through an initial nucleophilic substitution followed by a thermal cyclization to form the ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate precursor.[3][4] The "hydroxy" group is tautomeric with the more stable "oxo" form, hence this intermediate is often named a 4-quinolone.

  • Chlorination: The crucial transformation to the target compound is the conversion of the 4-hydroxy group into a 4-chloro group. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][12] This step is vital as the chloro group serves as an excellent leaving group for subsequent reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Precursor Synthesis cluster_final Final Product SM1 2,5-Difluoroaniline INT Ethyl 4-hydroxy-6,8- difluoroquinoline-3-carboxylate SM1->INT Gould-Jacobs Reaction SM2 Diethyl Ethoxymethylenemalonate (EMME) SM2->INT Gould-Jacobs Reaction PROD Ethyl 4-chloro-6,8- difluoroquinoline-3-carboxylate (CAS 150258-20-1) INT->PROD Chlorination (e.g., POCl₃)

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol: Chlorination

This protocol is a representative procedure based on established methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[7][12]

Objective: To convert Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate to Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate.

Materials:

  • Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (2-5 equivalents, used as reagent and solvent)

  • Crushed ice

  • Concentrated ammonium hydroxide solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Ethyl 4-hydroxy-6,8-difluoroquinoline-3-carboxylate (1 eq.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-5 eq.). The POCl₃ often serves as both the chlorinating agent and the reaction solvent.

  • Heating: Heat the reaction mixture to 100-110°C and stir for 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot (more polar) is no longer visible and a new, less polar product spot is dominant.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate (the crude product) should form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.

Part 3: The Role in Drug Development: A Mechanistic Perspective

The true value of this compound lies in its function as a "privileged scaffold." This term denotes a molecular framework that can be systematically modified to bind to multiple biological targets, leading to the development of a wide range of active pharmaceutical ingredients.

The Fluoroquinolone Pharmacophore

Fluoroquinolones exert their antibacterial effect by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are essential for managing DNA topology during replication, making them ideal targets for antibiotics. The core quinolone structure is fundamental to this inhibitory activity. The fluorine atom at C6 (in the common numbering system, which corresponds to C5 in this specific scaffold) and the substituent at C7 (introduced via the C-4 chloro group) are known to be critical for the potency and spectrum of activity.[14][15]

MOA cluster_drug Fluoroquinolone Action cluster_bacteria Bacterial Cell drug Fluoroquinolone (from Intermediate) dna_gyrase DNA Gyrase / Topo IV drug->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication Blocked dna_gyrase->replication Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by the reactivity of the C-4 chlorine atom. This chlorine is readily displaced by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction is highly efficient because the electron-withdrawing quinoline ring system and the adjacent ester group stabilize the negative charge in the Meisenheimer complex intermediate.

This reactivity allows for the facile introduction of various side chains, most commonly nitrogen-based nucleophiles like piperazine and its derivatives.[16][17] By varying the structure of the amine nucleophile, medicinal chemists can fine-tune the pharmacological properties of the final compound, such as its antibacterial spectrum, potency, and pharmacokinetic profile.

SNAr_Workflow cluster_reaction Core Reaction start_mol Ethyl 4-chloro-5,8- difluoroquinoline-3-carboxylate step1 SNAr Reaction (C-N Bond Formation) start_mol->step1 amine Amine Nucleophile (e.g., Piperazine) amine->step1 Adds to C4 step2 Ester Hydrolysis (Saponification) step1->step2 final_drug Active Fluoroquinolone (Carboxylic Acid) step2->final_drug

Caption: Key synthetic transformations in fluoroquinolone synthesis.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Safety: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] The signal word is "Warning".[6]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[1]

Conclusion

This compound is far more than a mere chemical intermediate; it is a testament to the power of rational drug design. Its structure is expertly tailored for its role as a precursor to life-saving fluoroquinolone antibiotics. The strategically positioned chloro group provides a reliable handle for synthetic diversification, while the difluoro substitution pattern is a key element of the resulting pharmacophore. For researchers in the field of antibacterial drug discovery, a deep technical understanding of this molecule's synthesis, reactivity, and mechanistic significance is not just beneficial—it is essential for the continued development of new therapies to combat the growing threat of antibiotic resistance.

References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
  • Patents. (n.d.). Synthesis of Example 5 Ethyl 7-chloro-6-fluoro-4-hydroxy-8-nitro-3-quinolinecarboxylate.
  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 13(1).
  • Abebe, A. A. (2022). Quinolone: a versatile therapeutic compound class. Future Journal of Pharmaceutical Sciences, 8(1), 58.
  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. Retrieved from [Link]

  • Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 820.
  • Emami, S., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Topics in Medicinal Chemistry, 19(21), 1888-1919.
  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o395.
  • ResearchGate. (2007). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Reyes-Mares, A. A., et al. (2016). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
  • Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

  • Guo, H. (2008). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2195.

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An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly within the quinolone class of antibiotics. Its efficacy in subsequent reaction steps is profoundly influenced by its solubility in various organic solvents. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It offers a predictive framework based on molecular structure and solvent properties, alongside a detailed, best-practice experimental protocol for accurate solubility determination. This document is intended to serve as a vital resource for chemists and pharmacologists, enabling informed solvent selection and optimization of reaction and formulation processes.

Introduction: The Pivotal Role of Solubility in Drug Synthesis

This compound (ECDFQ) is a fluorinated quinolone derivative. The quinolone scaffold is of significant interest in medicinal chemistry, forming the core of many antibacterial agents.[1][2] The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as ECDFQ, is a critical physicochemical parameter that governs its bioavailability, formulation, and overall therapeutic efficacy.[3] In the context of organic synthesis, understanding the solubility of ECDFQ is paramount for optimizing reaction conditions, improving yield and purity, and ensuring scalability.

This guide delves into the solubility profile of ECDFQ, providing both a theoretical foundation and a practical framework for its empirical determination.

Molecular Structure and its Implications for Solubility

To understand the solubility of this compound, a close examination of its molecular structure is essential.

Figure 1: Molecular Structure of this compound.

The key structural features influencing its solubility are:

  • Aromatic Quinoline Core: The fused aromatic ring system is inherently hydrophobic, suggesting better solubility in non-polar or moderately polar solvents.

  • Halogen Substituents (Cl, F): The chlorine and fluorine atoms increase the molecule's polarity and can participate in dipole-dipole interactions. However, they also contribute to its molecular weight and can enhance crystal lattice energy, potentially reducing solubility.

  • Ethyl Carboxylate Group: This ester group introduces a polar region capable of hydrogen bonding with protic solvents. The ethyl group, however, adds some non-polar character.

Based on these features, a qualitative prediction of solubility can be made. ECDFQ is expected to exhibit poor solubility in highly polar protic solvents like water and good solubility in a range of aprotic polar and moderately polar organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. They can be further categorized into:

    • Protic Solvents (e.g., methanol, ethanol): Capable of donating hydrogen bonds.

    • Aprotic Solvents (e.g., DMSO, DMF, acetone): Not capable of donating hydrogen bonds.[4]

  • Non-Polar Solvents (e.g., hexane, toluene): Have small dipole moments and primarily interact through weaker van der Waals forces. They are best for dissolving non-polar solutes.

Given ECDFQ's mixed polarity, it is anticipated to be most soluble in solvents that can engage in both dipole-dipole interactions and accommodate its aromatic core, such as chlorinated solvents, ethers, and some esters.

Experimentally Determined Solubility Profile

While extensive quantitative data for the solubility of this compound is not widely published in the literature, a systematic experimental approach can provide this crucial information. The following table presents expected solubility classifications based on the structural analysis and general knowledge of similar quinolone derivatives.

Solvent Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Dipolar AproticHighStrong dipole moment effectively solvates the polar regions of ECDFQ.
N,N-Dimethylformamide (DMF)Dipolar AproticHighSimilar to DMSO, its high polarity and aprotic nature favor dissolution.
Dichloromethane (DCM)ChlorinatedHighThe polarity is well-matched to the halogenated quinoline core.
ChloroformChlorinatedHighSimilar to DCM, effectively solvates the molecule.
Tetrahydrofuran (THF)EtherModerate to HighThe ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the aromatic core.
Ethyl AcetateEsterModerateThe ester functionality offers some polarity, but the overall polarity is lower than THF or DCM.
AcetoneKetoneModerateA polar aprotic solvent that should offer moderate solubility.
AcetonitrileNitrileModerate to LowWhile polar, its smaller size and linear structure may be less effective at solvating the bulky ECDFQ molecule.
MethanolPolar ProticLowThe strong hydrogen bonding network of methanol may be disrupted unfavorably by the largely non-polar ECDFQ.
EthanolPolar ProticLowSimilar to methanol, with slightly better performance due to the ethyl group.
IsopropanolPolar ProticLowThe larger alkyl group may slightly improve solubility over ethanol.
TolueneAromaticModerate to LowThe aromatic nature is compatible with the quinoline core, but it lacks the polarity to solvate the ester and halogens effectively.
HexaneNon-polarVery LowThe significant difference in polarity makes dissolution highly unfavorable.
WaterPolar ProticInsolubleThe hydrophobic nature of the molecule dominates, leading to negligible solubility.

Note: These are qualitative predictions. For precise quantitative data, the experimental protocol outlined in the following section should be employed.

A Validated Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in various solvents.[3] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Figure 2: Workflow for Experimental Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of ECDFQ into a series of scintillation vials. An amount that ensures solid material remains after equilibration is crucial.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation and Sampling:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any particulate matter.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of ECDFQ. A standard calibration curve must be prepared using known concentrations of the analytical standard.

  • Calculation of Solubility:

    • Calculate the concentration of ECDFQ in the original undiluted supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Troubleshooting and Considerations

  • Compound Stability: Verify the stability of ECDFQ in each solvent over the course of the experiment, as degradation can lead to inaccurate results.[5]

  • Polymorphism: The crystalline form of the solute can affect its solubility. Ensure that the same batch and form of ECDFQ are used for all experiments.

  • Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration process.[3]

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its molecular structure and the principles of solubility allows for reliable qualitative predictions. For drug development and process chemistry, however, precise quantitative data is indispensable. The detailed experimental protocol provided in this guide offers a robust and validated method for determining the solubility of ECDFQ in a range of organic solvents. By following this guide, researchers can generate the critical data needed to make informed decisions regarding solvent selection, leading to optimized synthetic procedures and more effective formulation strategies.

References

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Introduction: The Enduring Significance of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Analysis of Difluoroquinoline-3-Carboxylate Esters

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The introduction of fluorine atoms to the quinoline core, creating fluoroquinolones, marked a significant leap forward, particularly in the development of potent antibacterial agents that target essential bacterial enzymes like DNA gyrase.[4] Difluoroquinoline-3-carboxylate esters represent a key subclass within this family, serving as both versatile synthetic intermediates and compounds of significant biological interest themselves.[5][6]

This guide provides a comprehensive exploration of the theoretical and experimental methodologies employed to elucidate the structural, electronic, and spectroscopic properties of difluoroquinoline-3-carboxylate esters. As a senior application scientist, the focus is not merely on procedural steps but on the synergistic interplay between computational prediction and empirical validation. We will delve into the causality behind methodological choices, demonstrating how a robust theoretical framework can accelerate discovery, refine experimental design, and provide profound insights into molecular behavior, ultimately guiding the development of next-generation therapeutics.

The Symbiotic Relationship: Computational Theory and Experimental Validation

In modern chemical research, theoretical studies, predominantly powered by Density Functional Theory (DFT), are not a substitute for experimental work but an indispensable partner.[7] This synergy allows for a multi-faceted understanding of a molecule. Theoretical calculations provide a predictive lens into properties that can be difficult or time-consuming to measure, such as electron distribution, molecular orbital energies, and the precise nature of intramolecular interactions.[8] Conversely, experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography provide the tangible, real-world data necessary to ground and validate these computational models.[9][10] This iterative process of prediction and validation creates a self-correcting system that enhances scientific confidence and accelerates the research lifecycle.

Pillar 1: Computational Methodologies for In-Silico Analysis

Density Functional Theory (DFT) has become the workhorse for computational studies of medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency.[11] The selection of a functional and basis set is a critical first step that dictates the quality of the results.

Core Computational Protocol

A typical DFT-based investigation of a difluoroquinoline-3-carboxylate ester follows a structured workflow.

Step-by-Step Computational Workflow:

  • Structure Input: The 2D structure of the target molecule is drawn and converted into a 3D coordinate file.

  • Geometry Optimization: An initial geometry optimization is performed using a computationally inexpensive basis set. This process iteratively adjusts atomic positions to find the lowest energy conformation (a stable structure) on the potential energy surface.

  • High-Level Optimization: The optimized structure is then subjected to a more rigorous optimization using a higher-level basis set, such as 6-311++G(d,p), and a reliable functional, like the hybrid functional B3LYP. This combination is widely used as it provides accurate geometries and electronic properties for a broad range of organic systems.[7]

  • Frequency Calculation: A vibrational frequency analysis is performed on the final optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It predicts the infrared and Raman spectra, which can be directly compared to experimental data.[10]

  • Property Calculations: From the validated minimum-energy structure, a suite of electronic and structural properties are calculated. This includes:

    • Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP).[7]

    • Spectroscopic Properties: NMR chemical shifts (using the GIAO method), and electronic transitions for UV-Vis spectra (using Time-Dependent DFT or TD-DFT).[10][11]

    • Intramolecular Analysis: Natural Bond Orbital (NBO) analysis to study charge delocalization and hyperconjugative interactions.[9]

G cluster_prep Initial Setup cluster_dft DFT Calculation Core cluster_validation Analysis & Validation Mol_Draw 1. Draw 2D Molecule Initial_Geom 2. Generate 3D Coordinates Mol_Draw->Initial_Geom Opt 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Geom->Opt Freq 4. Vibrational Frequency Calculation Opt->Freq Props 5. Property Calculations (TD-DFT, GIAO, NBO) Freq->Props Confirm Confirm True Minimum (No Imaginary Frequencies) Freq->Confirm Compare Compare with Experimental Data Props->Compare Confirm->Props

Caption: Integrated workflow for DFT analysis of quinoline derivatives.
Key Theoretical Descriptors and Their Significance
  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a 3D map of the electronic density, providing a powerful visualization of the charge distribution. It allows for the immediate identification of electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is invaluable for predicting how the molecule will interact with biological receptors or other reagents.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding and electron delocalization. It quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the overall stability of the molecule.[9]

Pillar 2: Experimental Validation and Spectroscopic Characterization

Theoretical predictions remain speculative until they are anchored by empirical evidence. A combination of synthesis and spectroscopic analysis provides the necessary ground truth.

Synthesis Overview

The synthesis of difluoroquinoline-3-carboxylate esters often involves multi-step reaction sequences. A common approach is the cyclization of appropriately substituted anilines with esters like diethyl ethoxymethylenemalonate, followed by further modifications.[5] For instance, the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate has been achieved starting from 3,4-difluorophenyl isothiocyanate, involving a key cyclization step carried out by heating in diphenyl ether.[5] The precise control of reaction conditions is crucial for achieving good yields and purity.

Spectroscopic Techniques for Structural Elucidation

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule.[12] Specific functional groups absorb infrared radiation at characteristic frequencies, causing bonds to stretch or bend. It is a rapid and powerful tool for confirming the presence of key groups like carbonyls (C=O), C-F bonds, and aromatic C-H bonds.

  • Experimental Protocol (ATR-FTIR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount of the solid difluoroquinoline-3-carboxylate ester sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure intimate contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

    • Compare the experimental peak positions (e.g., the strong C=O stretch of the ester) with the theoretically predicted vibrational frequencies from DFT calculations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each nucleus.

  • Theoretical Correlation: The Gauge-Including Atomic Orbital (GIAO) method is employed in DFT calculations to predict NMR chemical shifts.[10] Comparing these theoretical values with the experimental spectrum is a stringent test of the computed geometry. A strong correlation confirms the proposed structure and its conformation in solution.

3. UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO).

  • Theoretical Correlation: Time-Dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability).[11] This allows for the assignment of specific experimental absorption bands to calculated electronic transitions, such as π→π* transitions within the aromatic quinoline system.

Data Synthesis: Bridging Theory and Experiment

The true power of this dual approach is realized when theoretical and experimental data are synthesized and compared. Discrepancies can be as informative as agreements, often pointing to solvent effects, intermolecular interactions in the solid state, or the need to refine the computational model.

Table 1: Representative Comparison of Theoretical and Experimental Data for a Difluoroquinoline-3-Carboxylate Ester

ParameterDFT Calculation (B3LYP/6-311++G(d,p))Experimental Data
Bond Length (Å)
C=O (ester)1.215 Å1.210 Å (from X-ray)
C-F (at C6)1.358 Å1.355 Å (from X-ray)
Vibrational Freq. (cm⁻¹)
ν(C=O) ester1735 cm⁻¹ (scaled)1730 cm⁻¹
ν(C-F) stretch1255 cm⁻¹ (scaled)1250 cm⁻¹
¹³C NMR Shift (ppm)
C=O (ester)165.8 ppm165.2 ppm
C4 (keto)177.2 ppm176.9 ppm
UV-Vis λmax (nm)
π→π* Transition 1330 nm328 nm
π→π* Transition 2285 nm282 nm

Note: Theoretical vibrational frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., ~0.96) for better agreement with experimental values.

Application in Drug Development: From Molecular Properties to Biological Activity

The ultimate goal of studying these molecules is often to develop new drugs. Theoretical studies provide key insights that guide this process.

  • Quantitative Structure-Activity Relationships (QSAR): Theoretical descriptors like the HOMO-LUMO gap, dipole moment, and MEP values can be used as parameters in QSAR models. These models aim to find statistical correlations between molecular properties and biological activity (e.g., antibacterial efficacy), allowing for the in-silico screening of new derivatives before committing to their synthesis.[13]

  • Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a biological target, such as a protein or enzyme.[13] By simulating the interactions and estimating the binding affinity, researchers can prioritize compounds that are most likely to be effective inhibitors. For fluoroquinolones, a primary target is the bacterial enzyme DNA gyrase. Docking studies can reveal key hydrogen bonding or hydrophobic interactions between the difluoroquinoline-3-carboxylate ester and the enzyme's active site, guiding the design of more potent analogues.

G cluster_design Molecular Design & Simulation cluster_analysis Binding Analysis cluster_decision Lead Optimization Ligand Difluoroquinoline Ester Docking Molecular Docking Simulation Ligand->Docking Target Biological Target (e.g., DNA Gyrase) Target->Docking Pose Predict Binding Pose Docking->Pose Energy Calculate Binding Affinity (Score) Docking->Energy SAR Guide SAR & Lead Optimization Pose->SAR Energy->SAR

Caption: Logical flow of a molecular docking study for drug discovery.

Conclusion

The study of difluoroquinoline-3-carboxylate esters is a prime example of modern, integrated chemical science. A robust theoretical framework, primarily based on Density Functional Theory, provides unparalleled insight into the electronic structure and inherent properties of these molecules. This in-silico analysis, when rigorously validated by experimental techniques such as NMR, FT-IR, and UV-Vis spectroscopy, creates a powerful predictive engine. This synergy not only confirms molecular structures with high confidence but also illuminates the underlying principles governing their reactivity and potential biological function. For researchers in drug development, this integrated approach is not a luxury but a necessity, enabling a more rational, efficient, and insightful path toward the discovery of novel therapeutic agents.

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  • Singh, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. [Link]

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  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130949. [Link]

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  • Mundhe, P., et al. (2022). Design, Synthesis and Characterization of Ethyl-3-Benzoyl-6, 8-Difluoroindolizine-1-Carboxylate Analogues as Anti-tubercular Agents. ResearchGate. [Link]

  • Hassan, H. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 429-436. [Link]

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discovery and synthesis of novel difluoroquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Difluoroquinoline Compounds

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Quinoline Scaffolds

The quinolone core is a privileged scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics. The introduction of a single fluorine atom, typically at the C-6 position, was a watershed moment in the history of these drugs, dramatically enhancing their antibacterial potency and spectrum of activity.[1][2] Our journey in this guide, however, ventures beyond this foundational discovery into the realm of difluoroquinolines.

The strategic incorporation of a second fluorine atom—often at the C-8 position—is not a trivial modification. It is a deliberate design choice aimed at overcoming contemporary challenges in drug development, such as antibiotic resistance and the need for novel anticancer agents.[3][4] The C-8 fluorine atom exerts a profound influence on the molecule's physicochemical properties. It modulates the pKa of the adjacent C-7 substituent, alters the molecule's conformation, and can enhance metabolic stability, thereby refining the pharmacokinetic and pharmacodynamic profile.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these next-generation compounds.

Part 1: Core Synthetic Strategies for the Difluoroquinoline Nucleus

The construction of the difluoroquinoline core is the foundational step upon which all subsequent derivatization depends. While numerous methods exist, the Gould-Jacobs reaction remains a robust and widely employed strategy due to its reliability and access to key intermediates.[7]

The Gould-Jacobs Reaction: A Workhorse for Core Assembly

The causality behind the enduring prevalence of the Gould-Jacobs pathway lies in its straightforward, two-stage logic: the initial formation of an anilinomethylene malonate intermediate followed by a high-temperature thermal cyclization.

Causality of Experimental Choices:

  • Starting Materials: The synthesis typically commences with a difluoro-substituted aniline, such as 3-chloro-4-fluoroaniline or a similar precursor that will ultimately yield the desired 6,8-difluoro pattern.[8] Diethyl ethoxymethylenemalonate (DEEM) is the preferred C3 synthon because the ethoxy group acts as an excellent leaving group during the initial condensation.

  • Cyclization Conditions: The key ring-closing step is a thermal electrocyclization. This process requires significant thermal energy (often >200°C) to overcome the activation barrier for the 6π-electron cyclization, followed by the elimination of ethanol to form the aromatic quinolone ring system. Dowtherm A or diphenyl ether is frequently used as a high-boiling solvent to achieve and maintain these required temperatures uniformly.

Below is a generalized workflow for the synthesis of a difluoroquinoline core, which serves as a versatile precursor for further functionalization.

G cluster_0 Stage 1: Core Synthesis (Gould-Jacobs) cluster_1 Stage 2: Intermediate Processing cluster_2 Stage 3: C-7 Functionalization A Difluoroaniline + DEEM B Condensation (Heat) A->B C Anilinomethylene malonate Intermediate B->C D Thermal Cyclization (e.g., Dowtherm A, >200°C) C->D E 4-Hydroxy-3-Carboxylate Difluoroquinoline D->E F Alkaline Hydrolysis (e.g., NaOH) E->F G Difluoroquinoline- 3-Carboxylic Acid F->G H N-Alkylation / Arylation (Position N-1) G->H I Functionalized Core H->I J Nucleophilic Aromatic Substitution (SNAr) I->J K Introduction of Piperazine, Pyrrolidine, etc. at C-7 J->K L Final Difluoroquinoline Compound K->L

Caption: General workflow for difluoroquinoline synthesis.

Modern Approaches: C-H Functionalization

While classical methods build the ring system from acyclic precursors, modern strategies focus on the direct functionalization of C-H bonds on a pre-existing quinoline scaffold.[9] This approach offers greater atom economy and allows for late-stage modifications, which is highly advantageous for rapidly generating libraries of analogues for SAR studies.[10][11]

Causality of Experimental Choices:

  • Regioselectivity Challenge: In quinolines, C-H bonds at positions 2, 4, and 8 are electronically distinct from those at 3, 5, 6, and 7. Achieving regioselectivity at a specific distal position (e.g., C-5 or C-7) is a significant challenge.[9]

  • Directing Groups: To overcome this, transition metal-catalyzed reactions often employ directing groups. The nitrogen atom of the quinoline ring itself can direct functionalization to the C-2 or C-8 positions.[11] For other positions, a transient or pre-installed directing group may be necessary to steer the metal catalyst to the desired C-H bond.[12]

  • Catalyst Selection: Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are common catalysts for these transformations. The choice of catalyst and ligands is critical for both reactivity and selectivity, influencing the mechanism of C-H activation (e.g., concerted metalation-deprotonation vs. oxidative addition).[11]

Part 2: Structure-Activity Relationship (SAR) and Rational Design

The biological activity of difluoroquinolones is exquisitely sensitive to the nature and position of substituents on the core scaffold. A deep understanding of SAR is paramount for designing potent and selective drug candidates.[6]

Key Positions for Modification

Systematic modification at four key positions has been instrumental in optimizing the therapeutic properties of difluoroquinolones.

Caption: Structure-Activity Relationship (SAR) summary.

For instance, in the development of antibacterial agents, a cyclopropyl group at the N-1 position and a substituted piperazine or pyrrolidine at C-7 are classic motifs for potent activity against both Gram-positive and Gram-negative bacteria.[3][5] The combination of a C-5 amino group with a 3,5-dimethylpiperazinyl moiety at C-7 has been shown to confer excellent broad-spectrum antibacterial properties.[13]

Shifting the Paradigm: From Antibacterial to Anticancer Agents

Intriguingly, modifications to the fluoroquinolone scaffold can shift its primary biological target from bacterial DNA gyrase to human topoisomerase II, opening avenues for anticancer drug discovery.[4][14] This transition is often achieved by introducing more lipophilic and sterically demanding substituents, particularly at the C-7 position.[15] These structural changes can enhance the molecule's ability to intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to apoptosis in cancer cells.[16]

Part 3: Experimental Protocols and Characterization

Scientific integrity demands that protocols be robust and reproducible. This section provides a validated, step-by-step methodology for a key transformation and outlines the standard analytical techniques for structural verification.

Protocol: C-7 Substitution via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of a chlorine atom at the C-7 position of a difluoroquinoline core with a piperazine derivative, a common step in the synthesis of many potent analogues.

Protocol: Synthesis of 7-(4-methylpiperazin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Reactant Preparation: In a 100 mL round-bottom flask, add 1-cyclopropyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq).

  • Solvent and Base Addition: Add pyridine (10-15 volumes) as the solvent. The choice of pyridine is causal; it acts as both a high-boiling solvent and an acid scavenger, facilitating the reaction. Add N-methylpiperazine (1.2-1.5 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to reflux (approx. 115°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the pyridine under reduced pressure using a rotary evaporator.

    • Add water to the residue and adjust the pH to ~7 using 1M HCl. This step is critical to precipitate the product while keeping unreacted amines protonated and soluble.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with water, followed by a small amount of cold ethanol or diethyl ether to remove impurities. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Analytical Characterization

Unambiguous structural confirmation is a non-negotiable component of synthesis. A combination of spectroscopic methods is employed for this purpose.

TechniqueInformation ProvidedKey Signals for Difluoroquinolines
¹H NMR Provides information on the proton environment, connectivity, and stereochemistry.- Aromatic protons on the quinoline core. - Signals for substituents at N-1, C-7, etc. - A characteristic downfield singlet for the H-2 proton.[17]
¹³C NMR Shows the number and electronic environment of carbon atoms.- Carbon signals coupled to fluorine (C-F coupling constants are diagnostic). - Carbonyl carbon (C-4) signal around 170-180 ppm.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (HRMS).- Molecular ion peak (M+) corresponding to the calculated mass. - Fragmentation patterns can help confirm the structure.[18]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups.- Strong C=O stretch (ketone) around 1620-1640 cm⁻¹. - O-H stretch (carboxylic acid) as a broad band around 2500-3300 cm⁻¹. - C-F stretches in the 1000-1300 cm⁻¹ region.[19][20]

Part 4: Future Perspectives

The field of difluoroquinoline synthesis is dynamic and continues to evolve. Future research will likely focus on several key areas:

  • Asymmetric Synthesis: Developing catalytic, enantioselective methods to access chiral difluoroquinolones, particularly those with stereocenters in the C-7 substituent, is a major goal.[21]

  • Combating Resistance: Designing novel derivatives that can evade existing bacterial resistance mechanisms or possess dual modes of action.[22]

  • Expanding Therapeutic Targets: Moving beyond antibacterial and general cytotoxic applications to design difluoroquinolones that selectively target other enzymes or receptors implicated in diseases like viral infections or neurodegenerative disorders.[16]

  • Green Chemistry: Implementing more sustainable synthetic routes, such as using microwave-assisted synthesis or developing catalyst systems that operate in greener solvents.[23]

The difluoroquinoline scaffold, with its tunable electronic and steric properties, remains a fertile ground for the discovery of next-generation therapeutics. The principles and methodologies outlined in this guide provide a robust framework for researchers to build upon as they address the pressing medical challenges of our time.

References

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  • Al-Hiari, Y. M., et al. (2021). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link][24]

  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link][3]

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  • Shao, C., et al. (2016). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. Angewandte Chemie International Edition. [Link][21]

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  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. [Link]

  • Neugebauer, U., et al. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][19]

  • Fabry, D. C., & Ackermann, L. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry – A European Journal. [Link][9]

  • Liu, H., et al. (2019). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. Journal of the American Chemical Society. [Link]

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  • Lode, H. (2002). Clinical use of the fluoroquinolones. Drugs. [Link]

  • Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Popa, M., et al. (2018). Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link][7]

  • Sławiński, J., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link][4]

  • Sławiński, J., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed. [Link][14]

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  • Singh, A. K., & Gautam, P. (2016). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. [Link][17]

  • Sharma, P. C., et al. (2021). Current Trends and Future Directions of Fluoroquinolones. Current Drug Discovery Technologies. [Link][16]

  • Chen, K., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link][10]

  • Psomas, G., et al. (2018). Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. Molecules. [Link][18]

  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry. [Link]

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A Technical Guide to Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic combination of a quinoline core, activating fluorine substituents, and a reactive C4-chloro leaving group makes it an exceptionally versatile precursor for the synthesis of diverse molecular libraries. This guide provides an in-depth analysis of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed, field-proven protocols for its synthesis and derivatization are presented to equip researchers and drug development professionals with the practical knowledge required to leverage this potent intermediate in their discovery programs.

Introduction: The Strategic Importance of the Fluoroquinolone Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1] The introduction of fluorine atoms to the quinoline core has been a transformative strategy in medicinal chemistry, profoundly enhancing metabolic stability, binding affinity, and overall pharmacological profiles.[2] Modifications at key positions, such as C4, are pivotal for generating derivatives with novel mechanisms of action and broad therapeutic potential.[3][4]

This compound is a key intermediate designed for this purpose. The electron-withdrawing fluorine atoms at the C5 and C8 positions modulate the electronic character of the ring system, while the ethyl ester at C3 provides a handle for further modification. Crucially, the chlorine atom at the C4 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of functional groups.[4][5] This guide will explore the synthesis and utility of this powerful research chemical.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is essential for its effective use in synthesis. While a specific CAS number for the 5,8-difluoro isomer was not found in the initial search, the properties of the closely related 6,8-difluoro isomer provide a reliable reference point.

Table 1: Physicochemical Properties of Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (Analogue)

Property Value Source(s)
CAS Number 150258-20-1 [6][7]
Molecular Formula C₁₂H₈ClF₂NO₂ [6][8]
Molecular Weight 271.65 g/mol [6]
Appearance Solid / Powder
Purity ≥95% (typical) [8]

| Primary Use | Research & Development Intermediate |[6] |

Note: Data presented is for the analogous compound Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate as a proxy.

Synthesis and Characterization

The synthesis of this compound is a well-defined, two-stage process rooted in classical heterocyclic chemistry. The process involves the initial construction of the 4-hydroxyquinoline core, followed by a robust chlorination step.

Stage 1: Gould-Jacobs Reaction to form the 4-Hydroxyquinoline Precursor

The foundational method for creating the quinoline ring system is the Gould-Jacobs reaction.[9][10] This process begins with the condensation of a substituted aniline—in this case, 2,5-difluoroaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][11]

Causality of Experimental Choices:

  • Aniline Choice: The selection of 2,5-difluoroaniline is dictated by the desired final substitution pattern of the title compound.

  • DEEM: This reagent provides the three-carbon chain required to form the pyridine ring portion of the quinoline system.

  • High Temperature: The cyclization step requires significant thermal energy (often >250°C) to overcome the activation barrier for the 6-electron electrocyclization that forms the quinoline ring.[1][11] High-boiling solvents like Dowtherm A are traditionally used for this purpose.

Stage 2: Chlorination of the 4-Hydroxy Group

The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) to the 4-chloro derivative is the critical activation step. This is reliably achieved using phosphorus oxychloride (POCl₃).[12][13]

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and efficient chlorinating and dehydrating agent for heteroaromatic hydroxyl groups.[13] The mechanism involves the initial formation of a phosphate ester intermediate, which transforms the hydroxyl group into an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces the phosphate group, yielding the desired 4-chloroquinoline.[13]

  • Excess Reagent/Solvent: The reaction is often run in a large excess of POCl₃, which serves as both the reagent and the solvent, ensuring the reaction goes to completion.[12]

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination Aniline 2,5-Difluoroaniline Intermediate Ethyl 4-hydroxy-5,8-difluoro- quinoline-3-carboxylate Aniline->Intermediate Condensation & Thermal Cyclization (>250°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate FinalProduct Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate Intermediate->FinalProduct Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->FinalProduct Derivatization_Workflow Start Dissolve Chloroquinoline, Amine, & Base in Solvent React Heat Reaction (e.g., 80-120°C) Start->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End Pure Derivative Analyze->End

Sources

Methodological & Application

Synthesis Protocol for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-part protocol for the synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, a key intermediate in the development of novel pharmaceutical agents. The synthesis is based on established chemical principles, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by a robust chlorination step. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety protocols.

Introduction and Scientific Context

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antibacterial and antimalarial drugs. The introduction of fluorine atoms into the quinoline ring system can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. This compound serves as a versatile precursor, with the chloro group at the 4-position acting as an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR).

This protocol details a reliable and reproducible two-step synthesis. The first part employs the Gould-Jacobs reaction, a classic and effective method for constructing the 4-hydroxyquinoline core from an aniline and a malonic ester derivative.[1][2] The second part describes the subsequent chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃), a standard and efficient method for this transformation.[3][4]

Overall Synthetic Scheme

The synthesis is a two-step process starting from 2,5-difluoroaniline.

SynthesisWorkflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 2,5-Difluoroaniline C Intermediate: Ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate A:e->C:w Condensation (Heat, e.g., 120-150°C) B Diethyl ethoxymethylenemalonate (DEEM) B:e->C:w D Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate C:e->D:w Thermal Cyclization (High temp. solvent, e.g., Diphenyl ether, ~250°C) E This compound (Final Product) D:e->E:w POCl₃ (Heat, e.g., 100-110°C)

Caption: Two-step synthesis workflow for the target compound.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. It is crucial to use anhydrous solvents where specified to prevent unwanted side reactions.

Reagent/MaterialMolecular FormulaM.W. ( g/mol )SupplierNotes
2,5-DifluoroanilineC₆H₅F₂N129.11Sigma-AldrichPurity ≥ 98%
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23Acros OrganicsPurity ≥ 99%
Diphenyl etherC₁₂H₁₀O170.21Fisher ScientificAnhydrous, high boiling point solvent
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-AldrichReagent grade, handle with extreme caution
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous, for extraction
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificFor extraction and chromatography
HexanesC₆H₁₄86.18Fisher ScientificFor chromatography
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Fisher ScientificFor neutralization
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04Fisher ScientificAnhydrous, for drying organic layers

Experimental Protocols

PART 1: Synthesis of Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate

This part of the synthesis is based on the Gould-Jacobs reaction, which involves an initial condensation followed by a high-temperature cyclization.[4][5]

Step 1a: Condensation of 2,5-Difluoroaniline with DEEM

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-difluoroaniline (5.00 g, 38.7 mmol) and diethyl ethoxymethylenemalonate (DEEM) (8.38 g, 38.7 mmol).

  • Heat the reaction mixture with stirring at 120-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • After cooling, the intermediate, ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate, is typically used in the next step without further purification.

Step 1b: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (50 mL) to 250°C.

  • Slowly add the crude intermediate from Step 1a to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes. The product will precipitate out of the hot solvent.

  • Allow the mixture to cool to room temperature, then add hexanes (100 mL) to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove residual diphenyl ether.

  • Dry the solid under vacuum to yield Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate as an off-white to pale yellow solid.

PART 2: Synthesis of this compound

This step involves the chlorination of the 4-hydroxy group using phosphorus oxychloride. This reaction is highly exothermic and releases HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), add the dried Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (5.00 g, 19.6 mmol) from Part 1.

  • Carefully add phosphorus oxychloride (POCl₃) (20 mL, 215 mmol) to the flask.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours, with stirring.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,5-Difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled.[6] May cause an allergic skin reaction.

  • Diethyl ethoxymethylenemalonate (DEEM): Causes eye, skin, and respiratory tract irritation.[7]

  • Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[8][9] Causes severe burns to the skin, eyes, and respiratory tract. Exposure can be fatal. Handle with extreme care under anhydrous conditions.

Results and Discussion

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected AppearanceYield (%)Melting Point (°C)
Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylateOff-white to yellow solid70-85Not reported
This compoundWhite to off-white solid75-90Not reported

Characterization Data (Predicted)

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the proton at the 2-position of the quinoline ring (around δ 8.9-9.1 ppm), multiplets for the aromatic protons, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. The exact chemical shifts and coupling constants for the aromatic protons will be influenced by the fluorine substituents.

    • ¹³C NMR (CDCl₃, 101 MHz): The spectrum will show characteristic signals for the carbonyl of the ester, the aromatic carbons (with C-F couplings), and the carbons of the ethyl group.

    • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (m/z = 271.04 for C₁₂H₈ClF₂NO₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1b (Cyclization)Incomplete reaction or side reactions.Ensure the temperature of the diphenyl ether is maintained at 250°C. Ensure rapid and efficient stirring to prevent charring.
Incomplete chlorination in Part 2Insufficient heating or reaction time.Increase the reaction time and ensure the temperature is maintained at 100-110°C. Use freshly distilled POCl₃ to ensure its reactivity.
Difficult purification of final productPresence of unreacted starting material or byproducts.Optimize the neutralization and extraction steps. If necessary, use a different solvent system for column chromatography for better separation.

References

  • Cole-Parmer. Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • CBG Chemical. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet. [Link]

  • Collection of Czechoslovak Chemical Communic
  • PubChem. Ethyl 4-chloroacetoacetate. [Link]

  • PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Molecules, 2020, 25(22), 5430.
  • Collection of Czechoslovak Chemical Communic
  • Cole-Parmer. Material Safety Data Sheet - Phosphorus Oxychloride. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Molecules, 2013, 18(3), 3452-3467.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • RSC Advances, 2023, 13, 16866-16871.
  • Journal of Organic Chemistry, 2011, 76(6), 1653-1661.
  • Chemical-Suppliers.com. Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate. [Link]

Sources

Application Notes & Protocols: Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this class, fluoroquinolones have carved out a significant niche, particularly as potent broad-spectrum antibacterial agents.[3][4][5] The strategic incorporation of fluorine atoms into the quinoline ring system profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[6]

This document focuses on a particularly valuable building block: Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate . This reagent is engineered for synthetic versatility, providing medicinal chemists with a reliable platform for generating diverse libraries of novel compounds. Its utility stems from three key structural features:

  • A Reactive C4-Chloro Group: The chlorine atom at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide array of functional groups.[2][7]

  • Activating Di-Fluoro Substitution: The electron-withdrawing fluorine atoms at the C5 and C8 positions activate the quinoline ring for nucleophilic attack at the C4 position.[8][9][10] Furthermore, the C8-fluoro substituent, in particular, has been correlated with improved oral absorption and enhanced activity against anaerobic bacteria in related quinolone series.[8]

  • A Modifiable C3-Ester: The ethyl carboxylate at the 3-position is a versatile handle for further synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, a key pharmacophoric element in many antibacterial quinolones, or converted into various amides to explore new structure-activity relationships (SAR).[11]

These application notes provide a detailed guide, including mechanistic insights and step-by-step protocols, for leveraging the synthetic potential of this compound in drug discovery programs.

Core Mechanistic Principles: The SNAr Reaction

The primary transformation involving this scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The pyridine half of the quinoline ring is inherently electron-deficient. This effect, strongly amplified by the C5 and C8 fluorine atoms, renders the C4 carbon highly electrophilic. A nucleophile (e.g., an amine, thiol, or alcohol) attacks this carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10][12]

  • Elimination and Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The choice of solvent, base, and temperature is critical for success. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the counter-ion of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity. An inorganic base like K₂CO₃ or an organic base like triethylamine is often used to neutralize the HCl generated during the reaction, particularly when using amine nucleophiles.

SNAr_Mechanism Start Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate + Nu-H TS1 Start->TS1 1. Nucleophilic Attack Intermediate Meisenheimer Complex (Non-aromatic Intermediate) TS1->Intermediate TS2 Intermediate->TS2 2. Loss of Leaving Group Product C4-Substituted Product + Cl⁻ + H⁺ TS2->Product

Caption: The two-step Addition-Elimination mechanism for SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for C4-Amination via SNAr

This protocol describes a general method for displacing the C4-chloro group with primary or secondary amines, a common strategy for building libraries of potential bioactive agents.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Ethanol (EtOH)

  • Deionized water

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, appropriate mobile phase)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Add the amine nucleophile (1.2 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water (approx. 10 times the volume of the reaction solvent). A precipitate should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol or ether to aid in drying.

  • If an aqueous workup with extraction is preferred, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Data Presentation: Representative C4-Substitution Reactions

The following table summarizes typical conditions for the SNAr reaction with various amine nucleophiles, based on established procedures for similar chloroquinoline scaffolds.[9][13]

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF100885-95
BenzylamineEt₃NEtOHReflux680-90
PiperidineK₂CO₃DMF80490-98
MorpholineK₂CO₃DMSO90590-98
Protocol 2: Saponification of the C3-Ethyl Ester

This protocol is for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial step in the synthesis of many quinolone antibacterials. This procedure should be performed on the C4-substituted product from Protocol 1.

Materials:

  • Ethyl 4-(substituted)-5,8-difluoroquinoline-3-carboxylate

  • Ethanol (EtOH)

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add 1N NaOH solution (2.0 - 3.0 eq) to the suspension.

  • Heat the mixture to reflux (typically 80-90 °C) and stir until the reaction is complete, as monitored by TLC (the product acid will have a lower Rf than the starting ester). This usually takes 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding 1N HCl dropwise with stirring. The carboxylic acid product will precipitate out. Continue adding acid until the pH is ~2-3.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the product under vacuum to yield the final carboxylic acid.

Synthetic Strategy Workflow

The power of this compound lies in its capacity for systematic, divergent synthesis. Researchers can first generate a library of C4-analogs and then, if desired, convert each of these into the corresponding carboxylic acids to investigate SAR at both positions.

Workflow Start Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate SNAr Protocol 1: S(N)Ar at C4 (Amine, Thiol, etc.) Start->SNAr Library Library of C4-substituted Ester Analogs SNAr->Library Hydrolysis Protocol 2: Ester Hydrolysis at C3 Library->Hydrolysis Final_Library Library of C4-substituted Carboxylic Acid Analogs Hydrolysis->Final_Library

Sources

Application Notes and Protocols for the Purification of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Addressing the inherent challenges of purifying quinoline derivatives, this document outlines a systematic approach utilizing column chromatography. The protocol is grounded in the principles of chromatographic theory and tailored to the specific chemical properties of the target molecule. We will delve into the rationale behind the selection of stationary and mobile phases, sample preparation, and fraction analysis, ensuring a high degree of purity for the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Challenge of Purifying Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] this compound is a crucial building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography is a cornerstone technique for the purification of synthetic compounds. However, the basic nature of the quinoline nitrogen atom often presents a significant challenge when using silica gel, an acidic stationary phase. The interaction between the basic nitrogen and the acidic silanol groups on the silica surface can lead to:

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks and poor separation.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica gel that it cannot be eluted, leading to significant product loss.

  • Compound Degradation: The acidic environment of the silica gel can catalyze the decomposition of sensitive quinoline derivatives.

To overcome these challenges, a carefully designed purification strategy is essential. This guide will focus on a robust method that utilizes a deactivated silica gel stationary phase to achieve efficient and high-purity separation.

Method Development: A Step-by-Step Approach

The successful purification of this compound hinges on a systematic method development process, starting with Thin-Layer Chromatography (TLC) to identify the optimal separation conditions.

Understanding Potential Impurities

A critical first step is to consider the likely impurities from the synthesis of the target compound. Typically, this compound is synthesized from Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate via a chlorination reaction, often using a reagent like phosphorus oxychloride (POCl₃).[2] Therefore, the primary impurities to be separated are:

  • Unreacted Starting Material: Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate. This compound is significantly more polar than the desired product due to the presence of the hydroxyl group.

  • Decomposition Products: The harsh conditions of the chlorination reaction can lead to various side products.

The significant difference in polarity between the starting material and the product is the key to a successful chromatographic separation.

Thin-Layer Chromatography (TLC): The Scout of Your Separation

TLC is an indispensable tool for rapidly screening various solvent systems (mobile phases) to find the one that provides the best separation.

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated TLC plates.

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the sample solution onto the TLC plate, ensuring the spot is small and above the level of the solvent in the developing chamber.

  • Developing the Chromatogram: Place the spotted TLC plate in a closed chamber containing the chosen mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: After the plate is removed and the solvent has evaporated, visualize the separated spots under UV light (254 nm). The starting material (more polar) will have a lower Retention Factor (Rf) value, while the desired product (less polar) will have a higher Rf value.

Recommended TLC Solvent Systems to Screen:

A systematic approach to screening solvent systems is recommended, starting with a 1:1 mixture of a non-polar and a polar solvent and then adjusting the ratio to achieve optimal separation. For fluoroquinolone derivatives, the following systems are good starting points:

Solvent System (v/v)Rationale
Hexanes:Ethyl AcetateA standard, versatile system for compounds of moderate polarity.
Dichloromethane:MethanolOffers a more polar mobile phase for compounds that are not very soluble in hexanes.
Dichloromethane:Isopropanol:THF:AmmoniaA more complex system that can provide excellent separation for fluoroquinolones.[3]
Methanol:Acetone:Citric Acid:TriethylamineThe addition of acid and base can improve peak shape and resolution.[3]

Interpreting TLC Results:

The ideal solvent system will show good separation between the spot corresponding to the product and all other impurity spots. The target Rf value for the product in the chosen solvent system for column chromatography should be between 0.2 and 0.4 . This range ensures that the compound elutes from the column in a reasonable volume of solvent and is well-separated from impurities.

Column Chromatography Protocol

This protocol details the purification of this compound using flash column chromatography with a deactivated silica gel stationary phase.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Technical grade solvents (for column) and HPLC grade solvents (for TLC)

  • Triethylamine (NEt₃)

  • Round bottom flasks

  • Test tubes or fraction collector vials

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry (with 1% NEt3 in eluent) pack_column Pack the Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry or Wet Loading) elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_fractions Monitor Fractions by TLC collect->tlc_fractions pool_fractions Pool Pure Fractions tlc_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate final_product Pure Ethyl 4-chloro-5,8- difluoroquinoline-3-carboxylate evaporate->final_product Yields Pure Product

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol

Step 1: Column Preparation (Deactivation of Silica Gel)

  • Select a Column: Choose a glass column with a diameter appropriate for the amount of crude material to be purified (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Prepare the Mobile Phase: Based on the optimal TLC solvent system, prepare a sufficient volume of the mobile phase. Crucially, add 1% triethylamine (NEt₃) to the mobile phase. This will neutralize the acidic silanol groups on the silica gel, preventing peak tailing and degradation of the quinoline compound.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the prepared mobile phase. Stir gently to remove any air bubbles.

  • Pack the Column: With the stopcock closed, pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column to ensure even packing of the silica gel. Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.

Step 2: Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading (Recommended for soluble samples): Dissolve the crude this compound in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Using a pipette, carefully add the solution to the top of the silica gel bed.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column and begin to collect the eluent in fractions (e.g., test tubes). For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Gradient Elution (Optional but Recommended): If the TLC showed a large difference in Rf values between the product and impurities, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.

  • Collect Fractions: Collect fractions of a consistent volume. The size of the fractions will depend on the size of the column and the separation.

Step 4: Fraction Analysis and Product Isolation

  • Monitor Fractions by TLC: Spot a small amount from each collected fraction (or every few fractions) onto a TLC plate and develop it using the same mobile phase.

  • Identify and Pool Pure Fractions: Under UV light, identify the fractions that contain only the pure product (a single spot at the correct Rf value). Combine these pure fractions into a clean, pre-weighed round bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The resulting solid or oil is the purified this compound.

  • Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A reported ¹H NMR spectrum for a similar compound, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate in CDCl₃, shows characteristic peaks that can be used for comparison.[4]

Troubleshooting

ProblemPossible CauseSolution
Product is not eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Poor separation Inappropriate mobile phase.Re-evaluate the TLC and screen for a more optimal solvent system.
Streaking or tailing of spots Acidic silica gel interacting with the basic quinoline.Ensure that 1% triethylamine is added to the mobile phase.
Cracks in the silica bed Improper column packing.Repack the column, ensuring the silica gel is packed evenly and not allowed to run dry.

Conclusion

The purification of this compound by column chromatography can be achieved with high efficiency and purity by addressing the inherent challenges associated with quinoline compounds. The key to success lies in the deactivation of the silica gel stationary phase with triethylamine and the systematic development of an optimal mobile phase using Thin-Layer Chromatography. By following the detailed protocol outlined in this guide, researchers and scientists can confidently purify this important synthetic intermediate, ensuring the quality and integrity of their subsequent research and development endeavors.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991. [Link]

  • Jerkovich, G., & Lemberkovics, É. (2001). Separation of fluoroquinolone antibiotics by TLC on silica gel, cellulose and silanized layers.

Sources

Application Note: A Validated Analytical Framework for the Characterization of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed framework of analytical methods for the definitive characterization of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, a key building block in modern pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and overall quality of this critical intermediate. This guide presents in-depth, step-by-step methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). The scientific rationale behind the selection of specific techniques and experimental parameters is thoroughly explained to provide a robust, self-validating analytical workflow.

Introduction

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly within the fluoroquinolone class of antibiotics. The structural integrity, purity, and impurity profile of this molecule are of utmost importance as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous and reliable analytical characterization is a non-negotiable aspect of its use in a regulated environment.

This document outlines a multi-faceted analytical strategy, leveraging orthogonal techniques to provide a complete picture of the compound's characteristics. NMR spectroscopy is employed for unambiguous structural elucidation, HRMS for precise molecular weight and formula confirmation, HPLC for purity determination and impurity profiling, and Elemental Analysis for verification of the elemental composition. This integrated approach ensures a high degree of confidence in the material's quality.

Structural Elucidation and Confirmation

The foundational analysis of this compound involves the unequivocal confirmation of its chemical structure. This is best achieved by combining the detailed connectivity information from NMR with the precise mass information from HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each atom.[1] For this specific quinoline derivative, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[2]

Rationale for Experimental Choices:

  • ¹H NMR: This experiment is crucial for identifying and confirming the presence of all protons in the molecule, including those of the ethyl ester group and the protons on the quinoline ring system.[1] The splitting patterns (spin-spin coupling) provide valuable information about the connectivity of adjacent protons.

  • ¹³C NMR: By detecting all carbon atoms, ¹³C NMR confirms the carbon skeleton of the quinoline core, the ester functionality, and the ethyl group.

  • ¹⁹F NMR: This is a direct and highly sensitive method for observing the two fluorine atoms on the aromatic ring, which is critical for confirming their specific positions and ensuring the correct isomer has been synthesized.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and a clean spectral window. If solubility is a challenge, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative. It's important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to π-π stacking interactions, so consistency in sample preparation is key for reproducibility.[3][4]

  • Sample Preparation: Accurately weigh 15-25 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field-strength instrument is recommended to achieve optimal signal dispersion and resolution.

    • Probe: A multinuclear probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds to allow for full proton relaxation.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥ 1024 (signal averaging is typically required due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: A range appropriate for aromatic fluorine atoms (e.g., -100 to -160 ppm).

    • Number of Scans: 64.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Expected Spectral Data:

NucleusApproximate Chemical Shift (δ, ppm)MultiplicityAssignment
¹H1.4Triplet-CH₂CH₃
¹H4.4Quartet-CH₂ CH₃
¹H7.3 - 7.6MultipletAromatic H
¹H8.8SingletAromatic H (C2-H)
¹³C~14-CH₂CH₃
¹³C~62-CH₂ CH₃
¹³C110 - 160Aromatic & Quinolone Carbons
¹³C~164C =O (Ester)
¹⁹F-120 to -150MultipletAromatic F

Note: The exact chemical shifts can vary based on solvent, concentration, and instrument.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the accurate mass of the molecule, which in turn allows for the unambiguous confirmation of its elemental formula. This technique is particularly useful for halogenated compounds.[5][6]

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method that is well-suited for this molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺ with minimal fragmentation.[7][8]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred due to their high resolving power and mass accuracy, which are necessary to distinguish the target molecule from other potential species with similar nominal masses.

  • Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, providing an additional layer of confirmation.[9][10]

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup:

    • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

    • Ionization Mode: Positive ion mode.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over an m/z range of 100-500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it to the theoretical value. The observed mass should be within a 5 ppm error. Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Expected Result:

  • Molecular Formula: C₁₂H₈ClF₂NO₂

  • Theoretical Exact Mass [M]: 271.0211

  • Observed Accurate Mass [M+H]⁺: ~272.0284

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and drug substances.[11] It is highly effective for separating the main component from any process-related impurities or degradation products.[12]

Rationale for Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is a versatile and robust choice for separating compounds of moderate polarity like this compound.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile as mobile phases allows for the efficient separation of compounds with a range of polarities.[14][15] The addition of 0.1% formic acid to the mobile phases helps to ensure sharp, symmetrical peak shapes by controlling the ionization state of the analyte.

  • Detector: A UV detector is suitable due to the chromophoric nature of the quinoline ring system. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information for each peak, which can be used to assess peak purity and aid in the identification of unknown impurities.

  • Instrumentation:

    • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-25.1 min: 90% to 40% B

      • 25.1-30 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (with PDA scanning from 200-400 nm).

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in acetonitrile.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity of the main peak. According to ICH Q3A(R2) guidelines, any impurity above the reporting threshold (typically 0.05%) should be reported.[16][17][18]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing SamplePrep Sample Preparation (0.5 mg/mL in ACN) Injection Inject Sample (5 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation A: 0.1% FA in Water B: 0.1% FA in ACN Separation C18 Column Separation (Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection PDA Detection (200-400 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Calculate Area % Purity & Impurity Profile Integration->PurityCalc

Caption: HPLC workflow for purity and impurity analysis.

Elemental Composition Verification

Elemental Analysis (EA) provides a fundamental and quantitative confirmation of the compound's elemental composition (Carbon, Hydrogen, and Nitrogen).[19] It serves as an orthogonal check to the formula derived from HRMS.

Rationale for Experimental Choices:

  • This technique is based on the complete combustion of the sample and the subsequent quantification of the resulting gases (CO₂, H₂O, and N₂).[20][21] It is a highly accurate and precise method for determining the mass percentages of the constituent elements.[22]

  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground and dried sample into a tin capsule.

  • Instrument Setup: Utilize a calibrated CHN elemental analyzer.

  • Analysis:

    • The sample is combusted at a high temperature (e.g., 950 °C) in an oxygen-rich environment.

    • The combustion products are passed through a reduction tube and then separated by a chromatographic column before being quantified by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Expected Results:

ElementTheoretical %
Carbon (C)53.06
Hydrogen (H)2.97
Nitrogen (N)5.16

The experimentally determined values should fall within ±0.4% of the theoretical values for the result to be considered acceptable.

Integrated Analytical Workflow

The combination of these analytical techniques provides a comprehensive and robust characterization of the target compound. The logical flow of this integrated approach is illustrated below.

Characterization_Workflow Start Test Sample Structure_ID Structural Confirmation Start->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure_ID->NMR Connectivity HRMS High-Resolution MS Structure_ID->HRMS Formula Purity_Assessment Purity & Impurity Analysis HPLC HPLC-PDA Purity_Assessment->HPLC Composition_Verification Elemental Composition EA Elemental Analysis (CHN) Composition_Verification->EA Final_Report Certificate of Analysis NMR->Purity_Assessment HRMS->Purity_Assessment HPLC->Composition_Verification EA->Final_Report

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The analytical methods detailed in this application note—NMR, HRMS, HPLC, and Elemental Analysis—constitute a thorough and scientifically sound approach for the characterization of this compound. The provided protocols are designed for straightforward implementation in both research and quality control laboratories. By following this comprehensive workflow, scientists can ensure the identity, purity, and quality of this vital pharmaceutical intermediate, thereby supporting regulatory compliance and ensuring the consistency and safety of the final drug products.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • United States Pharmacopeia (USP). <621> Chromatography. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. RedShelf. Retrieved from [Link]

  • Elementar. Elemental analysis: operation & applications. Retrieved from [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Wikipedia. Elemental analysis. Retrieved from [Link]

  • Agilent. (2023, May). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V.Mass Spectrometry: Principles and Applications. Google Books.
  • Wiley. Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D.Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Wiley. Mass Spectrometry: Principles and Applications, 3rd Edition. Retrieved from [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • SlideShare. HPLC, introduction, theory, instrumentation, advantage, limitation, applications. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Elsevier. Principles and Applications of Clinical Mass Spectrometry - 1st Edition. Retrieved from [Link]

  • Bookyards. Principles and Applications of Mass Spectrometry. Retrieved from [Link]

  • eBay. Spectrometric Identification of Organic Compounds by Silverstein. Retrieved from [Link]

  • Biblio. The Spectrometric Identification of Organic Compounds by Silverstein, Robert M. Retrieved from [Link]

  • Wiley. Mass Spectrometry: Principles and Applications, 3rd Edition. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 22). Understanding HPLC Instrumentation: Principles & Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Shimadzu. What is HPLC (High Performance Liquid Chromatography). Retrieved from [Link]

  • PharmaGuideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen.... Retrieved from [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents.Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents.CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2025, August 7). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. This document focuses on a particularly promising starting material: Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate .

The strategic placement of substituents on this quinoline core imparts distinct chemical and biological characteristics. The ethyl carboxylate group at the C3 position and the fluorine atoms at C5 and C8 are known to influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Crucially, the chlorine atom at the C4 position serves as an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the gateway to creating a diverse library of derivatives for biological screening.[4] The electron-withdrawing nature of the quinoline nitrogen and the additional activation provided by the two fluorine atoms enhance the electrophilicity of the C4 carbon, facilitating its reaction with a wide range of nucleophiles.

This guide provides a comprehensive overview of the derivatization strategies for this compound and detailed protocols for subsequent bioassays to evaluate the anticancer and antibacterial potential of the synthesized compounds.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The primary route for the derivatization of this compound involves the displacement of the C4-chloro group by various nucleophiles. This SNAr reaction is a powerful tool for introducing diverse functional groups, thereby modulating the biological activity of the quinoline scaffold. Common nucleophiles employed in this context include amines, thiols, and phenols, leading to the formation of 4-amino, 4-thio, and 4-oxy quinoline derivatives, respectively.

The general workflow for this synthetic approach is outlined below:

G start Start: Ethyl 4-chloro-5,8- difluoroquinoline-3-carboxylate nucleophile Select Nucleophile (e.g., Amine, Thiol) start->nucleophile reaction Nucleophilic Aromatic Substitution (SNAr) nucleophile->reaction workup Reaction Work-up & Purification reaction->workup characterization Characterization (NMR, MS, etc.) workup->characterization bioassay Bioassays (Anticancer/Antibacterial) characterization->bioassay end End: Bioactive Derivative bioassay->end

Caption: General workflow for the derivatization and biological evaluation.

Experimental Protocols: Synthesis of 4-Substituted-5,8-difluoroquinoline-3-carboxylates

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives. These can be adapted for a variety of nucleophiles.

Protocol 1: General Procedure for the Synthesis of 4-Amino-5,8-difluoroquinoline-3-carboxylate Derivatives

This protocol describes a conventional heating method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Anhydrous ethanol or isopropanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents, optional, as a base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.2 eq).

  • Add a suitable solvent such as anhydrous ethanol or isopropanol to dissolve the reactants.

  • If the amine salt is used or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Heat the mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 4-Thio-5,8-difluoroquinoline-3-carboxylate Derivatives

Microwave irradiation can significantly accelerate the reaction rate and often leads to higher yields.

Materials:

  • This compound

  • Desired thiol (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 equivalents)

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the desired thiol (1.2 eq), and a base such as K2CO3 (1.5 eq).

  • Add a suitable solvent like DMF or DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using appropriate spectroscopic methods.

Data Presentation: Representative Derivatization Reactions

EntryNucleophileMethodSolventTemp (°C)Time (h)Yield (%)
1AnilineConventionalEthanol80685
2PiperidineConventionalIsopropanol85492
3ThiophenolMicrowaveDMF1400.2588
44-Methoxy-thiophenolMicrowaveDMSO1500.3390

Note: The data in this table is illustrative and based on typical yields for SNAr reactions on activated chloroquinolines. Actual yields may vary depending on the specific nucleophile and reaction conditions.

Bioassay Protocols: Evaluating Biological Activity

Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their biological activity. The following are standard protocols for preliminary anticancer and antibacterial screening.

Protocol 3: In Vitro Anticancer Activity - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G cell_seeding Seed Cancer Cells in 96-well plate compound_addition Add Serial Dilutions of Quinoline Derivatives cell_seeding->compound_addition incubation_48h Incubate for 48-72h compound_addition->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Buffer incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Antibacterial Activity - Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. In the first column, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[8]

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. Transfer the colonies to a tube containing sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well). This will result in a final inoculum of ~2.5 x 105 CFU/mL and the desired final concentrations of the test compound.[8]

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).[8]

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[8]

Conclusion and Future Perspectives

The derivatization of this compound via nucleophilic aromatic substitution at the C4 position is a robust and efficient strategy for generating diverse libraries of novel compounds. The protocols outlined in this document provide a solid foundation for the synthesis and subsequent biological evaluation of these derivatives. The promising anticancer and antibacterial activities frequently associated with the quinoline scaffold underscore the potential of this approach in the discovery of new therapeutic agents.[2][3] Further structure-activity relationship (SAR) studies, guided by the bioassay results, will be crucial in optimizing the lead compounds for enhanced potency and selectivity.

References

  • Kleszczyńska, H., & Sarapuk, J. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 993. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. Retrieved from [Link]

  • Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as Potential Antimicrobial Agents. Journal of Pharmaceutical Sciences, 73(8), 1141-1143. Retrieved from [Link]

  • Wang, D., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 6(12), 1161–1166. Retrieved from [Link]

  • Sridhar, J., et al. (1991). Synthesis and biodistribution of 18F-labeled fleroxacin. Journal of medicinal chemistry, 34(1), 149–152. Retrieved from [Link]

  • Fu, W., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 523. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21366–21388. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC advances, 13(12), 8031–8052. Retrieved from [Link]

  • Borbás, A., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2694. Retrieved from [Link]

  • Penna-Coutinho, J., et al. (2011). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 54(17), 5987–6001. Retrieved from [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer agents in medicinal chemistry, 20(16), 1981–1991. Retrieved from [Link]

  • Doležal, M., et al. (2015). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 63(5), 891-895. Retrieved from [Link]

  • Abdel-Moty, S. G., et al. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta pharmaceutica (Zagreb, Croatia), 59(4), 365–382. Retrieved from [Link]

  • Kuneš, J., et al. (1998). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 63(8), 1211-1218. Retrieved from [Link]

  • Kráľová, K., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(2), 133-138. Retrieved from [Link]

  • Al-Qawasmeh, R. A., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2533. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate. Retrieved from [Link]

  • Schiedel, M., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(18), e202200417. Retrieved from [Link]

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Application Notes & Protocols: A Guide to In Vitro Assay Development for Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a cornerstone in a vast number of natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of biological activities.[1][3] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[1][4] Their versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles.[2]

The journey from a novel synthesized quinoline derivative to a potential drug candidate is paved with rigorous biological evaluation. The initial and most critical phase of this journey involves a battery of in vitro assays designed to determine a compound's efficacy, potency, and mechanism of action at the cellular and molecular level.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute robust in vitro assays for novel quinoline derivatives. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays detailed herein are fundamental to characterizing the anticancer, antimicrobial, and anti-inflammatory potential of this vital class of compounds.

General Workflow for In Vitro Screening

A structured, tiered approach is essential for the efficient screening of new chemical entities. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) primary_screen Primary Screening (e.g., Single High-Dose) cytotoxicity Broad Cytotoxicity Assay (e.g., MTT/LDH on one cell line) primary_screen->cytotoxicity antimicrobial Primary Antimicrobial Screen (e.g., Agar Diffusion) primary_screen->antimicrobial dose_response Dose-Response Analysis (IC50 / EC50 Determination) primary_screen->dose_response Active Compounds selectivity Selectivity Panel (Cancer vs. Normal Cells) dose_response->selectivity mic_mbc MIC / MBC Determination moa_assays Target-Specific Assays (Kinase, Apoptosis, NO Prod.) mic_mbc->moa_assays Potent Compounds selectivity->moa_assays pathway_analysis Pathway Analysis (Western Blot, etc.) moa_assays->pathway_analysis

Caption: A tiered approach to in vitro screening of novel compounds.

Section 1: Assessment of Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling kinases like Pim-1.[1][3][5] Therefore, a comprehensive evaluation requires both broad cytotoxicity screening and targeted mechanistic assays.

Cell Viability and Cytotoxicity Assays

The initial step is to determine whether a novel quinoline derivative has a cytotoxic or cytostatic effect on cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying this effect.[2]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast, HCT-116 for colon)[2][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)[8]

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2][7]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Crucial for Validation):

    • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO, final concentration should not exceed 0.5%) used for the test compounds.[2][9]

    • Untreated Control: Wells with cells in culture medium only, representing 100% viability.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.[10]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9][11] LDH is a stable cytosolic enzyme that, upon release, catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[12] This provides a direct measure of cell lysis.

G cluster_0 Cellular State cluster_1 Assay Reaction Cascade intact_cell Intact Cell (LDH inside) lysed_cell Lysed Cell (LDH released) LDH LDH lysed_cell->LDH Pyruvate Pyruvate LDH->Pyruvate Lactate Lactate NADH NADH NAD NAD+ Formazan Formazan (Red) NADH->Formazan INT Tetrazolium Salt (INT) (Colorless)

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Controls for Validation:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).[13]

    • Vehicle and Blank Controls: As described for the MTT assay.

  • Incubation: Incubate for the desired exposure period.

  • Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.[12] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well.[12][13]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution.[12][13]

  • Absorbance Reading: Measure absorbance at 490 nm and a reference wavelength of 680 nm.[12][13]

Data Analysis:

  • Subtract the 680 nm background reading from the 490 nm reading.

  • Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

Section 2: Assessment of Antimicrobial Activity

Many quinoline derivatives, most famously the fluoroquinolones, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[14][15] Evaluating novel derivatives for antimicrobial properties is a key application.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[16] This method provides a quantitative measure of a compound's potency. The protocol should adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[18][19]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[20]

  • Sterile 96-well microtiter plates[20]

  • Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Test compound and reference antibiotic (e.g., Ciprofloxacin)[21][22]

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.[20]

  • Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at twice the highest desired concentration. Add 100 µL of this stock to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.[20] This creates a concentration gradient.

  • Controls:

    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL bacterial inoculum (no compound).

    • Well 12 (Sterility Control): 100 µL CAMHB only (no compound, no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16][23]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Quinoline-A3.126.25>50
Quinoline-B1.563.1212.5
Ciprofloxacin0.750.51.0
Data is illustrative. Results for novel compounds should be compared against a known reference antibiotic.[18][19]

Section 3: Assessment of Anti-inflammatory Activity

Quinoline derivatives have been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and downregulating pathways such as NF-κB.[24][25][26][27]

Protocol 4: Griess Assay for Nitric Oxide Production

Principle: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[24] Due to its short half-life, NO is difficult to measure directly.[28] However, it rapidly oxidizes to the stable metabolite nitrite (NO₂⁻) in the culture medium. The Griess reaction is a two-step diazotization reaction that quantifies nitrite levels colorimetrically.[28][29]

G Nitrite Nitrite (NO₂⁻) from Sample Diazonium_Salt Diazonium Salt (Intermediate) Nitrite->Diazonium_Salt Sulfanilamide Sulfanilamide (Griess Reagent I) Sulfanilamide->Diazonium_Salt H_plus H⁺ (Acidic) Azo_Dye Azo Dye (Purple, λmax ~540 nm) Diazonium_Salt->Azo_Dye NED N-(1-naphthyl)ethylenediamine (Griess Reagent II) NED->Azo_Dye

Caption: Chemical principle of the Griess reaction for nitrite detection.

Materials:

  • RAW 264.7 murine macrophage cell line[24]

  • Lipopolysaccharide (LPS)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid[28]

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[28]

  • Sodium Nitrite (NaNO₂) standard solution

  • Phenol red-free culture medium (phenol red can interfere with the assay)[30]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the quinoline derivative. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation and NO production.[31]

  • Controls:

    • Negative Control: Cells with medium only (no compound, no LPS).

    • Positive Control: Cells with medium and LPS only (no compound).

    • Vehicle Control: Cells with LPS and the highest concentration of the vehicle (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

  • Absorbance Reading: Immediately read the absorbance at 540 nm.[30][32] The purple color is stable for a limited time.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite stock solution (e.g., 1-100 µM) in the same medium.[28]

Data Analysis:

  • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

  • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.

  • Calculate the percentage of NO production inhibition relative to the LPS-only positive control.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Vertex AI Search.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Deriv
  • LDH Cytotoxicity Assay. (n.d.).
  • Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. (n.d.). Benchchem.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • LDH cytotoxicity assay. (2024). Protocols.io.
  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific.
  • Nitric Oxide Assay? (2013).
  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PubMed Central.
  • Assay Development for Testing 3-Methylthio-quinoline's Biological Activity: Application Notes and Protocols. (n.d.). Benchchem.
  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Deriv
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023).
  • LDH assay kit guide: Principles and applic
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). Preprints.org.
  • Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Nitric Oxide (NO2 /NO3 ) Assay. (n.d.). R&D Systems.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Quinoline Derivatives as Anticancer Agents: A Compar
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PubMed.
  • Application Notes and Protocols for Antimicrobial Assays of 2-Methyl-1H-imidazo[4,5-h]quinoline. (n.d.). Benchchem.
  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. (2018).
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.).
  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). PubMed.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinn
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). University of Manitoba.
  • In Vitro Cell Based Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • MTT assay protocol. (n.d.). Abcam.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PubMed Central.
  • In vitro Methods. (n.d.). CABI Digital Library.
  • Investigating the Anti-inflammatory Effect of Quinoline Deriv
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).
  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension... (n.d.). MDPI.

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The Versatile Synthon: Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of designing novel therapeutic agents and functional materials. Among the privileged heterocyclic systems, the quinoline core stands out for its prevalence in a multitude of biologically active compounds. This guide provides an in-depth exploration of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate , a highly functionalized and reactive building block, offering researchers, medicinal chemists, and process development scientists a comprehensive overview of its synthesis, reactivity, and diverse applications.

Introduction: A Building Block of Strategic Importance

This compound, with the chemical formula C₁₂H₈ClF₂NO₂, is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure is characterized by a quinoline core, an ethyl carboxylate group at the 3-position, a reactive chlorine atom at the 4-position, and two fluorine atoms at the 5- and 8-positions. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable synthon for the construction of a wide array of derivatives.

The presence of the electron-withdrawing fluorine atoms and the quinoline nitrogen atom significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr), rendering the chlorine atom an excellent leaving group.[1][2] This heightened reactivity allows for the facile introduction of a diverse range of nucleophiles, including amines, thiols, and alcohols, thereby enabling the rapid generation of compound libraries for biological screening. Furthermore, the ethyl carboxylate moiety at the C3 position offers a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, a crucial transformation in the synthesis of many pharmaceutical agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 150258-20-1
Molecular Formula C₁₂H₈ClF₂NO₂
Molecular Weight 271.65 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point Not reported
Boiling Point 329.9 °C at 760 mmHg (Predicted)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key building block is typically achieved through a two-step sequence involving a Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[2][5]

Synthesis_Workflow A 2,5-Difluoroaniline C Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C E This compound C->E Chlorination D Phosphoryl Chloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heating: Heat the reaction mixture to 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes to effect cyclization. The product will often precipitate from the hot solvent.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane to dilute the diphenyl ether and facilitate filtration.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with hexane, and dry under vacuum to afford ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate as a solid.

Causality: The initial heating promotes the condensation of the aniline with DEEM, with the elimination of ethanol. The subsequent high-temperature cyclization is a pericyclic reaction that forms the quinoline ring system.

Step 2: Chlorination to this compound

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial activation step, typically achieved using a chlorinating agent like phosphoryl chloride (POCl₃).[1][6]

Protocol:

  • Reaction Setup: In a fume hood, carefully add ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Causality: POCl₃ converts the 4-hydroxyl group into a phosphate ester, which is an excellent leaving group. The chloride ion then acts as a nucleophile to displace the phosphate ester, yielding the 4-chloroquinoline.[6]

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the C4-chloro substituent and the C3-ethyl carboxylate.

Applications A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B C Hydrolysis of Ester at C3 A->C D Amide Coupling of Carboxylic Acid C->D

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-chloro group is highly susceptible to displacement by a wide range of nucleophiles. This reaction is the cornerstone of its application in medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate the biological activity of the resulting molecules.

General Protocol for SNAr with Amines:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

  • Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Example Application: This SNAr methodology is a key step in the synthesis of various kinase inhibitors and other biologically active compounds.

Hydrolysis of the Ethyl Ester

The ethyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of amides and other derivatives.[3]

Protocol for Ester Hydrolysis:

  • Reaction Setup: Dissolve the ethyl ester in a mixture of a suitable organic solvent (e.g., ethanol, THF) and an aqueous solution of a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (2-3 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1N HCl) to a pH of 3-4.

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Amide Coupling of the Carboxylic Acid

The resulting 4-substituted-5,8-difluoroquinoline-3-carboxylic acid is a versatile intermediate for amide bond formation, a critical step in the synthesis of many drug candidates.

General Protocol for Amide Coupling:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM). Add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), and a non-nucleophilic base like DIPEA (2-3 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4][7]

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amide by column chromatography or recrystallization.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).[8]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its facile synthesis and the orthogonal reactivity of its chloro and ester functionalities provide a robust platform for the rapid generation of diverse and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

  • Google Patents. (n.d.). CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
  • PrepChem. (n.d.). Synthesis of 2,5-difluoroaniline. Retrieved from [Link]

  • ResearchGate. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 59(9), 2119-2122. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Journal of the Indian Chemical Society. (2020).
  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • JoVE. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • RSC Publishing. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 3(42), 19385-19391.
  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PubMed. (2011).
  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

  • Justia Patents. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL METHYLENEMALONATE. Retrieved from [Link]

  • Reddit. (2022). Amide coupling. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(2), 133-142.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • International Formulae Group. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of ChemTech Research, 5(2), 735-742.
  • Amerigo Scientific. (n.d.). Ethyl 4-chloroquinoline-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

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  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of this multi-step synthesis.

Introduction and Synthesis Overview

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. Its preparation is typically achieved through a three-step sequence, beginning with a Gould-Jacobs reaction pathway, followed by a chlorination step. Each stage presents unique challenges that can impact yield and purity. This guide provides a systematic approach to identifying and resolving common issues.

The overall synthetic pathway is as follows:

  • Condensation: 2,5-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, ethyl 3-((2,5-difluorophenyl)amino)acrylate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline core, yielding Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate.

  • Chlorination: The 4-hydroxy group is substituted with a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.

Synthesis_Pathway General Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 2,5-Difluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Ethyl 3-((2,5-difluorophenyl)amino)acrylate A->B Substitution C Ethyl 4-hydroxy-5,8-difluoro- quinoline-3-carboxylate B->C Heat (High Temp) D Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate C->D POCl₃ Troubleshooting_Workflow Troubleshooting Logic Start Low Final Yield or Impure Product CheckPurity Analyze purity of each isolated intermediate (TLC, NMR) Start->CheckPurity Step1_Issue Problem in Step 1: Condensation? CheckPurity->Step1_Issue Purity OK? Step2_Issue Problem in Step 2: Cyclization? Step1_Issue->Step2_Issue Yes Troubleshoot1 Address Condensation Issues: - Check Reagents - Optimize Temperature Step1_Issue->Troubleshoot1 No Step3_Issue Problem in Step 3: Chlorination? Step2_Issue->Step3_Issue Yes Troubleshoot2 Address Cyclization Issues: - Ensure High Temp - Check for Tarring Step2_Issue->Troubleshoot2 No Troubleshoot3 Address Chlorination Issues: - Ensure Anhydrous Conditions - Optimize Reaction Time Step3_Issue->Troubleshoot3 No Success Improved Yield and Purity Step3_Issue->Success Yes Troubleshoot1->Success Troubleshoot2->Success Troubleshoot3->Success

Technical Support Center: Optimizing Reaction Yield for 4-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-chloroquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and expert insights to help you navigate the complexities of this important synthetic procedure and optimize your reaction yields.

I. Foundational Synthetic Strategies: An Overview

The successful synthesis of 4-chloroquinoline hinges on a solid understanding of the primary reaction pathways. Below, we outline two of the most common and reliable methods, the Conrad-Limpach-Knorr synthesis followed by chlorination, and the Vilsmeier-Haack reaction.

A. The Conrad-Limpach-Knorr Pathway to 4-Hydroxyquinolines

This classical method involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines, which are crucial intermediates for 4-chloroquinoline.[1][2][3] The reaction conditions can be tuned to favor the formation of either the 4-hydroxyquinoline (Conrad-Limpach) or the 2-hydroxyquinoline (Knorr) isomer. For the synthesis of 4-chloroquinoline, the formation of the 4-hydroxyquinoline is the desired route.

Diagram 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

Conrad_Limpach aniline Aniline schiff_base Schiff Base Intermediate aniline->schiff_base Condensation beta_ketoester β-Ketoester beta_ketoester->schiff_base hydroxyquinoline 4-Hydroxyquinoline schiff_base->hydroxyquinoline Thermal Cyclization (~250 °C)

Caption: The Conrad-Limpach synthesis pathway.

B. Chlorination of 4-Hydroxyquinolines

Once the 4-hydroxyquinoline intermediate is obtained, the next critical step is the chlorination of the hydroxyl group at the 4-position. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Diagram 2: Chlorination of 4-Hydroxyquinoline

Chlorination hydroxyquinoline 4-Hydroxyquinoline chloroquinoline 4-Chloroquinoline hydroxyquinoline->chloroquinoline Chlorination POCl3 POCl₃ POCl3->chloroquinoline

Caption: Conversion of 4-hydroxyquinoline to 4-chloroquinoline.

C. The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction offers an alternative and often efficient route to substituted quinolines.[7][8][9][10] This reaction typically involves the cyclization of an N-arylacetamide in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which can directly yield a chloro-substituted quinoline.[7]

Diagram 3: Vilsmeier-Haack Synthesis of a Substituted Chloroquinoline

Vilsmeier_Haack acetanilide N-Arylacetamide chloroquinoline_derivative Substituted 2-Chloro-3-formylquinoline acetanilide->chloroquinoline_derivative Cyclization vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) vilsmeier_reagent->chloroquinoline_derivative

Caption: The Vilsmeier-Haack reaction for quinoline synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-chloroquinoline, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-Hydroxyquinoline in Conrad-Limpach Synthesis

Potential Causes:

  • Incorrect Reaction Temperature: The initial condensation to form the Schiff base and the subsequent cyclization have different optimal temperature ranges. The cyclization step, in particular, requires high temperatures, often around 250 °C.[1][11]

  • Inefficient Water Removal: The initial condensation is a reversible reaction. Failure to remove the water produced can shift the equilibrium back towards the starting materials.

  • Sub-optimal Solvent Choice: The choice of solvent can significantly impact the reaction yield. For the high-temperature cyclization step, an inert, high-boiling solvent like mineral oil or Dowtherm A is often preferred over solvent-free conditions.[1][4]

Solutions:

  • Optimize Temperature Control:

    • Perform the initial condensation at a moderate temperature (e.g., reflux in methanol or ethanol) for a sufficient duration (e.g., 6 hours) to ensure the formation of the enamine intermediate.[12]

    • For the cyclization step, use a high-temperature oil bath and ensure accurate temperature monitoring.

  • Facilitate Water Removal:

    • During the initial condensation, consider using a Dean-Stark apparatus to azeotropically remove water.

  • Select an Appropriate Solvent for Cyclization:

    • After forming the intermediate enamine, remove the initial alcohol solvent under vacuum.[12]

    • Dissolve the residue in a high-boiling, inert solvent like 1,2-dichlorobenzene or mineral oil for the cyclization step.[1][12]

Issue 2: Incomplete Chlorination of 4-Hydroxyquinoline

Potential Causes:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. An inadequate amount of POCl₃ will result in incomplete conversion.

  • Decomposition of Chlorinating Agent: Phosphorus oxychloride is sensitive to moisture. The use of old or improperly stored POCl₃ can lead to reduced activity.

  • Low Reaction Temperature or Time: The chlorination reaction requires sufficient thermal energy and time to proceed to completion.

Solutions:

  • Ensure an Excess of Fresh POCl₃:

    • Use a molar excess of freshly distilled phosphorus oxychloride. Some protocols suggest a significant excess.[7]

    • Handle POCl₃ in a dry environment to prevent hydrolysis.

  • Optimize Reaction Conditions:

    • Gradually heat the reaction mixture to the optimal temperature, typically between 90-140 °C, and maintain it for a sufficient duration (e.g., 1-3 hours).[4][6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommended RangeOptimal (Reported)Notes
POCl₃ to Substrate Molar Ratio 2:1 to 15:1~3:1 to 12:1[6][7]A larger excess can improve yield but may complicate workup.
Reaction Temperature 90 - 140 °C100 - 115 °C[6]Higher temperatures can lead to side reactions.
Reaction Time 1 - 8 hours1 - 3 hours[4][6]Monitor by TLC to determine completion.

Table 1: Optimized Reaction Conditions for Chlorination with POCl₃

Issue 3: Formation of Side Products in Vilsmeier-Haack Reaction

Potential Causes:

  • Incorrect Stoichiometry of Vilsmeier Reagent: The ratio of POCl₃ to DMF and the substrate is critical for achieving high yields and minimizing side reactions. An excess of the reagent is often necessary.[7]

  • Poor Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0-5 °C). The subsequent cyclization requires heating, but excessive temperatures can lead to decomposition and byproducts.[7][8]

  • Substituent Effects: The electronic nature of the substituents on the starting acetanilide can influence the regioselectivity and yield of the cyclization. Electron-donating groups generally facilitate the reaction.

Solutions:

  • Precise Reagent Stoichiometry and Addition:

    • Carefully control the molar ratio of POCl₃ to the acetanilide substrate, with reported optimal ratios often being high (e.g., 12 equivalents).[7]

    • Add POCl₃ dropwise to cold DMF to control the initial exothermic reaction.[7][8]

  • Strict Temperature Management:

    • Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent.[7]

    • After the addition of the acetanilide, gradually increase the temperature to the optimal range for cyclization (typically 80-90 °C).[7]

  • Consider Electronic Effects:

    • Be aware that electron-withdrawing groups on the aniline ring may require more forcing conditions or result in lower yields.

III. Frequently Asked Questions (FAQs)

Q1: My final 4-chloroquinoline product is a dark oil or solid. How can I purify it?

A1: Crude 4-chloroquinoline can often be purified by recrystallization from a suitable solvent such as ethyl acetate or Skellysolve B (a hexane mixture).[4][7] Alternatively, column chromatography on silica gel or filtration through a plug of alumina can be effective for removing colored impurities.[13]

Q2: I am observing a mixture of regioisomers in my quinoline synthesis. How can I improve regioselectivity?

A2: In reactions like the Combes synthesis, which uses unsymmetrical β-diketones, a mixture of regioisomers can be a common issue.[14][15] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[15] To favor a specific isomer, you may need to modify the substituents on your starting materials. For instance, bulkier groups can direct the cyclization pathway.[15]

Q3: The workup procedure for my reaction involves neutralization with a base, and the product precipitates. What is the best way to handle this?

A3: After quenching the reaction mixture in cold water, the acidic solution is typically neutralized with a base like sodium hydroxide to precipitate the quinoline derivative.[14] The precipitated solid can then be collected by vacuum filtration using a Büchner funnel.[7][14] Ensure the product is washed thoroughly with cold water to remove any inorganic salts before drying.

Q4: Can I use other chlorinating agents besides phosphorus oxychloride?

A4: While POCl₃ is the most common and effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines, other reagents like phosphorus pentachloride (PCl₅) can also be used, sometimes in combination with POCl₃.[16] However, POCl₃ is generally preferred for its reliability and handling characteristics.

Q5: Are there alternative, more environmentally friendly methods for synthesizing 4-chloroquinolines?

A5: Research is ongoing into greener synthetic routes. Some modern approaches utilize microwave irradiation to accelerate reaction times and improve yields, potentially reducing energy consumption.[8][17] Additionally, electrochemical methods for the halogenation of quinolinones are being explored as a more environmentally friendly alternative to traditional halogenating agents.[5]

IV. Experimental Protocols

Protocol 1: Chlorination of 4-Hydroxy-7-chloroquinoline with POCl₃

This protocol is adapted from a literature procedure.[4]

  • Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxy-7-chloroquinoline.

  • Reagent Addition: Carefully add phosphorus oxychloride (an excess, e.g., 3-5 equivalents) to the flask.

  • Reaction: Heat the mixture to 135-140 °C and stir for 1 hour.

  • Workup: Cool the reaction mixture and carefully pour it into a separatory funnel containing a large volume of cold 10% hydrochloric acid.

  • Extraction: Extract the aqueous acidic solution with ether.

  • Neutralization and Precipitation: Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide solution to precipitate the 4,7-dichloroquinoline.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like Skellysolve B.[4]

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

This protocol is a general representation based on literature methods.[7]

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0 °C. Slowly add freshly distilled phosphorus oxychloride (POCl₃) (e.g., 12 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C.[7]

  • Substrate Addition: After the addition of POCl₃, add the substituted N-arylacetamide to the reaction mixture.

  • Reaction: Allow the mixture to stir at a low temperature for a short period, then gradually heat the reaction to 80-90 °C and maintain for several hours until the reaction is complete (monitor by TLC).[7]

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a solvent such as ethyl acetate.[7]

V. References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • How might one synthesis 4-chloro quinoline? Quora. [Link]

  • Synthesis of 4-chloroquinoline. PrepChem.com. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. synopen.thieme.com.

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Industrial preparation method of 4,7-dichloroquinoline. Google Patents.

Sources

common side products in the synthesis of halogenated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. We will delve into the mechanistic origins of these impurities and provide field-proven strategies to optimize your reactions for higher purity and yield.

Section 1: Direct Halogenation of the Quinoline Core

Direct halogenation is a common method for introducing halogen atoms onto the quinoline scaffold. However, controlling the reaction to achieve the desired regioselectivity and avoid over-halogenation can be challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: My direct halogenation of quinoline is yielding a mixture of isomers. How can I improve regioselectivity?

A1: This is a frequent issue stemming from the inherent electronic properties of the quinoline ring. In electrophilic aromatic substitution, the benzene ring is more electron-rich and thus more reactive than the pyridine ring.[1] Substitution typically occurs at the C-5 and C-8 positions due to the greater stability of the Wheland intermediate formed during the reaction.[1] To enhance regioselectivity, consider the following:

  • Substituent Effects: The electronic nature of existing substituents on the quinoline ring will direct incoming electrophiles. Electron-donating groups (EDGs) on the carbocyclic ring will activate it further, while electron-withdrawing groups (EWGs) will deactivate it.

  • Reaction Conditions: Milder reaction conditions often favor the kinetic product. The use of N-halosuccinimides (NCS, NBS, NIS) can provide a milder source of halogens compared to molecular halogens (Cl₂, Br₂).[1]

  • Modern Methodologies: For halogenation at typically inaccessible positions like C-5, metal-free remote C-H functionalization using reagents like trichloroisocyanuric acid (TCCA) with 8-substituted quinolines has proven highly effective and regioselective.[3]

Q2: I am observing significant amounts of di- and tri-halogenated products. How can I prevent over-halogenation?

A2: Over-halogenation occurs when the desired mono-halogenated product is more reactive than the starting material, leading to subsequent halogenation.[1] To mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of slightly less than one equivalent can sometimes be beneficial, though this may result in incomplete conversion of the starting material.

  • Slow Addition: Add the halogenating agent slowly and in portions to maintain a low concentration in the reaction mixture. This can be coupled with efficient cooling for highly exothermic reactions.[4]

  • Deactivating Groups: If your synthetic route allows, the presence of deactivating groups on the quinoline ring can help to temper its reactivity and reduce the likelihood of multiple halogenations.[1]

Troubleshooting Guide: Direct Halogenation
Observed Issue Potential Cause Recommended Solution
Mixture of 5- and 8-haloquinolines Competing electrophilic attack at electron-rich positions.Utilize a directing group at the 8-position to favor C-5 halogenation.[3] Alternatively, explore separation techniques like column chromatography or fractional crystallization.
Over-halogenation (di-, tri-halogenated products) High reactivity of the mono-halogenated product.Reduce the amount of halogenating agent. Add the reagent portion-wise at a low temperature.[4]
Reaction is too vigorous or uncontrollable Highly exothermic reaction, especially with activated substrates.Dilute the reaction mixture and ensure efficient cooling. Add the halogenating agent slowly.[4]
Low or no reaction Deactivated quinoline ring (e.g., due to EWGs).Use a more potent halogenating agent or harsher reaction conditions (e.g., higher temperature, Lewis acid catalyst).[2]

Section 2: Classical Quinoline Syntheses with Halogenated Precursors

The Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are powerful methods for constructing the quinoline core. However, when using halogenated anilines or other precursors, specific side products can arise.

The Skraup and Doebner-von Miller Reactions

These reactions proceed under harsh acidic conditions and are prone to polymerization and tar formation, which can significantly reduce yields and complicate purification.[2][5]

Q3: My Skraup/Doebner-von Miller reaction with a halogenated aniline is producing a large amount of black tar. What is causing this and how can I minimize it?

A3: Tar formation is a notorious side reaction in these syntheses, resulting from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediates.[5][6] The highly exothermic nature of the Skraup reaction can also contribute to charring.[2] To address this:

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the exothermic reaction and reduce tarring.[2]

  • Temperature Control: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and the exothermic phase must be controlled with efficient cooling.[2]

  • Slow Addition of Reagents: In the Doebner-von Miller reaction, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can minimize its polymerization.[6]

  • Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal hydrolyzes in situ under the acidic conditions to generate the reactive aldehyde.[7]

Skraup_Side_Reaction cluster_main Skraup/Doebner-von Miller Main Reaction cluster_side Side Reaction HalogenatedAniline Halogenated Aniline AB_UnsaturatedCarbonyl α,β-Unsaturated Carbonyl AB_UnsaturatedCarbonyl_Side α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Dihydroquinoline Dihydroquinoline HalogenatedQuinoline Halogenated Quinoline Polymer Polymer/Tar AB_UnsaturatedCarbonyl_Side->Polymer Acid-Catalyzed Polymerization

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] With halogenated anilines, incomplete cyclization and regioselectivity issues can arise.

Q4: I am attempting a Combes synthesis with a halogenated aniline and an unsymmetrical β-diketone, and I'm getting a mixture of regioisomers. How can I control the outcome?

A4: Regioselectivity in the Combes synthesis is determined by which carbonyl of the β-diketone undergoes initial condensation with the aniline and the subsequent cyclization step. The electronic and steric properties of both the aniline and the diketone play a crucial role.[8]

  • Electronic Effects: Electron-withdrawing groups, such as halogens, on the aniline can influence the position of cyclization. Chloro- or fluoroanilines have been observed to favor the formation of 4-substituted quinolines.[8]

  • Steric Hindrance: Increasing the steric bulk on one of the diketone's side chains can direct the aniline to attack the less hindered carbonyl group, thus favoring one regioisomer.[8]

  • Catalyst Choice: While sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can sometimes offer different selectivity.[9]

Q5: My Combes synthesis is resulting in a low yield, and I suspect incomplete cyclization. What could be the cause?

A5: Incomplete cyclization can be due to the reduced nucleophilicity of the halogenated aniline or the stability of the enamine intermediate. Strong electron-withdrawing groups on the aniline can make the cyclization step, which is an electrophilic aromatic substitution, more difficult.[10]

  • Harsher Conditions: Increasing the reaction temperature or using a stronger acid catalyst like PPA might be necessary to drive the cyclization to completion.[9]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC to determine the point of maximum product formation.

Combes_Regioselectivity cluster_pathways Alternative Condensation Pathways HalogenatedAniline Halogenated Aniline EnamineA Enamine A HalogenatedAniline->EnamineA EnamineB Enamine B HalogenatedAniline->EnamineB UnsymmetricalDiketone Unsymmetrical β-Diketone UnsymmetricalDiketone->EnamineA UnsymmetricalDiketone->EnamineB RegioisomerA Regioisomer A EnamineA->RegioisomerA Cyclization RegioisomerB Regioisomer B EnamineB->RegioisomerB Cyclization

The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[11] Side reactions include self-condensation of the ketone and regioselectivity issues with unsymmetrical ketones.[2]

Q6: In my Friedländer synthesis, I'm observing significant amounts of the aldol self-condensation product of my ketone. How can I suppress this side reaction?

A6: The aldol condensation of the ketone is a common competing reaction, especially under the basic or acidic conditions used for the Friedländer synthesis.[3] To favor the desired reaction:

  • Catalyst Choice: The choice of catalyst can be critical. Some Lewis acids or specific amine catalysts can promote the Friedländer condensation over the self-condensation.[1]

  • Reaction Conditions: Adjusting the temperature and reaction time can help. Sometimes, milder conditions are sufficient for the Friedländer synthesis but not for the self-condensation.

  • Slow Addition: Slowly adding the ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone can maintain a low concentration of the ketone, disfavoring the bimolecular self-condensation.

Q7: How can I control regioselectivity in the Friedländer synthesis when using an unsymmetrical ketone?

A7: Similar to the Combes synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to a mixture of regioisomeric quinolines.[1]

  • Amine Catalysis: The use of cyclic secondary amine catalysts, such as pyrrolidine, can direct the reaction towards the kinetic enamine intermediate, leading to the less substituted product.[1]

  • Ionic Liquids: Certain ionic liquids have been shown to promote the formation of one regioisomer over the other.[12]

  • Temperature Control: Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the thermodynamic product.[1]

Experimental Protocols

Protocol 1: Minimizing Tar Formation in the Doebner-von Miller Synthesis

This protocol utilizes the slow addition of the α,β-unsaturated carbonyl compound to control polymerization.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charge Reactants: To the flask, add the halogenated aniline and the acid catalyst (e.g., concentrated HCl).

  • Heat: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slow Addition: Add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise from the dropping funnel over a period of 1-2 hours.[6]

  • Reaction: After the addition is complete, continue to heat the reaction under reflux for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated NaOH solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Regiocontrolled Friedländer Synthesis Using Amine Catalysis

This protocol employs a secondary amine catalyst to favor the formation of a single regioisomer.[1]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone, the unsymmetrical ketone, and the amine catalyst (e.g., pyrrolidine, ~10 mol%).

  • Solvent: Add a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture under reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

References

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
  • BenchChem. (2025).
  • PubMed Central. (2020). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • MDPI. (2018). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Chemical Science. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Difluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the specialized technical support guide for navigating the complexities of purifying chlorinated difluoroquinolines. As a class of compounds, these halogenated heterocycles are pivotal in medicinal chemistry and materials science. However, their unique electronic and structural properties present significant purification challenges, from stubborn isomeric impurities to on-column degradation.

This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the underlying chemical principles governing the purification process. Here, you will find not just what to do, but why you are doing it, empowering you to troubleshoot effectively and adapt methodologies to your specific molecule. We will explore common pitfalls and provide field-tested solutions, supported by authoritative references, to help you achieve the highest possible purity for your compounds.

Section 1: Frequently Asked Questions (FAQs) & High-Level Troubleshooting

This section addresses the most common initial queries and challenges researchers face when first approaching the purification of these complex molecules.

Q1: My chlorinated difluoroquinoline appears to be decomposing during silica gel column chromatography. What is the primary cause and how can I prevent it?

A1: This is the most frequently encountered issue. The primary cause is the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This Lewis acid-base interaction can catalyze decomposition, especially for sensitive derivatives.

Immediate Solutions:

  • Neutralize the Stationary Phase: Pre-treat the silica gel by eluting the packed column with your chosen solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, before loading your sample.[1] This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase. Neutral or basic alumina can be excellent alternatives.[1] For less polar compounds, reversed-phase silica (C18) is also a highly effective option that avoids the acidic silica issue entirely.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A faster flow rate reduces the time your compound spends in contact with the stationary phase. Performing the chromatography in a cold room can also slow down potential degradation.[1]

Q2: I'm struggling to separate positional isomers of my chlorinated difluoroquinoline. They have nearly identical Rf values on TLC. What strategies can I employ?

A2: Isomer separation is a significant challenge due to their similar polarities and physical properties.[2][3] Standard chromatography is often insufficient.

Advanced Strategies:

  • Dissociation Extraction: This technique exploits subtle differences in the basicity (pKa) of the quinoline isomers. By using a biphasic system of an organic solvent and an aqueous acid in stoichiometric deficiency, the slightly more basic isomer will be preferentially protonated and extracted into the aqueous phase, while the weaker base remains in the organic layer.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than flash chromatography and is often the method of choice for separating challenging isomers.[3]

  • Counter-Current Chromatography (CCC): This technique, particularly pH-zone-refining CCC, separates compounds based on their pKa values and partition coefficients, making it highly effective for ionic or ionizable isomers like quinolines.[5][6]

  • Derivatization/Salt Formation: Sometimes, converting the isomeric mixture into a derivative (e.g., a picrate or phosphate salt) can lead to compounds with different crystallization properties, allowing for separation by recrystallization.[7] The pure isomer can then be recovered by reversing the derivatization.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution is cooled below the saturation point but is still above the compound's melting point in the impure state.[8] This oil often traps impurities, negating the purification.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the concentration.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.

  • Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility at elevated temperatures.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Column Chromatography Purification
Issue: Severe Streaking or "Tailing" on TLC and Poor Peak Shape in Column Chromatography

Causality: Tailing is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. For chlorinated difluoroquinolines, the basic nitrogen atom adsorbs strongly to the acidic silanol groups of silica gel, leading to a slow, uneven elution front.[1]

Solutions & Protocols:

  • Protocol 1: Preparation of Amine-Treated Eluent

    • Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).

    • To this mixture, add triethylamine (NEt₃) to a final concentration of 0.5% to 2% (v/v).

    • Mix thoroughly.

    • Use this amine-modified eluent for both preparing the silica slurry and running the column. The amine will compete with your compound for binding to the acidic sites, resulting in sharper peaks.

  • Workflow for Selecting the Right Stationary Phase

    G start Compound Loaded on Silica TLC check_tailing Observe Tailing or Streaking? start->check_tailing no_tailing Proceed with Standard Silica Gel Chromatography check_tailing->no_tailing No tailing Tailing Observed check_tailing->tailing Yes add_amine Add 0.5-2% NEt3 to Eluent tailing->add_amine check_again Tailing Resolved? add_amine->check_again success Proceed with Amine-Treated Silica check_again->success Yes fail Tailing Persists or Decomposition Occurs check_again->fail No switch_phase Switch Stationary Phase fail->switch_phase alumina Try Neutral or Basic Alumina switch_phase->alumina c18 Try Reversed-Phase (C18) Silica switch_phase->c18

    Caption: Decision workflow for troubleshooting tailing in quinoline chromatography.

  • Data Summary: Comparison of Stationary Phases

Stationary PhasePrinciple of SeparationBest ForCommon Pitfalls
Silica Gel (Acidic) Normal Phase (Polarity)General purpose, non-basic compounds.Decomposition and tailing of basic quinolines.[1]
Alumina (Basic/Neutral) Normal Phase (Polarity)Basic and acid-sensitive compounds.Can be more reactive than silica; activity can vary.
Reversed-Phase (C18) Reversed Phase (Hydrophobicity)Separating compounds by non-polar character.Requires polar mobile phases (e.g., MeCN/H₂O, MeOH/H₂O).
Florisil® Normal Phase (Polarity)Highly sensitive compounds, pesticides.Less common, may have different selectivity.[1]
Guide 2: Recrystallization Purification
Issue: Low Recovery of Purified Product

Causality: Low recovery is typically due to using too much solvent, cooling the solution too quickly, or washing the collected crystals with a solvent that is not ice-cold.[8] Rapid crystallization can also trap impurities, reducing the effective yield of pure material.[9]

Solutions & Protocols:

  • Protocol 2: Systematic Solvent Screening for Recrystallization

    • Place a small amount (10-20 mg) of your crude chlorinated difluoroquinoline into several different test tubes.

    • Add a different solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, water) dropwise to each tube at room temperature, vortexing after each addition. A good candidate solvent will NOT dissolve the compound at room temperature.

    • For solvents that did not dissolve the compound, heat the test tube in a water or sand bath. A good candidate solvent WILL dissolve the compound when hot.

    • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Observe the quality and quantity of crystals formed. The ideal solvent will yield a large crop of well-defined crystals upon cooling.

  • Optimizing Crystal Growth and Yield

    • Use Minimum Solvent: When performing the bulk recrystallization, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[8] This ensures the solution is saturated upon cooling.

    • Slow Cooling is Crucial: Rapid cooling promotes the formation of small, often impure crystals.[9] Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool, before transferring it to an ice bath.

    • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by evaporating some of the solvent and cool it again to obtain a second, albeit usually less pure, crop of crystals.

    • Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[8]

Section 3: Purity Assessment and Analytical Techniques

Achieving high purity requires accurate methods to verify it. The choice of analytical technique depends on the expected impurities and the required level of precision.[10]

Issue: How do I confirm the purity of my final product and identify any remaining impurities?

Causality: Visual inspection of a crystalline product is insufficient. Trace impurities, especially isomers, can co-crystallize and may not be detectable by melting point alone. A multi-faceted analytical approach is required for robust purity validation.

Recommended Analytical Workflow:

Caption: A standard analytical workflow for validating the purity of synthesized compounds.

Data Summary: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC (UV-Vis) Purity percentage, detection of non-volatile impurities and isomers.Highly versatile, robust, and suitable for routine quality control.[10][11]Requires a reference standard for absolute quantification unless using relative area %.
GC-MS Detection of volatile and thermally stable impurities, mass confirmation.High sensitivity and specificity; excellent for identifying residual solvents.[10][12]Not suitable for non-volatile or thermally labile compounds.
qNMR (Quantitative NMR) Absolute purity assessment without a specific reference standard.A primary method providing highly accurate purity values.[10]Requires a high-purity internal standard and longer acquisition times.
LC-MS Mass confirmation of the main component and impurities.Directly couples separation with mass identification.Response factors can vary, making it less quantitative than HPLC-UV without standards.

References

  • SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION . Solvent Extraction and Ion Exchange. Available at: [Link][2][4]

  • Purification of Quinoline - Chempedia . LookChem. Available at: [Link][7]

  • Mercuration of quinoline give different isomers how could these isomers separated . ResearchGate. Available at: [Link][3]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography . National Institutes of Health (NIH). Available at: [Link][5]

  • Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase . PubMed. Available at: [Link][6]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry . Atlantis Press. Available at: [Link][12]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . ResearchGate. Available at: [Link][11]

Sources

stability issues of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Reactivity

This compound is a highly functionalized quinoline derivative, a class of compounds prevalent in medicinal chemistry.[1] Its structure contains several reactive sites that can be susceptible to degradation, especially in acidic environments. The primary points of potential instability are the ethyl ester at the 3-position and the chloro group at the 4-position. Understanding the interplay of these functional groups is critical for designing robust experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a new, more polar spot on my TLC/new peak in my LC-MS analysis after working up my reaction in acidic conditions. What could this be?

A1: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is a classic acid-catalyzed process where water acts as a nucleophile, leading to the formation of 4-chloro-5,8-difluoroquinoline-3-carboxylic acid and ethanol.[2] This new carboxylic acid is significantly more polar than the starting ester, which explains its different chromatographic behavior.

  • Troubleshooting Steps:

    • Confirm the Identity: Co-spot your sample with a standard of the corresponding carboxylic acid on a TLC plate, if available. For LC-MS, the new peak should have a mass corresponding to the loss of the ethyl group (C₂H₅, 29 Da) and the addition of a proton (H, 1 Da), resulting in a net change of -28 Da.

    • Minimize Water: Ensure all your solvents and reagents are anhydrous if the reaction chemistry permits. The presence of water, even in trace amounts, can facilitate hydrolysis under acidic conditions.

    • Control Temperature: Hydrolysis is temperature-dependent. If possible, run your reaction and workup at lower temperatures to slow down the rate of this degradation.

    • Modify Workup: Neutralize the acidic conditions as quickly as possible during the workup. A mild base, such as sodium bicarbonate solution, can be used to quench the acid before extraction.

Q2: My product yield is consistently low, and I see multiple byproducts. Could the 4-chloro group be reacting?

A2: Yes, the 4-chloro substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr).[3][4] While less common than ester hydrolysis in simple acidic workups, it can occur if nucleophiles are present, especially at elevated temperatures. The protonation of the quinoline nitrogen under acidic conditions makes the 4-position even more electron-deficient and thus more susceptible to attack.

  • Potential Reactants and Byproducts:

    • With Water: Hydrolysis of the chloro group to a hydroxyl group, forming Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate. This byproduct is often referred to as a quinolone.

    • With Alcohols (e.g., methanol, ethanol from hydrolysis): Formation of a 4-alkoxy derivative.

    • With other nucleophiles in your reaction: Amines, thiols, etc., can displace the chloride.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use LC-MS and NMR to identify the structures of the major byproducts. This will confirm if SNAr is occurring.

    • Strictly Anhydrous Conditions: If you suspect hydrolysis of the chloro group, using rigorously dried solvents and reagents is crucial.

    • Choice of Acid: Strong, non-nucleophilic acids (e.g., trifluoroacetic acid in small amounts) might be preferable to acids like HCl, where the chloride ion could potentially participate in exchange reactions, although this is less likely to be a primary degradation pathway.

    • Protecting Groups: In multi-step syntheses, consider if this intermediate is stable enough or if an alternative synthetic route that installs the chloro group later is more viable.

Q3: Can the quinoline ring itself degrade under strong acidic conditions?

A3: The quinoline core is generally robust. However, under very harsh acidic conditions (e.g., refluxing in concentrated strong acids) and in the presence of oxidizing agents, more complex degradation pathways can be initiated.[5] For most standard organic synthesis and purification protocols, degradation of the core ring system is a less common issue compared to the hydrolysis of the ester or substitution of the chloro group.

  • Preventative Measures:

    • Avoid prolonged exposure to highly concentrated acids at high temperatures.

    • Ensure the reaction environment is free from strong oxidizing agents unless required by the desired transformation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound under acidic conditions.

A This compound B Pathway 1: Ester Hydrolysis A->B H₃O⁺ / Δ D Pathway 2: Chloro Substitution A->D H₂O / Δ (SₙAr) C 4-chloro-5,8-difluoroquinoline-3-carboxylic acid B->C E Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate D->E

Caption: Primary degradation pathways under acidic conditions.

Experimental Protocol: Forced Degradation Study

To systematically investigate the stability of your compound and identify potential degradants, a forced degradation study is recommended.[6][7][8] This involves intentionally exposing the compound to stress conditions that are more severe than typical experimental or storage conditions.

Objective: To identify the degradation products of this compound under acidic stress.
Materials:
  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a UV detector

  • LC-MS system for identification

  • pH meter

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[7] A good starting point is 8 hours. The goal is to achieve 5-20% degradation.[9]

    • At each time point, withdraw an aliquot (e.g., 100 µL).

    • Neutralize the aliquot with an equivalent volume and concentration of NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of water instead of 0.1 M HCl to 1 mL of the stock solution. Keep it under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Characterize any significant degradation products using LC-MS to determine their mass and propose a structure.

Data Interpretation

Summarize your findings in a table to track the degradation over time.

Time (hours)Parent Compound (%)Degradant 1 (%) (e.g., Carboxylic Acid)Degradant 2 (%) (e.g., Hydroxy-quinoline)
010000
295.24.5< 0.1
490.19.20.5
882.516.31.0
2465.332.12.2

Note: The data above is illustrative.

Forced Degradation Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Add 0.1 M HCl Stock->Acid Control Add Water Stock->Control Neutralize Neutralize Aliquots Acid->Neutralize At time points Control->Neutralize At time points HPLC HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks

Caption: Workflow for a forced degradation study.

By following this structured approach, you can proactively identify potential stability issues, understand the degradation pathways of this compound, and develop strategies to mitigate them, ensuring the accuracy and reproducibility of your research.

References

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (PMC). [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate, 95%+ Purity, C12H8ClF2NO2, 5 grams. Oakwood Chemical. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health (PMC). [Link]

Sources

preventing byproduct formation during the chlorination of difluoroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of difluoroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing chlorine atoms into these electron-deficient heterocyclic systems. The presence of two fluorine atoms significantly deactivates the quinoline core, making selective chlorination a nuanced challenge prone to byproduct formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the chlorination of difluoroquinolines, offering explanations and actionable solutions.

Question 1: I am observing a mixture of monochlorinated regioisomers. How can I improve the selectivity for a specific isomer?

Answer:

The formation of regioisomers is a common challenge in the electrophilic aromatic substitution of quinolines. The positions of the fluorine atoms on the quinoline ring, along with the reaction conditions, dictate the site of chlorination. The strong electron-withdrawing nature of both the fluorine atoms and the protonated quinoline nitrogen deactivates the entire ring system, but some positions are more deactivated than others.

Underlying Principles:

Electrophilic substitution on the quinoline ring system generally occurs on the benzene ring (carbocycle) at positions 5 and 8, as these positions are less deactivated by the electron-withdrawing pyridine ring.[1] The fluorine atoms will further influence the electron density. For a substrate like 5,7-difluoroquinoline, the C6 and C8 positions are electronically and sterically distinct, leading to potential mixtures.

Strategies for Enhancing Regioselectivity:

  • Choice of Chlorinating Agent and Catalyst: The size and reactivity of the electrophile can influence regioselectivity.

    • For less reactive systems: A more potent chlorinating system, such as Cl₂ with a strong Lewis acid (e.g., AlCl₃ or FeCl₃), may be required to overcome the deactivation by the fluorine atoms.[2] However, this high reactivity can sometimes lead to reduced selectivity.

    • For milder conditions: N-Chlorosuccinimide (NCS) in the presence of a Brønsted acid or a mild Lewis acid can offer better control.[2][3] The use of a bulky chlorinating agent or catalyst system can favor attack at the less sterically hindered position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.

    • Protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to facilitate the halogenation of arenes with electron-withdrawing groups by stabilizing the electrophilic species through hydrogen bonding.[3][4]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

Experimental Protocol: Selective Chlorination using NCS and an Acid Catalyst

  • Dissolve the difluoroquinoline (1.0 equiv) in a suitable solvent such as acetonitrile or HFIP in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 equiv).

  • Cool the mixture to 0 °C.

  • Add N-chlorosuccinimide (1.05 equiv) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the regioisomers.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) step1 Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) start->step1 step2 Change Chlorinating Agent (e.g., from Cl₂/FeCl₃ to NCS) step1->step2 If still a mixture step3 Screen Solvents (e.g., Acetonitrile, Dichloromethane, HFIP) step2->step3 If selectivity is still poor step4 Vary Acid Catalyst (Brønsted vs. Lewis Acid) step3->step4 For further optimization end Improved Regioselectivity step4->end

Caption: Decision tree for improving regioselectivity.

Question 2: My reaction is producing a significant amount of dichlorinated byproduct. How can I favor monochlorination?

Answer:

The formation of dichlorinated byproducts occurs when the monochlorinated product is sufficiently reactive to undergo a second chlorination under the reaction conditions. Given the deactivating nature of the difluoroquinoline core, this suggests that the reaction conditions are too harsh.

Underlying Principles:

The first chlorine atom added to the ring will also act as a deactivating group, making the second chlorination event slower than the first. However, if a potent chlorinating system is used, or the reaction is allowed to proceed for too long, dichlorination can become a significant side reaction.[1]

Strategies to Minimize Dichlorination:

  • Stoichiometry of the Chlorinating Agent: Carefully control the amount of the chlorinating agent. Use no more than 1.0 to 1.1 equivalents.

  • Reaction Time and Monitoring: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Milder Chlorinating Agents: Switch to a less reactive chlorinating agent. For example, if you are using chlorine gas with a strong Lewis acid, consider switching to N-chlorosuccinimide (NCS).[5][6]

  • Lower Temperature: As with improving regioselectivity, lowering the reaction temperature will decrease the overall reaction rate and can help to minimize the formation of the dichlorinated byproduct.

Comparative Table of Chlorinating Agents:

Chlorinating AgentTypical ConditionsReactivityPotential for Over-chlorination
Cl₂ / Lewis Acid (e.g., FeCl₃)Inert solvent, 0°C to RTHighHigh
N-Chlorosuccinimide (NCS)Acetonitrile or DCM, often with an acid catalystModerateModerate
Trichloroisocyanuric acid (TCCA)Mild conditions, often used for electron-deficient systemsHighCan be high if stoichiometry is not controlled
Phosphorus Oxychloride (POCl₃)Neat or in a high-boiling solvent, elevated temperaturesHigh (for hydroxyquinolines)Substrate dependent
Question 3: I am attempting to chlorinate a difluoro-4-hydroxyquinoline using phosphorus oxychloride (POCl₃) to obtain the corresponding 4-chloro-difluoroquinoline, but the reaction is sluggish and gives a low yield.

Answer:

The conversion of a hydroxyquinoline to a chloroquinoline using POCl₃ is a standard transformation. However, the electron-withdrawing fluorine atoms can influence the reactivity of the hydroxyl group and the stability of the intermediates.

Underlying Principles:

This reaction proceeds via the formation of a phosphate ester intermediate.[7] The nucleophilicity of the hydroxyl group and the subsequent displacement of the phosphate by a chloride ion are key steps. The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the hydroxyl group, making the initial step slower.

Troubleshooting Strategies:

  • Reaction Temperature and Time: These are critical parameters. Ensure the reaction is heated sufficiently, typically in the range of 90-120°C.[7] Extend the reaction time and monitor by TLC until the starting material is consumed.

  • Excess POCl₃: Using POCl₃ as both the reagent and the solvent is a common practice and can help drive the reaction to completion.[8][9]

  • Addition of a Base: In some cases, the addition of a tertiary amine base like triethylamine or N,N-dimethylaniline can facilitate the reaction, although this is more common for quinazolones.[10] The base can help to deprotonate the hydroxyl group, increasing its nucleophilicity.

  • Anhydrous Conditions: POCl₃ is highly sensitive to moisture.[11] Ensure that your starting material is dry and that all glassware is flame-dried before use. The reaction should be conducted under an inert atmosphere.

Experimental Protocol: POCl₃ Chlorination of a Difluoro-4-hydroxyquinoline

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the difluoro-4-hydroxyquinoline (1.0 equiv).

  • Carefully add phosphorus oxychloride (5-10 equivalents, or use as solvent).

  • Heat the mixture to reflux (around 110°C) and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Very slowly and carefully, pour the cooled reaction residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) for further purification.

Mechanism of POCl₃ Chlorination

G start Difluoro-4-hydroxyquinoline intermediate1 Phosphate Ester Intermediate start->intermediate1 Nucleophilic attack on P reagent POCl₃ reagent->intermediate1 product 4-Chloro-difluoroquinoline intermediate1->product SNAr displacement by Cl⁻ reagent2 Cl⁻ reagent2->product byproduct H₃PO₄ + HCl product->byproduct

Caption: Simplified mechanism for POCl₃ chlorination.

Frequently Asked Questions (FAQs)

Q1: Why is chlorination of difluoroquinolines more challenging than chlorination of unsubstituted quinoline?

A1: The two fluorine atoms are strong electron-withdrawing groups.[9] They, along with the nitrogen atom in the quinoline ring, significantly reduce the electron density of the aromatic system. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophilic attack by a chlorinating agent. Consequently, more forcing reaction conditions (e.g., stronger chlorinating agents, higher temperatures, or the use of catalysts) are often required.[3]

Q2: What are the main safety precautions to take when working with chlorinating agents like POCl₃ and NCS?

A2:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is scrupulously dry. Quenching of the reaction should be done slowly and cautiously with ice.[11]

  • N-Chlorosuccinimide (NCS): NCS is a stable solid but is a strong oxidizing agent and an irritant.[6] Avoid inhalation of the powder and contact with skin and eyes. It can liberate chlorine gas upon contact with acids. Handle in a fume hood and wear appropriate PPE.

Q3: Can I use radical chlorination methods for difluoroquinolines?

A3: While electrophilic aromatic substitution is the most common method for chlorinating the aromatic ring of quinolines, radical chlorination is also a possibility, particularly for the functionalization of alkyl side chains. However, for direct C-H chlorination on the aromatic ring, radical methods are less common and may lead to different regioselectivity or a mixture of products. The feasibility and selectivity would depend on the specific radical initiator and reaction conditions used.[12]

Q4: How do I remove the succinimide byproduct from my reaction when using NCS?

A4: Succinimide is soluble in water. After the reaction is complete, quenching with water or an aqueous solution (like sodium bicarbonate or sodium thiosulfate) and then performing an aqueous workup will typically remove the majority of the succinimide byproduct into the aqueous layer. If some succinimide remains in the organic layer, it can usually be removed by column chromatography or recrystallization.

References

  • Chen, J., et al. (2021). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-20. [Link]

  • Liu, X., et al. (2017). t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes. Organic Letters, 19(20), 5581-5584. [Link]

  • CORE. (2016). Regioselective Electrolytic 5,8-Difluorination of Quinolines.[Link]

  • Khanna, R. K., et al. (1992). Inverted Regioselectivities in the Reactions of Chlorine Atoms with Heteroarylmethanes. Journal of the American Chemical Society, 114(15), 6003-6006. [Link]

  • Wang, H., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(38), 20958-20967. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS).[Link]

  • ResearchGate. (2020). Applications of N -Chlorosuccinimide in Organic Synthesis.[Link]

  • Wang, W., et al. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. Journal of the American Chemical Society, 144(29), 13415-13425. [Link]

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(22), 5036-5041. [Link]

  • ResearchGate. (2022). Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents.[Link]

  • Xu, F., et al. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 51(40), 5262-5265. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline.[Link]

  • Common Conditions. Chlorination.[Link]

  • PJSIR. (1962). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.[Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.[Link]

  • Larock, R. C., & Dong, D. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(4), 1254-1263. [Link]

  • DigitalCommons@USU. (2010). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.[Link]

  • Google Patents. (2022).
  • National Institutes of Health. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.[Link]

  • National Institutes of Health. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.[Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).[Link]

  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[Link]

  • Morressier. (2021). Catalytic Electrophilic Halogenation of Electron-Deficient Arenes.[Link]

  • YouTube. (2020). Reactivity of Quinoline.[Link]

  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Google Patents. (1981).
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  • MDPI. (2010). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.[Link]

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  • ResearchGate. (2023). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt.[Link]

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Technical Support Center: Improving the Regioselectivity of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advancing regioselective quinoline synthesis. This guide is designed to provide you with in-depth, actionable insights to navigate the complexities of controlling isomer formation in classical and modern quinoline synthesis methodologies. As your partner in research, we aim to equip you with the expert knowledge and practical protocols necessary to achieve your desired regiochemical outcomes with confidence.

Troubleshooting Guides & FAQs

This support center is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work. We will delve into the nuances of the most common quinoline syntheses, providing not just solutions, but the mechanistic reasoning behind them.

The Combes Synthesis: Navigating Unsymmetrical β-Diketones

The Combes synthesis, which constructs the quinoline core from an aniline and a β-diketone, presents a significant regioselectivity challenge when an unsymmetrical β-diketone is employed.[1] The acid-catalyzed cyclization can proceed from two different enamine intermediates, leading to a mixture of 2,4-disubstituted quinolines.

Question 1: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I favor the formation of a single product?

Answer: Controlling the regioselectivity in the Combes synthesis hinges on manipulating the electronic and steric factors that influence the rate-determining annulation step.[2] Here’s how you can steer the reaction towards your desired isomer:

  • Strategy 1: Leverage Steric Hindrance. The cyclization step is an intramolecular electrophilic aromatic substitution. A bulkier substituent on the β-diketone will favor cyclization at the less sterically hindered ortho-position of the aniline. This will preferentially place the larger group at the 2-position of the quinoline ring.[2]

  • Strategy 2: Modulate Electronic Effects. The electronic nature of the substituents on the aniline ring is a powerful tool for directing regioselectivity.

    • Electron-donating groups (EDGs) on the aniline, such as methoxy (-OCH₃), increase the nucleophilicity of the ortho- and para-positions. This generally favors the formation of the isomer where cyclization occurs at the more activated ortho-position. For instance, with methoxy-substituted anilines, the formation of 2-CF₃-quinolines is often favored.[2]

    • Electron-withdrawing groups (EWGs) , like chloro (-Cl) or fluoro (-F), have the opposite effect, deactivating the ortho- and para-positions. This can lead to the preferential formation of the alternative regioisomer, such as the 4-CF₃ product.[2]

  • Strategy 3: Optimize the Acid Catalyst. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer different selectivity by altering the reaction medium and the stability of the transition states.[2]

Data Presentation: Substituent Effects in Combes Synthesis
Aniline Substituentβ-Diketone R Group (Steric Bulk)Major Regioisomer FavoredRationale
Electron-Donating (e.g., -OCH₃)Large2-Substituted (bulky group at C2)EDG activates the ortho-position for cyclization, and the bulky group prefers the less hindered C2 position.
Electron-Withdrawing (e.g., -Cl, -F)Any4-Substituted (bulky group at C4)EWG deactivates the ortho-positions, potentially favoring cyclization at the alternate position leading to the 4-substituted product.[2]
UnsubstitutedLarge2-Substituted (bulky group at C2)Steric hindrance is the dominant factor, directing the bulky group to the less congested C2 position.
The Friedländer Synthesis: Taming Unsymmetrical Ketones

The Friedländer synthesis is a highly versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] When an unsymmetrical ketone is used, the reaction can proceed via two different enolates or enamines, leading to a mixture of regioisomers.[1]

Question 2: I'm getting a mixture of 2,3- and 2,4-disubstituted quinolines in my Friedländer synthesis. How can I achieve higher regioselectivity?

Answer: Achieving regioselectivity in the Friedländer synthesis can be accomplished by carefully selecting your catalyst and reaction conditions to favor one reaction pathway.

  • Strategy 1: Amine Catalysis for 2-Substituted Quinolines. The use of a secondary amine catalyst, such as pyrrolidine, is a highly effective method for directing the synthesis towards the 2-substituted quinoline. The mechanism involves the formation of an enamine intermediate with the less substituted α-carbon of the ketone, which then preferentially reacts with the 2-aminoaryl carbonyl compound.[4]

  • Strategy 2: Ionic Liquids for Regiospecificity. Certain ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both the solvent and a promoter for the reaction, leading to the exclusive formation of one regioisomer.[4] The ordered environment of the ionic liquid can influence the transition state energies, favoring one pathway significantly over the other.[4]

  • Strategy 3: Introduction of a Directing Group. A more substrate-based approach is to introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This effectively blocks one of the enolization pathways, forcing the reaction to proceed with high regioselectivity.[3]

Experimental Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis

This protocol details the synthesis of a 2-substituted quinoline using an unsymmetrical ketone and pyrrolidine as the catalyst.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 equiv) in toluene.

  • Catalyst Addition: Add pyrrolidine (0.2 equiv) to the solution.

  • Reagent Addition: Heat the solution to 100 °C. Add the unsymmetrical methyl ketone (1.5 equiv) dropwise over 1 hour.

  • Reaction Monitoring: Stir the reaction mixture at 100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

The reaction of an aniline with a β-ketoester can lead to two different quinoline products: a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product). This divergence is a classic example of kinetic versus thermodynamic control.[5][6]

Question 3: My Conrad-Limpach-Knorr synthesis is giving me a mixture of 4-hydroxy- and 2-hydroxyquinolines. How can I selectively synthesize one over the other?

Answer: The regiochemical outcome of this synthesis is highly dependent on the reaction temperature.

  • For the 4-Hydroxyquinoline (Conrad-Limpach - Kinetic Product): This product is formed under milder, kinetically controlled conditions. The aniline nitrogen attacks the more electrophilic keto-carbonyl of the β-ketoester, which is a faster, but reversible reaction. This is typically achieved at or near room temperature. The subsequent cyclization at high temperatures (around 250 °C) is irreversible.[5][6]

  • For the 2-Hydroxyquinoline (Knorr - Thermodynamic Product): This product is favored under higher temperature conditions (around 140 °C) from the start. At this temperature, the initial attack of the aniline on the keto-carbonyl is reversible, allowing for the slower, but irreversible, attack on the ester carbonyl to eventually dominate, leading to the more stable β-keto anilide intermediate.[5][6]

Experimental Protocol: Temperature-Controlled Conrad-Limpach-Knorr Synthesis

Part A: Synthesis of 4-Hydroxyquinoline (Kinetic Control)

  • Reaction Setup: In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., H₂SO₄).

  • Initial Condensation: Stir the mixture at room temperature for 2-4 hours to form the enamine intermediate.

  • Cyclization: Remove the initial solvent. Add a high-boiling, inert solvent such as mineral oil or Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes.[7]

  • Work-up and Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration after dilution with a hydrocarbon solvent like hexanes.[7]

Part B: Synthesis of 2-Hydroxyquinoline (Thermodynamic Control)

  • Reaction Setup: In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) without a solvent.

  • High-Temperature Condensation and Cyclization: Heat the mixture to 140 °C for 1-2 hours. The reaction will proceed through the anilide intermediate to the 2-hydroxyquinoline product.

  • Work-up and Purification: Cool the reaction mixture and purify the product by recrystallization or column chromatography.

The Doebner-von Miller Synthesis: Challenges with Substituted Anilines

The Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, can also present regioselectivity issues, particularly with meta-substituted anilines.[8] The electrophilic cyclization step can occur at either of the two available ortho-positions relative to the amino group.

Question 4: I am using a meta-substituted aniline in a Doebner-von Miller reaction and getting a mixture of 5- and 7-substituted quinolines. How can I improve the regioselectivity?

Answer: Predicting and controlling the regioselectivity with meta-substituted anilines is notoriously difficult and often results in mixtures. The outcome is a delicate balance of steric and electronic effects of the substituent.

  • General Guideline:

    • Electron-donating, sterically small substituents (e.g., -CH₃) tend to favor cyclization at the less hindered position, often leading to the 7-substituted quinoline as the major product.

    • Electron-withdrawing substituents (e.g., -NO₂, -Cl) can deactivate both ortho positions, but the steric hindrance of the substituent may still play a role in directing the cyclization.

  • Strategy 1: Reversal of Regiochemistry with Modified Substrates. A significant advancement allows for a reversal of the typical Doebner-von Miller regioselectivity. By using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), the reaction proceeds via a 1,2-addition mechanism, leading to 4-substituted quinolines, a departure from the usual 2-substitution pattern.[9]

  • Strategy 2: Modern Catalytic Approaches. For unambiguous regioselectivity, consider moving away from classical acid-catalyzed methods. Modern transition metal-catalyzed syntheses often provide excellent control. For instance, some iron-catalyzed methods can produce 4-substituted quinolines with high selectivity.[10]

Visualization of Key Concepts

Decision Workflow for Regioselective Quinoline Synthesis

The choice of synthetic method is critical for achieving the desired substitution pattern on the quinoline ring. This workflow provides a general guide for selecting an appropriate synthesis based on the target regioisomer.

G start Desired Quinoline Substitution Pattern? sub_pattern Unsymmetrical Precursors? start->sub_pattern classical_modern Classical or Modern Approach? sub_pattern->classical_modern Yes friedlander Friedländer Synthesis (2-aminoaryl ketone + unsymm. ketone) classical_modern->friedlander Classical combes Combes Synthesis (aniline + unsymm. β-diketone) classical_modern->combes Classical conrad_knorr Conrad-Limpach-Knorr (aniline + β-ketoester) classical_modern->conrad_knorr Classical doebner Doebner-von Miller (meta-subst. aniline) classical_modern->doebner Classical modern Modern Catalytic Methods (e.g., C-H activation) classical_modern->modern Modern fried_sol Solution: - Amine catalyst (pyrrolidine) -> 2-subst. - Ionic Liquid -> High selectivity - Directing group on ketone friedlander->fried_sol combes_sol Solution: - Steric bulk on diketone -> Bulky group at C2 - EDG on aniline -> Favors one isomer - EWG on aniline -> Favors other isomer combes->combes_sol conrad_sol Solution: - Low Temp (RT) -> 4-OH (Kinetic) - High Temp (140°C) -> 2-OH (Thermodynamic) conrad_knorr->conrad_sol doebner_sol Solution: - Often gives mixtures. - Consider modern methods for high selectivity. doebner->doebner_sol modern_sol Advantage: - High regioselectivity - Milder conditions modern->modern_sol

Caption: A decision tree for selecting a quinoline synthesis method.

Mechanistic Overview: Kinetic vs. Thermodynamic Control in Conrad-Limpach-Knorr Synthesis

This diagram illustrates the two competing pathways in the reaction of an aniline with a β-ketoester, dictated by the reaction temperature.

G reactants Aniline + β-Ketoester kinetic_path Kinetic Pathway (Low Temp, e.g., RT) reactants->kinetic_path thermo_path Thermodynamic Pathway (High Temp, e.g., 140°C) reactants->thermo_path kinetic_intermediate β-Aminoacrylate (Attack at keto C=O) FAST & REVERSIBLE kinetic_path->kinetic_intermediate thermo_intermediate β-Keto anilide (Attack at ester C=O) SLOW & IRREVERSIBLE thermo_path->thermo_intermediate kinetic_intermediate->thermo_intermediate Reverts at High Temp kinetic_product 4-Hydroxyquinoline kinetic_intermediate->kinetic_product High Temp Cyclization (~250°C, Irreversible) thermo_product 2-Hydroxyquinoline thermo_intermediate->thermo_product Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

References

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883.
  • Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21864-21884.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis. BenchChem.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • Martinez-Arias, A., et al. (2011). Plausible mechanism for the synthesis of 4-substituted quinolines [catalysis by Zn(OTf)2].
  • Sloop, J. C. (2008).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Knochel, P., et al. (2007). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 9(20), 3929-3932.
  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Zhang, J., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 142-150.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • ResearchGate. (n.d.). Classical avenues for synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical synthetic route of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • Nakliang, P., Yoon, S., & Choi, S. (2022). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 9(1), 213-228.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
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  • ResearchGate. (n.d.). Computational studies of the regioselectivity determining carbopalladation step Optimal pathway with L2 as a model 3-selective ligand. DFT calculations were performed at the SMD(acetone)-ωB97X-D/6-311 + + G(2d,p)/SDD(Pd) level of theory. Values in parentheses are Gibbs free energies in kcal/mol. TS = transition state. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in the development of advanced fluoroquinolone antibiotics, robust and scalable synthesis is critical.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. We will explore the common challenges associated with the Gould-Jacobs quinoline synthesis pathway and subsequent chlorination, focusing on ensuring safety, maximizing yield, and achieving high purity on a larger scale.

Synthetic Pathway Overview

The most reliable and commonly employed route for synthesizing this compound involves a three-step process starting from 2,5-difluoroaniline. This pathway is an application of the classic Gould-Jacobs reaction.[1][2][3]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2,5-Difluoroaniline C Diethyl 2-((2,5-difluoroanilino)methylene)malonate A->C Ethanol, Heat B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D High-Boiling Solvent (e.g., Dowtherm A) ~250 °C F This compound D->F Heat, ~100 °C E Phosphorus Oxychloride (POCl3) E->F

Caption: Three-step synthesis via the Gould-Jacobs reaction.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, providing probable causes and actionable solutions.

Step 2: Thermal Cyclization

Question: My cyclization reaction is resulting in a low yield of the 4-hydroxyquinoline intermediate (D) and a significant amount of dark, tarry byproducts. What is happening and how can I fix it?

Answer: This is a classic challenge in Gould-Jacobs cyclizations, which require high temperatures to proceed effectively.[3][4] The issue typically stems from a combination of insufficient thermal energy and side reactions.

  • Probable Cause 1: Insufficient Cyclization Temperature. The intramolecular cyclization has a high activation energy. On a larger scale, achieving and maintaining a uniform internal temperature of ~250°C is critical. Hot spots or cooler zones in a large reactor can lead to incomplete reaction and decomposition of the starting enamine (C).

  • Solution:

    • Solvent Selection: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide excellent heat transfer and can be heated to the required temperatures at atmospheric pressure.[3]

    • Process Monitoring: Ensure your reactor is equipped with calibrated temperature probes and efficient agitation to maintain a homogenous temperature profile.

    • Reaction Time: While higher temperatures are needed, prolonged reaction times can also lead to degradation.[4] An optimal balance must be found. For a given batch size, perform a time-course study (e.g., sampling every 30 minutes) to determine the point of maximum conversion before significant degradation occurs.

  • Probable Cause 2: Oxidative Degradation. At high temperatures, the aniline-derived intermediate can be susceptible to oxidation, leading to colored impurities and polymerization.

  • Solution:

    • Inert Atmosphere: Always run the cyclization under a nitrogen or argon atmosphere. This is crucial at scale to prevent oxidation. Ensure the reactor is properly purged before heating begins.

  • Probable Cause 3: Impure Starting Material. The enamine intermediate (C) can slowly hydrolyze if exposed to moisture. Impurities can act as catalysts for decomposition at high temperatures.

  • Solution:

    • Ensure the enamine intermediate from Step 1 is thoroughly dried and used promptly. Do not store it for extended periods unless under a dry, inert atmosphere.

Step 3: Chlorination & Work-Up

Question: The chlorination with phosphorus oxychloride (POCl₃) is sluggish or incomplete, even after extended heating. How can I improve the conversion?

Answer: Incomplete conversion of the 4-hydroxy group to the 4-chloro group is often related to reaction equilibrium or reagent quality.

  • Probable Cause 1: HCl Buildup. The reaction generates hydrogen chloride (HCl) gas as a byproduct. In a sealed or poorly vented reactor, the buildup of HCl can slow or stall the reaction.

  • Solution:

    • Venting: At scale, ensure the reactor is equipped with a system to safely vent the HCl gas. This can be a gentle nitrogen sweep that passes through a caustic scrubber to neutralize the corrosive gas. Removing the byproduct will help drive the reaction to completion.

    • Excess Reagent: Using POCl₃ as both the reagent and the solvent is a common strategy to ensure a large excess is present, which also helps drive the reaction forward.[5][6]

  • Probable Cause 2: Reagent Quality. Phosphorus oxychloride is highly reactive with water.[7] Any moisture contamination will convert it to phosphoric acid and HCl, reducing its efficacy as a chlorinating agent.

  • Solution:

    • Use a fresh, unopened bottle of POCl₃ or redistill older stock before use. Handle it strictly under anhydrous conditions.

Question: The work-up procedure, which involves quenching the excess POCl₃, is extremely exothermic and difficult to control on a large scale. What is the safest and most effective method?

Answer: This is one of the most critical safety challenges in this synthesis. The reaction of POCl₃ with water is violent and liberates large amounts of heat and HCl gas.[7][8]

  • Recommended Scale-Up Quenching Protocol:

    • Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C.

    • Solvent Addition: Dilute the cold reaction mixture with a non-reactive, water-immiscible solvent like dichloromethane (DCM) or toluene. This helps to dissipate heat during the quench.

    • Reverse Addition: The safest method is a "reverse quench." Slowly and carefully add the diluted POCl₃ mixture to a separate, well-stirred vessel containing a large volume of ice and water. Never add water directly to the concentrated POCl₃ mixture.

    • Temperature Control: Monitor the internal temperature of the quenching vessel throughout the addition, ensuring it does not rise significantly. Use an efficient cooling jacket on the reactor.

    • Neutralization: Once the quench is complete, slowly add a cold aqueous base (like sodium carbonate or sodium hydroxide solution) to neutralize the acidic mixture to a pH of 7-8. Continue to monitor the temperature closely during this step.

    • Extraction: Separate the organic layer, which contains the product. Extract the aqueous layer with the same solvent to recover any remaining product.

Frequently Asked Questions (FAQs)

Q1: Why is the Gould-Jacobs reaction the preferred method for this synthesis? The Gould-Jacobs reaction is a powerful and highly regioselective method for constructing the 4-hydroxyquinoline core from anilines and malonic esters.[1][2][9] This approach builds the functionalized quinoline system in a predictable manner, which is essential for complex pharmaceutical intermediates.

Q2: What is the mechanism of the thermal cyclization step? The cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization.[1][2] The aniline ring and the adjacent double bond of the enamine intermediate form a 6π-electron system. Upon heating, this system undergoes a concerted ring-closure to form the dihydropyridine ring of the quinoline system, followed by tautomerization to the more stable aromatic 4-hydroxyquinoline.

Q3: What are the primary safety hazards associated with phosphorus oxychloride (POCl₃)? POCl₃ is highly toxic, corrosive, and reacts violently with water.[7][8][10]

  • Inhalation: Vapors are extremely corrosive to the respiratory tract and can cause pulmonary edema.[10][11] All manipulations must be done in a well-ventilated fume hood or a closed system.[8]

  • Skin/Eye Contact: Causes severe chemical burns.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and a face shield, is mandatory.[10][12]

  • Reactivity: The violent reaction with water is a major hazard.[7] Never allow water to come into contact with stored POCl₃.[8] Ensure fire extinguishers suitable for chemical fires (e.g., dry powder or CO₂) are available.

Q4: How can I monitor the progress of each reaction step effectively?

  • Step 1 (Condensation): Thin Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1). The product, being more polar, will have a lower Rf than the starting DEEMM. 2,5-difluoroaniline can be visualized with a UV lamp or specific stains.

  • Step 2 (Cyclization): High-Performance Liquid Chromatography (HPLC) is the preferred method due to the high temperatures and low volatility of the components. A C18 column with a water/acetonitrile gradient is typically effective.

  • Step 3 (Chlorination): HPLC is again the method of choice. You will see the peak for the 4-hydroxy intermediate decrease as the peak for the 4-chloro product increases. This allows for precise determination of reaction completion.

Q5: What are the key parameters to summarize for a successful scale-up? The following table outlines the critical parameters that must be carefully controlled and optimized when scaling this synthesis.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: ChlorinationRationale & Key Considerations
Stoichiometry Aniline:DEEMM ~1:1.1N/A4-OH Intermediate:POCl₃A slight excess of DEEMM ensures full conversion of the aniline. POCl₃ is often used in large excess (as solvent).[5][6]
Temperature 100-120 °C240-260 °C90-110 °CTemperature control is critical for reaction rate and preventing side reactions, especially in the high-temp cyclization.[4]
Solvent Ethanol or neatDowtherm A / Diphenyl EtherNeat POCl₃Solvent choice dictates heat transfer, reaction temperature, and ease of removal.[3]
Atmosphere Inert (N₂) recommendedInert (N₂) mandatoryDry atmosphere mandatoryPrevents oxidative degradation at high temperatures and hydrolysis of POCl₃.
Work-Up Evaporation/CrystallizationCool, Dilute, FilterCold Reverse QuenchSafe handling of POCl₃ during work-up is the highest priority safety concern.[7]
Typical Yield >90%70-85%>90%Yields are highly dependent on precise control of reaction conditions.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes. All procedures should be risk-assessed and optimized by qualified personnel before implementation.

Step 2: Thermal Cyclization of Diethyl 2-((2,5-difluoroanilino)methylene)malonate (C)
  • Reactor Setup: Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, thermocouple, nitrogen inlet/outlet, and a condenser.

  • Charging: Charge the reactor with Dowtherm A (approx. 5 volumes relative to the starting material). Begin agitation and purge the vessel with nitrogen.

  • Heating: Heat the Dowtherm A to 250°C.

  • Addition: Slowly add the Diethyl 2-((2,5-difluoroanilino)methylene)malonate (1.0 eq) to the hot solvent over 30-60 minutes. The addition is exothermic; monitor the internal temperature and adjust the addition rate to maintain it at 250-255°C. Ethanol will distill off during the addition.

  • Reaction: Hold the mixture at 250°C for 2-3 hours. Monitor the reaction progress by HPLC.

  • Cooldown & Isolation: Once the reaction is complete, cool the mixture to <80°C. The product, Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Filtration: Filter the slurry and wash the cake thoroughly with a non-polar solvent like hexane or heptane to remove the high-boiling Dowtherm A.

  • Drying: Dry the solid product under vacuum at 60-70°C until a constant weight is achieved.

Troubleshooting_Cyclization start Low Yield / Tarry Product in Cyclization Step q1 Is the internal temperature uniformly ≥ 250°C? start->q1 sol1 Improve reactor heating and agitation. Use a high-boiling solvent like Dowtherm A. q1->sol1 No q2 Was the reaction run under an inert (N₂) atmosphere? q1->q2 Yes sol2 Purge reactor with N₂ before heating. Maintain a positive N₂ pressure. q2->sol2 No q3 Is the enamine starting material pure and dry? q2->q3 Yes sol3 Recrystallize or re-purify the enamine. Ensure it is completely dry before use. q3->sol3 No end Consider side reactions like decarboxylation. Optimize reaction time via time-course study. q3->end Yes

Caption: Troubleshooting decision tree for the cyclization step.

References

  • M. K. Ghorai, K. Kumar, A. K. Das, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005.

  • Merck Millipore, "SAFETY DATA SHEET - phosphoryl trichloride," 2023.

  • BenchChem, "Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols," 2025.

  • S. M. Mahur, S. B. Mhaske, "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW," IIP Series, 2021.

  • Wikiwand, "Gould–Jacobs reaction," 2023.

  • Wikipedia, "Gould–Jacobs reaction," 2023.

  • D. P. Vagh, S. B. Sharma, P. T. Chovatia, et al., "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2013.

  • Quora, "How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?," 2023.

  • Biotage, "Gould-Jacobs Quinoline-forming Reaction: AN056," 2010.

  • S. St-Jean, C. Qu, P. G. Blazecka, et al., "Quinolin-4-ones: Methods of Synthesis and Application in Medicine," Molecules, 2022.

  • Fisher Scientific, "Phosphorus oxychloride - SAFETY DATA SHEET," 2025.

  • S. S. Shindalkar, D. B. Shinde, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021.

  • S. S. Shindalkar, D. B. Shinde, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," International Journal of Chemical Studies, 2016.

  • NOAA, "PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals," 2022.

  • A. A. Said, M. A. A. El-Fattah, "Quinoline Derivatives Thermodynamic Properties during Phase Transition," Longdom Publishing, 2022.

  • ChemicalBook, "ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis," 2023.

  • Air Liquide, "Phosphorus Oxychloride | Air Liquide Malaysia," 2021.

  • Novelty Journals, "A REVIEW ON QUINOLINE AND ITS DERIVATIVES," 2022.

  • BenchChem, "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions," 2025.

  • ResearchGate, "Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate," 2015.

  • D. Tiglani, D. Kumar, "Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review," International Journal of Pharmaceutical Research, 2021.

  • Sigma-Aldrich, "Quinoline reagent grade, 98%," 2023.

  • ResearchGate, "An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[13]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone," 2008.

  • ResearchGate, "Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate," 1994.

  • PrepChem.com, "Synthesis of 4,7-dichloro-3-quinolinecarboxylic acid ethyl ester," 2023.

Sources

Technical Support Center: Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during its use. As Senior Application Scientists, we have compiled this guide based on established principles of quinolone chemistry and our experience in the field.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: I've noticed a decrease in the purity of my this compound sample over time, even when stored in the dark at low temperatures. What could be the cause?

A1: While storing the compound in the dark at low temperatures is standard practice, degradation can still occur due to hydrolysis. The ester functional group is susceptible to hydrolysis, especially if the compound is exposed to moisture or residual acidic or basic conditions. This would result in the formation of 4-chloro-5,8-difluoroquinoline-3-carboxylic acid. We recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen) and ensuring all solvents and containers are scrupulously dry.

Q2: My sample of this compound has developed a yellowish tint. Does this indicate degradation?

A2: A change in color, such as the development of a yellowish tint, can be an indicator of degradation. This is often associated with photodegradation, a common degradation pathway for fluoroquinolones.[1][2][3] Exposure to light, especially UV light, can initiate a series of reactions leading to various photoproducts.[3] It is crucial to protect the compound from light at all times during storage and handling.

Reaction Troubleshooting

Q3: I am performing a nucleophilic substitution reaction at the C-4 position, but I am observing multiple products and low yield of the desired product. What are the likely side reactions?

A3: The C-4 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen and the carboxylate group. However, several factors can lead to side reactions:

  • Hydrolysis of the Ester: If your reaction conditions are aqueous or involve protic solvents, hydrolysis of the ethyl ester to the corresponding carboxylic acid can compete with your desired substitution.

  • Reaction at the Ester: Strong nucleophiles can potentially react at the ester carbonyl, leading to amide formation or other ester-related side products.

  • Ring Opening: Under harsh basic conditions, the quinoline ring system itself can be susceptible to nucleophilic attack and potential ring-opening.

To minimize these side reactions, it is advisable to use anhydrous solvents, an inert atmosphere, and carefully control the reaction temperature and stoichiometry of your nucleophile.

Q4: I am attempting to hydrolyze the ethyl ester to the carboxylic acid using aqueous base, but I am seeing byproducts that I cannot identify. What could be happening?

A4: While basic hydrolysis is a standard procedure, the 4-chloro substituent can also be susceptible to nucleophilic attack by hydroxide ions, leading to the formation of Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylate. This side reaction can be significant, especially at elevated temperatures. To favor ester hydrolysis over substitution at the C-4 position, you might consider using milder conditions, such as enzymatic hydrolysis or acid-catalyzed hydrolysis under carefully controlled conditions.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in the HPLC chromatogram of your this compound sample or reaction mixture.

Troubleshooting Workflow:

G start Unexpected Peak(s) in HPLC check_retention Compare Retention Time with known standards start->check_retention lcms Perform LC-MS Analysis check_retention->lcms If no match hydrolysis_product Hypothesize Hydrolysis Product: 4-chloro-5,8-difluoroquinoline- 3-carboxylic acid lcms->hydrolysis_product Mass corresponds to M-28 photodegradation_product Hypothesize Photodegradation Product(s): Defluorinated, Hydroxylated Species lcms->photodegradation_product Mass corresponds to M-19+17 (defluorination/hydroxylation) substitution_product Hypothesize Nucleophilic Substitution Product: e.g., 4-hydroxy or 4-amino derivative lcms->substitution_product Mass corresponds to M-35+OH/NH2 etc. nmr Isolate Peak and Perform NMR Spectroscopy confirm_structure Confirm Structure nmr->confirm_structure hydrolysis_product->nmr photodegradation_product->nmr substitution_product->nmr

Caption: Workflow for identifying unknown peaks in HPLC.

Step-by-Step Protocol:

  • Retention Time Comparison: If you have standards of potential degradation products (e.g., the corresponding carboxylic acid), compare their retention times with the unexpected peaks.

  • LC-MS Analysis: This is the most crucial step. Determine the mass-to-charge ratio (m/z) of the unexpected peaks.

    • Hydrolysis: A peak with a mass corresponding to the loss of an ethyl group and the addition of a hydrogen (M-28) suggests hydrolysis of the ester.

    • Photodegradation: Look for masses corresponding to defluorination (M-19) or hydroxylation (M+16). Photodegradation of fluoroquinolones often involves these transformations.[2][4]

    • Nucleophilic Substitution: If the reaction involved a nucleophile, look for a mass corresponding to the displacement of the chlorine atom (M-35) and the addition of the nucleophile.

  • NMR Spectroscopy: For definitive structural elucidation, isolate the impurity by preparative HPLC or column chromatography and acquire 1H and 19F NMR spectra. The disappearance of the ethyl ester signals in the 1H NMR would confirm hydrolysis. Changes in the aromatic region of both spectra can indicate substitution or defluorination.

Guide 2: Mitigating Photodegradation

Issue: Your compound shows signs of degradation upon exposure to light, evidenced by discoloration or the appearance of new spots on TLC/peaks in HPLC.

Preventative Measures:

  • Amber Glassware: Always use amber-colored vials and flasks for storing and handling solutions of this compound.

  • Aluminum Foil: For reactions that require heating or stirring over extended periods, wrap the reaction vessel in aluminum foil.

  • Work in a Fume Hood with the Sash Lowered: This will minimize exposure to overhead laboratory lighting.

  • Minimize Exposure Time: Prepare solutions and set up reactions as efficiently as possible to reduce the duration of light exposure.

Experimental Protocol: Assessing Photostability

  • Prepare a standard solution of your compound in a suitable solvent (e.g., acetonitrile).

  • Divide the solution into two amber HPLC vials and one clear HPLC vial.

  • Wrap one of the amber vials completely in aluminum foil to serve as a dark control.

  • Place all three vials under a laboratory light source (or a UV lamp for accelerated studies).

  • Analyze the contents of each vial by HPLC at regular time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Compare the chromatograms to assess the rate of degradation and the formation of photoproducts.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on the known chemistry of quinolones.

G cluster_0 Primary Compound cluster_1 Hydrolytic Degradation cluster_2 Photodegradation cluster_3 Nucleophilic Substitution A Ethyl 4-chloro-5,8-difluoro- quinoline-3-carboxylate B 4-chloro-5,8-difluoroquinoline- 3-carboxylic acid A->B H2O / H+ or OH- C Ethyl 5,8-difluoro-4-hydroxy- quinoline-3-carboxylate A->C hv / H2O D Ethyl 4-chloro-8-fluoro-5-hydroxy- quinoline-3-carboxylate A->D hv / H2O E Ethyl 5,8-difluoro-4-(nucleophile)- quinoline-3-carboxylate A->E Nu-

Caption: Major degradation pathways of this compound.

Quantitative Data Summary

While specific degradation rates are highly dependent on experimental conditions, the following table provides a qualitative summary of the expected stability under different stressors.

Stress ConditionExpected StabilityMajor Degradation ProductsAnalytical Method for Detection
Acidic (aq) Moderate4-chloro-5,8-difluoroquinoline-3-carboxylic acidHPLC, LC-MS
Basic (aq) Low to Moderate4-chloro-5,8-difluoroquinoline-3-carboxylic acid, Ethyl 4-hydroxy-5,8-difluoroquinoline-3-carboxylateHPLC, LC-MS
Oxidative HighMinimal degradation expectedHPLC
Thermal HighMinimal degradation expected below melting pointHPLC, DSC
Photolytic LowDefluorinated and hydroxylated speciesHPLC, LC-MS, NMR

References

  • Guo, M., et al. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research, 46(17), 5575-5582. [Link]

  • Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]

  • Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. [Link]

  • Kralova, K., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research International. [Link]

Sources

Validation & Comparative

Unambiguous Structural Confirmation: A Comparative Guide to the Crystallographic Analysis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For quinoline derivatives, a scaffold of significant pharmacological interest, unambiguous structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications. This guide provides an in-depth, comparative analysis of methodologies for confirming the structure of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare this definitive method with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

While a specific crystallographic information file (CIF) for this compound is not publicly available at the time of this guide, we will utilize the closely related structure of Ethyl 2,4-dichloroquinoline-3-carboxylate as a practical exemplar for the experimental workflow and data interpretation. This comparative approach will provide researchers with a robust framework for the structural characterization of this important class of molecules.

The Imperative of Unambiguous 3D Structure: Why X-Ray Crystallography Reigns Supreme

In the realm of structural analysis, various techniques offer pieces of the molecular puzzle. NMR spectroscopy provides invaluable information about the chemical environment and connectivity of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns. However, only single-crystal X-ray crystallography can provide a direct, three-dimensional visualization of the atomic arrangement within a molecule, including bond lengths, bond angles, and stereochemistry, with exceptional precision. This definitive structural information is critical for:

  • Validating Synthetic Pathways: Confirming that the desired molecule has been synthesized, free of isomeric impurities.

  • Informing SAR Studies: Providing the exact spatial orientation of functional groups, which is essential for understanding interactions with biological targets.

  • Guiding Computational Modeling: Offering an empirical foundation for docking studies and molecular dynamics simulations.

  • Securing Intellectual Property: Providing incontrovertible evidence of a novel chemical entity's structure.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both patience and precision. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Quinoline Carboxylate Derivative

1. Crystal Growth: The Art of Slow Perfection

The success of a crystallographic analysis hinges on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free from defects.

  • Methodology: Slow Evaporation

    • Dissolve approximately 10-20 mg of the purified compound (e.g., Ethyl 2,4-dichloroquinoline-3-carboxylate) in a minimal amount of a suitable solvent or solvent mixture. A good starting point is a solvent in which the compound is moderately soluble. For many quinoline derivatives, mixtures of ethanol and diethyl ether or dichloromethane and methanol can be effective.[1][2]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Causality: Slow solvent evaporation provides the necessary time for molecules to arrange themselves into a highly ordered crystal lattice, minimizing the formation of defects and twinning that can complicate or prevent structure solution.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Methodology:

    • Mount a selected single crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (typically 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS area detectors are used to capture the diffraction spots.

    • Process the raw diffraction data to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.

  • Causality: The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. The positions and intensities of the diffraction spots contain the information needed to determine the arrangement of atoms in the unit cell.

3. Structure Solution and Refinement: From Data to a 3D Model

This stage involves converting the collected diffraction data into a chemically meaningful atomic model.

  • Methodology:

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the chlorine and non-hydrogen atoms of the quinoline ring).

    • Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: Assess the quality of the final model using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density maps.

  • Causality: The goal of refinement is to find the atomic model that best reproduces the experimentally observed diffraction pattern. A low R-factor and a flat residual electron density map indicate a good agreement between the model and the data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesized Compound (e.g., Ethyl 2,4-dichloroquinoline-3-carboxylate) dissolution Dissolution in Suitable Solvent synthesis->dissolution Purified Powder evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting & Cryo-cooling crystal->mounting Select Suitable Crystal data_collection Data Collection (Diffractometer) mounting->data_collection raw_data Diffraction Pattern data_collection->raw_data solution Structure Solution (Direct Methods) raw_data->solution Integrated Intensities refinement Structure Refinement (Least-Squares) solution->refinement Initial Atomic Positions final_structure Final 3D Structure (CIF) refinement->final_structure Refined Model logical_relationship xray X-ray Crystallography info_xray 3D Atomic Arrangement Bond Lengths & Angles Stereochemistry Absolute Configuration xray->info_xray Provides nmr NMR Spectroscopy info_nmr Chemical Environment Atom Connectivity 2D Structure nmr->info_nmr Provides ms Mass Spectrometry info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms Provides comp Computational Modeling info_comp Predicted Structure Conformational Analysis Electronic Properties comp->info_comp Provides info_xray->info_nmr Confirms info_xray->info_ms Confirms info_comp->info_xray Predicts & Validates

Sources

A Comparative Guide to the Bioactivity of Fluorinated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Quinoline-Based Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2][3] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins.[4] This guide provides a comparative analysis of the bioactivity of fluorinated quinoline isomers, offering insights into how the position of fluorine substitution influences their therapeutic potential. We will delve into their mechanisms of action, supported by experimental data and detailed protocols for researchers in drug development.

The Influence of Fluorine Position on Antibacterial Activity

The most well-studied application of fluorinated quinolines is in the development of fluoroquinolone antibiotics. These drugs primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for DNA replication, repair, and recombination. Fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[5]

The position of the fluorine atom on the quinoline ring is a critical determinant of antibacterial potency and spectrum.

  • C6-Fluorine Substitution: The presence of a fluorine atom at the C6 position is a hallmark of most clinically successful fluoroquinolones.[5] This substitution is widely recognized to significantly enhance the inhibition of DNA gyrase.[1] For instance, the introduction of a fluorine at C6 in the quinolone nucleus led to the development of norfloxacin, which demonstrated substantially greater potency against Gram-negative bacteria compared to its non-fluorinated precursor, nalidixic acid.[5]

  • C8-Halogen Substitution: While a fluorine at C6 is crucial, a halogen (including fluorine or chlorine) at the C8 position has been shown to improve oral absorption and enhance activity against anaerobic bacteria.[7]

  • Other Positional Isomers: Direct, systematic comparative data on the antibacterial activity of other mono-fluorinated quinoline isomers (e.g., 2-fluoro, 3-fluoro, 4-fluoro, 5-fluoro, and 7-fluoro) is less abundant in the literature. However, based on the established structure-activity relationships (SAR) of fluoroquinolones, it can be inferred that these isomers would likely exhibit weaker antibacterial activity compared to the C6- and C8-substituted counterparts, as the electronic and steric effects at these other positions may not be as favorable for optimal interaction with the DNA gyrase-DNA complex.

Comparative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolones, highlighting the impact of fluorine and other substitutions on their activity against common bacterial pathogens. It is important to note that these are complex molecules, and the observed activity is a result of the interplay of all substituents, not just the fluorine atom.

CompoundKey SubstitutionsE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Nalidixic Acid Non-fluorinated1-16>128>128[1]
Norfloxacin 6-Fluoro0.12-0.51-80.5-4[8]
Ciprofloxacin 6-Fluoro, 1-Cyclopropyl0.015-0.120.12-10.25-1[8]
Moxifloxacin 6-Fluoro, 8-Methoxy0.06-0.250.06-0.258-32[8]

Anticancer Activity of Fluorinated Quinolines: A Shift in Target

Interestingly, the same class of compounds that effectively targets bacterial topoisomerases has shown promise in the fight against cancer by targeting their human counterparts, topoisomerase I and IIα.[9][10] These enzymes are also critical for DNA replication and are often overexpressed in rapidly proliferating cancer cells. The mechanism of action involves the stabilization of the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[9]

The structural features required for anticancer activity differ from those for antibacterial activity. Modifications at the C7 position and the carboxylic acid group at C3 are particularly important for converting an antibacterial fluoroquinolone into a potent anticancer agent.[9]

While direct comparisons of the anticancer activity of simple fluorinated quinoline isomers are scarce, studies on more complex derivatives suggest that the position of fluorine can influence their cytotoxic potential. For example, the introduction of fluorine into a benzyl group attached to the quinoline scaffold resulted in favorable changes in activity against ovarian cancer cell lines.[7]

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of some fluoroquinolone derivatives against various cancer cell lines, illustrating their potential as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative Human colorectal cancer (HT-29)>100[10]
Novel N-1 Aryl Fluoroquinolone (UITT-3-217) Human colorectal cancer (HT-29)~10[10]
Pyrazolo[4,3-f]quinoline Derivative (2E) Multiple cancer cell lines< 8[11]

Exploring the Antifungal and Other Bioactivities

The bioactivity of fluorinated quinolines extends beyond antibacterial and anticancer effects. Several derivatives have demonstrated promising antifungal activity.[4][12] For instance, novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoates have shown good activity against various phytopathogenic fungi.[4] The mechanism of antifungal action is not as well-elucidated as their antibacterial mechanism but may also involve the inhibition of fungal topoisomerases.[13]

Furthermore, fluorinated quinolines have been investigated for a range of other biological activities, including antiviral and antiparasitic effects.[13] The versatility of the quinoline scaffold, combined with the unique properties of fluorine, makes this class of compounds a rich area for future drug discovery.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed, step-by-step methodologies for key bioactivity assays.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of fluorinated quinoline isomers on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorinated quinoline isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline isomers in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of fluorinated quinoline isomers against bacterial strains using the broth microdilution method.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated quinoline isomer stock solutions (in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the fluorinated quinoline isomers in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

Figure 1: Mechanism of Action of Fluoroquinolones cluster_0 Bacterial Cell FQ Fluorinated Quinoline Gyrase DNA Gyrase / Topoisomerase IV FQ->Gyrase Inhibition DNA_Gyrase_Complex Ternary Complex (FQ-Gyrase-DNA) Gyrase->DNA_Gyrase_Complex Stabilization DNA_break Double-Strand DNA Break DNA_Gyrase_Complex->DNA_break Cell_Death Bacterial Cell Death DNA_break->Cell_Death

Caption: Simplified pathway of fluoroquinolone antibacterial action.

Figure 2: Experimental Workflow for Bioactivity Screening start Synthesize/Acquire Fluorinated Quinoline Isomers antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity mic Determine MIC Values antimicrobial->mic ic50 Determine IC50 Values cytotoxicity->ic50 sar Structure-Activity Relationship Analysis mic->sar ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-level workflow for screening fluorinated quinoline isomers.

Conclusion and Future Directions

The position of fluorine on the quinoline ring profoundly influences its biological activity. The C6 position is paramount for potent antibacterial activity through the inhibition of DNA gyrase, while modifications at other positions, such as C8, can fine-tune the pharmacokinetic properties and spectrum of activity. The anticancer potential of fluorinated quinolines highlights a fascinating shift in therapeutic targets from bacterial to human topoisomerases, with different structural requirements for optimal activity.

While this guide provides a comprehensive overview based on existing literature, a clear gap remains in the direct, systematic comparison of mono-fluorinated quinoline isomers. Future research should focus on the synthesis and parallel screening of a complete set of these isomers to provide a more definitive understanding of the positional effects of fluorine. Such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

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The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a carboxylate group at the 3-position and the strategic placement of halogens on this scaffold have given rise to a class of compounds with a broad spectrum of biological activities, ranging from potent antibacterial to promising anticancer effects. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of halogenated quinoline-3-carboxylates, offering field-proven insights and experimental data to inform future drug discovery and development endeavors.

The Critical Role of Halogenation: More Than Just an Electronic Effect

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline-3-carboxylate core is a pivotal strategy in modulating the physicochemical and pharmacological properties of these molecules. Beyond their well-known electron-withdrawing effects, halogens influence a molecule's size, lipophilicity, and metabolic stability. These modifications can profoundly impact a compound's ability to penetrate cell membranes, interact with biological targets, and evade metabolic degradation, ultimately dictating its therapeutic efficacy and safety profile.

The position of halogenation on the quinoline ring is a key determinant of biological activity. The following diagram illustrates the key positions on the quinoline-3-carboxylate scaffold that are often targeted for halogenation and other substitutions to modulate activity.

Caption: Key positions for halogenation on the quinoline-3-carboxylate scaffold.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its performance in biological assays. This section presents a comparative analysis of halogenated quinoline-3-carboxylates and related derivatives, with supporting experimental data from various studies.

Anticancer Activity: A Focus on Halogenated Quinoline Derivatives

The anticancer potential of quinoline derivatives has been a subject of intense research. Halogenation has been shown to be a critical factor in enhancing the cytotoxic effects of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Quinoline Derivatives against MCF-7 Breast Cancer Cells

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 7)IC50 (µM) vs. MCF-7Reference
4m 4-chlorostyrylHH0.33[1]
4n 4-fluorostyrylHH0.33[1]
3c ---11.09[2]
6b ---13.36[2]
6f ---11.05[2]
6e ---7.21[2]
9f ---8.35[2]
6k ---8.02[2]
3j 4-hydroxy-3-methoxyphenylClH>100 (inactive)[3]

Note: The specific substitutions for compounds 3c, 6b, 6f, 6e, 9f, and 6k from reference[2] are complex and are presented here to show a range of activities. The core scaffold in these cases may vary slightly from a simple quinoline-3-carboxylate.

From the data, it is evident that halogenation plays a significant role in the anticancer activity of these compounds. For instance, compounds 4m (chloro) and 4n (fluoro) at the styryl moiety attached to the quinoline core exhibit potent activity against the MCF-7 cell line.[1]

Antibacterial Activity: The Fluoroquinolone Legacy and Beyond

The impact of halogenation is perhaps most famously demonstrated in the fluoroquinolone class of antibiotics. The presence of a fluorine atom at the C6-position is a hallmark of this class and is crucial for their potent antibacterial activity.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Halogenated Quinoline-3-Carboxylic Acid Derivatives

CompoundHalogen at C6Halogen at C8Target OrganismMIC (µg/mL)Reference
Compound 7 Fluoro-Staphylococcus aureus4.1[4]
Compound 7 Fluoro-Escherichia coli1[4]
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid FluoroBromoStaphylococcus aureus32[5]
8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid FluoroBromoEscherichia coli64[5]
8-Chloro derivative (comparative) FluoroChloroEscherichia coli4-8 times lower than Bromo analog[5]

The data highlights the nuanced effects of halogenation. While a C6-fluoro substituent is generally beneficial for antibacterial activity, the addition and type of halogen at other positions, such as C8, can significantly modulate this activity. For example, an 8-bromo substituent in conjunction with a 6-fluoro group leads to higher MIC values (lower potency) against both S. aureus and E. coli compared to the C6-fluoro analog without the C8-bromo.[5] Furthermore, comparative data suggests that an 8-chloro derivative is more potent against E. coli than its 8-bromo counterpart.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of the presented data, a detailed, step-by-step protocol for a key experiment is provided. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[6]

Broth Microdilution Assay Workflow

The following diagram illustrates the workflow for a typical broth microdilution assay.

BrothMicrodilutionWorkflow A Prepare Stock Solution of Halogenated Quinoline-3-Carboxylate C Serial Dilution in 96-Well Microtiter Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read and Interpret Results (Lowest concentration with no visible growth = MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the halogenated quinoline-3-carboxylate in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[6]

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]

3. Serial Dilution of the Test Compound:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.[7]

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.[6]

  • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

5. Incubation:

  • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[6]

6. Reading and Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Conclusion and Future Perspectives

The strategic halogenation of the quinoline-3-carboxylate scaffold is a powerful tool for modulating biological activity. As demonstrated, the type and position of the halogen substituent can dramatically influence both anticancer and antibacterial potency. The data presented in this guide underscores the importance of systematic SAR studies to elucidate the complex interplay between chemical structure and biological function.

Future research in this area should focus on expanding the diversity of halogenated quinoline-3-carboxylates, including the exploration of less common halogens like iodine and the synthesis of poly-halogenated derivatives. Furthermore, a deeper understanding of the mechanisms of action, including target identification and engagement, will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects. The protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of compounds.

References

  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • IC 50 values of the compounds 3a-3l against the HT-29 and MCF-7 cell lines. (n.d.). Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Metabolic Stability of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Fluoroquinolone Development

Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable pharmacokinetic properties.[1] However, the journey of a promising fluoroquinolone candidate from the bench to the clinic is fraught with challenges, a significant one being metabolic stability. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth comparison of the metabolic stability of various fluoroquinolone derivatives. We will delve into the structural features that govern their metabolic fate, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions.[2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate and cause toxicity. Furthermore, the metabolites themselves can be inactive, less active, or even toxic compared to the parent compound.[3] Understanding and optimizing metabolic stability is therefore a pivotal step in designing safer and more effective fluoroquinolone antibiotics.

The Metabolic Landscape of Fluoroquinolones: A Tale of Two Phases

The metabolism of fluoroquinolones predominantly occurs in the liver and can be broadly categorized into Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, these reactions introduce or expose functional groups on the fluoroquinolone molecule.[3] For most fluoroquinolones, the primary site of Phase I metabolism is the piperazinyl moiety at the C-7 position.[3] Common reactions include N-dealkylation, oxidation, and hydroxylation.[1][4] The specific CYP isozymes involved can vary, with CYP1A2 and CYP3A4 being frequently implicated in the metabolism of certain fluoroquinolones.[5] It is this interaction with CYP enzymes that also underpins many of the clinically significant drug-drug interactions observed with this class of antibiotics.[6][7]

  • Phase II Metabolism: This involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[8] For fluoroquinolones, a significant Phase II pathway is acyl glucuronidation, where glucuronic acid is attached to the carboxylic acid group at the C-3 position.[9][10] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT1A9 being identified as key players in the glucuronidation of several fluoroquinolones.[9]

Below is a generalized diagram illustrating the principal metabolic pathways for fluoroquinolones.

G parent Fluoroquinolone (Parent Drug) phase1 Phase I Metabolites (Oxidized/Dealkylated) parent->phase1 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Oxidation, N-dealkylation phase2 Phase II Metabolites (Glucuronide Conjugates) parent->phase2 UGT Enzymes (e.g., UGT1A1, UGT1A9) Acyl Glucuronidation phase1->phase2 UGT Enzymes excretion Excretion (Urine/Feces) phase1->excretion phase2->excretion

Caption: Generalized metabolic pathways of fluoroquinolone derivatives.

Structure-Metabolism Relationships: Decoding the Molecular Determinants of Stability

The metabolic stability of a fluoroquinolone is not a random event; it is intricately linked to its chemical structure. Subtle modifications to the core scaffold can lead to profound differences in metabolic fate.

  • The C-7 Substituent: The nature of the heterocyclic ring at the C-7 position is arguably the most critical determinant of metabolic stability. The piperazine ring, common to many fluoroquinolones like ciprofloxacin and norfloxacin, is a primary site of oxidative metabolism.[1][3][4] The degree of substitution on this ring can influence the rate of metabolism. For instance, the addition of a methyl group on the piperazine nitrogen (as in pefloxacin) can lead to more extensive metabolism compared to an unsubstituted piperazine. Conversely, bulkier substituents on the piperazine ring can sterically hinder the approach of metabolizing enzymes, thereby increasing stability.

  • The N-1 Substituent: The substituent at the N-1 position also plays a key role. The cyclopropyl group found in ciprofloxacin and other potent fluoroquinolones is generally associated with good metabolic stability.

  • The C-8 Substituent: Modifications at the C-8 position can influence both metabolic stability and the potential for drug-drug interactions. Fluoroquinolones with a bulky substituent at C-8, such as a methoxy group (e.g., moxifloxacin) or a halogen, tend to be less prone to interacting with CYP enzymes compared to those with no substituent at this position.[5]

The interplay of these structural features dictates the overall metabolic profile of each fluoroquinolone derivative.

Comparative Analysis of Metabolic Stability: A Data-Driven Overview

A direct comparison of in vitro metabolic stability data across different studies can be challenging due to variations in experimental conditions. However, by examining the extent of metabolism and the primary routes of elimination from in vivo studies, we can draw meaningful comparisons. The following table summarizes key metabolic parameters for several prominent fluoroquinolone derivatives.

FluoroquinoloneGenerationExtent of Metabolism (in vivo)Primary Metabolic PathwaysIn Vitro Intrinsic Clearance (CLint) Rank Order for Glucuronidation[9]
Norfloxacin FirstModerateOxidation of piperazine ring, glucuronidation[4]-
Ciprofloxacin SecondModerate (significant first-pass metabolism)[1]Oxidation of piperazine ring (e.g., to N-desethyl ciprofloxacin), glucuronidation[4]-
Ofloxacin SecondLow (~6% of dose)[3]Primarily excreted unchanged[4]-
Levofloxacin ThirdLowPrimarily excreted unchanged[6]Low
Sparfloxacin ThirdModerateGlucuronidation-
Moxifloxacin FourthHigh (~50% of dose)[6]Acyl glucuronidation, sulfate conjugationHigh
Grepafloxacin ThirdModerateAcyl glucuronidationMedium
Pefloxacin SecondHigh (~50% of dose)[3]N-demethylation, oxidation-

Note: The extent of metabolism is a generalized classification based on the percentage of the drug that is biotransformed in the body.

From this data, a clear trend emerges:

  • Ofloxacin and its active S-enantiomer, levofloxacin, are among the most metabolically stable fluoroquinolones , with a large proportion of the administered dose being excreted unchanged in the urine.[4][6]

  • Moxifloxacin and pefloxacin represent the other end of the spectrum , undergoing extensive hepatic metabolism.[3][6]

  • Ciprofloxacin and norfloxacin exhibit moderate metabolism , with the piperazine ring being a key site of biotransformation.[4]

These differences in metabolic stability have significant clinical implications. For instance, the extensive hepatic metabolism of moxifloxacin means it is generally not recommended for treating urinary tract infections, as lower concentrations of the active drug reach the site of infection.[6] Conversely, the minimal metabolism of ofloxacin and levofloxacin makes them reliable options for such indications.

Experimental Workflow: In Vitro Assessment of Metabolic Stability

To provide actionable insights for researchers, we present a detailed, self-validating protocol for assessing the metabolic stability of fluoroquinolone derivatives using human liver microsomes. This in vitro assay is a cornerstone of preclinical drug development, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).[2][11][12]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Working Solution (e.g., 1 µM) pre_incubate Pre-incubate Compound and Microsomes at 37°C (5 min) prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsome Suspension (e.g., 0.5 mg/mL) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction by adding NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Incubate at 37°C and sample at time points (0, 5, 15, 30, 45 min) initiate_reaction->time_points terminate Terminate Reaction (e.g., Acetonitrile with Internal Standard) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate Calculate t½ and Clint plot_data->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 1 mM stock solution of the fluoroquinolone derivative in DMSO.
  • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. This system ensures a sustained supply of the necessary cofactor for CYP450 activity.
  • Termination Solution: Prepare acetonitrile containing a suitable internal standard (a compound with similar analytical properties but not present in the sample) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a microcentrifuge tube, add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Include a positive control (a compound with known metabolic instability) and a negative control (without NADPH) to validate the assay.
  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
  • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and add it to the termination solution to stop the reaction.

3. Sample Processing and Analysis:

  • Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
  • Transfer the supernatant to a new plate or vials for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent fluoroquinolone at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .

Conclusion and Future Perspectives

The metabolic stability of fluoroquinolone derivatives is a multifaceted property governed by specific structural motifs. A thorough understanding of these structure-metabolism relationships is paramount for the rational design of new antibacterial agents with optimized pharmacokinetic profiles. As this guide has demonstrated, fluoroquinolones exhibit a wide range of metabolic stabilities, from the highly stable ofloxacin and levofloxacin to the extensively metabolized moxifloxacin and pefloxacin. This diversity is primarily driven by substitutions at the C-7, N-1, and C-8 positions of the core structure.

The use of robust in vitro assays, such as the human liver microsomal stability assay detailed here, provides an essential tool for the early-stage evaluation and ranking of new chemical entities. By integrating these experimental data with an understanding of the underlying metabolic pathways, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective fluoroquinolone therapies.

Future research will likely focus on the development of novel derivatives that are not only potent against resistant bacterial strains but are also engineered for optimal metabolic stability, thereby minimizing the potential for adverse drug reactions and ensuring consistent therapeutic efficacy.

References

  • Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American journal of medicine, 87(6C), 37S–42S.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
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A Senior Application Scientist's Guide to the In Vitro Validation of Novel Quinoline Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Historically significant for its presence in the antimalarial drug quinine, this structural motif is now recognized for its broad therapeutic potential, including potent anticancer activity.[2] Quinoline derivatives have emerged as promising candidates for anticancer drug development due to their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and interfering with critical tumor-growth signaling pathways.[2][3] They have been shown to target topoisomerases, protein kinases, and tubulin polymerization, making them versatile agents against various malignancies.[1][4]

This guide provides a comprehensive, technically-grounded framework for researchers validating the in vitro anticancer activity of novel quinoline compounds. It is structured to follow a logical progression, from initial broad-spectrum cytotoxicity screening to deep mechanistic elucidation, ensuring that experimental choices are justified and protocols are robust and reproducible.

The Strategic Workflow: A Phased Approach to Validation

A successful in vitro validation strategy does not rely on a single assay but rather on a tiered, multi-faceted approach. This ensures a comprehensive understanding of a compound's biological effects and builds a strong foundation for further preclinical development. The workflow progresses from identifying general cytotoxicity to pinpointing the specific cellular and molecular events that lead to cancer cell death.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Death cluster_2 Phase 3: Cell Fate cluster_3 Phase 4: Molecular Targeting P1 Primary Cytotoxicity Screening (e.g., MTT Assay) P2_1 Apoptosis vs. Necrosis (Annexin V/PI Assay) P1->P2_1 Is it cytotoxic? P2_2 Caspase Activation (Caspase-Glo Assay) P2_1->P2_2 How does it kill? P3 Cell Cycle Analysis (PI Staining) P2_1->P3 Does it affect proliferation? P4 Target Pathway Analysis (Western Blot) P2_2->P4 P3->P4 What is the molecular target?

Caption: A phased experimental workflow for validating novel anticancer compounds.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine whether the novel quinoline compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. This is a high-throughput phase designed to quickly identify active compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Experimental Rationale: The choice of assay is critical. Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are widely used because they are cost-effective and provide a colorimetric readout proportional to the number of viable, metabolically active cells. The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.

Comparative Analysis of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activity converts MTT to formazan.[6]Inexpensive, well-established.Requires a solubilization step; potential interference from reducing compounds.[6]
MTS Similar to MTT, but produces a water-soluble formazan.No solubilization step, faster protocol.Higher cost than MTT.
SRB Sulforhodamine B dye binds to total cellular protein content.[7]Less interference from compound color, stable endpoint.Fixation step required, may not distinguish between cytostatic/cytotoxic effects.
LDH Measures lactate dehydrogenase released from damaged cells.[8]Directly measures cytotoxicity (membrane integrity).Less sensitive for early-stage apoptosis or cytostatic effects.
Detailed Protocol: MTT Assay for Adherent Cells

This protocol is a standard method for assessing cell viability.[9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Phase 2: Elucidating the Mechanism of Cell Death

Once a compound is confirmed to be cytotoxic, the next critical question is how it kills the cancer cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated and desirable mechanism for an anticancer agent.

Experimental Rationale: The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between these cell death modalities. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event.[13] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[12] Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is compromised.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

This protocol enables the quantitative analysis of apoptotic and necrotic cells.[14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoline compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual medium.[12]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

Phase 3: Investigating Cell Cycle Perturbations

Many anticancer agents, including quinoline derivatives, exert their effects by disrupting the normal progression of the cell cycle, leading to growth arrest and subsequent cell death.[2][15]

Experimental Rationale: Cell cycle analysis is most commonly performed using flow cytometry to measure the DNA content of cells. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[16] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Detailed Protocol: Cell Cycle Analysis by PI Staining

This protocol outlines the steps for preparing and analyzing cells for DNA content.[16][17][18]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[16][19] Incubate on ice for at least 30 minutes. (Cells can be stored at 4°C in ethanol for several weeks).[17]

  • Washing: Centrifuge the fixed cells (at a higher speed, as fixed cells are less dense) and wash twice with cold PBS.[16]

  • RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in 50 µL of RNase A solution (e.g., 100 µg/mL) and incubate for 5-10 minutes at room temperature.[16][18]

  • PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) and mix well.[18]

  • Incubation: Incubate for 10-30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring the data for PI is collected on a linear scale.[18] Use pulse processing (e.g., Area vs. Height dot plot) to gate out cell doublets and aggregates.[18]

  • Data Interpretation: Analyze the resulting histogram of cell counts versus fluorescence intensity to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Phase 4: Identifying Molecular Targets and Signaling Pathways

The final phase of in vitro validation involves identifying the specific molecular machinery affected by the quinoline compound. Quinoline derivatives are known to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, which controls cell survival and proliferation.[20][21][22]

Experimental Rationale: Western blotting is a powerful technique to detect and quantify changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[23] For example, the induction of apoptosis by a compound can be confirmed by detecting the cleavage (activation) of caspases (e.g., Caspase-3) and their substrate, PARP.[24] Similarly, cell cycle arrest can be verified by examining changes in the levels of cyclins and cyclin-dependent kinases (CDKs).

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK:f0->PI3K:f0 AKT Akt PI3K:f0->AKT:f0 PIP2 -> PIP3 mTOR mTOR AKT:f0->mTOR:f0 Apoptosis Inhibition of Apoptosis (via Bcl-2) AKT:f0->Apoptosis Proliferation Cell Proliferation & Growth mTOR:f0->Proliferation Quinoline Novel Quinoline Compound Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a novel quinoline compound.

Detailed Protocol: Western Blotting for Apoptotic Markers

This protocol provides a general workflow for analyzing protein expression changes.[23][25]

  • Protein Extraction: Treat cells with the quinoline compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) must be used to normalize results.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control.

Comparative Analysis: Novel Quinoline vs. Standard-of-Care

To establish the potential of a novel compound, its activity must be benchmarked against existing therapies.[26] A direct comparison of IC50 values across multiple cell lines provides a clear measure of relative potency.

CompoundCell Line: A549 (Lung) IC50 (µM)Cell Line: MCF-7 (Breast) IC50 (µM)Cell Line: HCT116 (Colon) IC50 (µM)
Novel Quinoline (NQ-1) 2.51.83.2
Doxorubicin 0.80.50.9
Cisplatin [27]5.28.14.5

Note: Data is representative and for illustrative purposes.

This comparison not only highlights potency but also can reveal selectivity. For instance, a novel compound might show superior activity against a specific cancer type compared to a broad-spectrum agent like Doxorubicin, suggesting a more targeted mechanism of action.[27]

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial in vitro validation of novel quinoline-based anticancer compounds. By progressing through a logical sequence of assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can build a comprehensive biological profile of their compound. Positive and well-characterized results from this in vitro funnel provide the strong, evidence-based rationale required to advance a compound to more complex in vivo animal models and further preclinical development.[5][7] The ultimate goal is to identify candidates that not only are potent but also possess a clear and desirable mechanism of action, increasing the probability of success in the long and arduous journey of cancer drug discovery.

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A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of newly synthesized quinoline derivatives is a cornerstone of rigorous scientific practice. Quinoline scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making precise characterization paramount to understanding their structure-activity relationships.[1] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of these critical heterocyclic compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Synergy of Spectroscopic Techniques: A Holistic Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the unique strengths of multiple methods, is essential for irrefutable structural assignment. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each provides a distinct piece of the molecular puzzle, and together they form a powerful, cross-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For quinoline derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, are indispensable.[3]

¹H NMR: Mapping the Proton Landscape

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[4]

  • Chemical Shifts (δ): The protons on the quinoline ring have characteristic chemical shift ranges. Protons on the heterocyclic ring are generally more deshielded (appear at a higher ppm) than those on the carbocyclic ring due to the electron-withdrawing effect of the nitrogen atom. The substitution pattern dramatically influences these shifts.[5] For instance, the proton at the C2 position is typically the most deshielded.[2]

  • Coupling Constants (J): The splitting patterns and coupling constants provide crucial information about the substitution pattern. For example, ortho, meta, and para couplings in the benzene ring portion of the quinoline have distinct J values, allowing for unambiguous assignment of substituent positions.

¹³C NMR: Unveiling the Carbon Skeleton

¹³C NMR provides a count of the number of non-equivalent carbon atoms in a molecule. The chemical shifts of the carbon atoms in the quinoline ring are highly informative.[6][7] Carbons adjacent to the nitrogen (C2 and C8a) are significantly deshielded and appear at a lower field.[2]

2D NMR: Connecting the Dots

For complex or novel quinoline derivatives, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR experiments are essential for definitive assignments by revealing correlations between nuclei.[8][9]

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying adjacent protons.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire molecular skeleton and confirming the placement of substituents that lack protons.[8][10]

Experimental Protocol: NMR Analysis of a Quinoline Derivative
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified quinoline derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[11]

    • Dissolve the sample in approximately 0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12] The choice of solvent is critical as it can influence chemical shifts.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a broadband proton-decoupled 1D ¹³C spectrum.

    • If necessary for complete structural elucidation, perform 2D experiments such as COSY, HSQC, and HMBC.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine relative proton ratios.

    • Analyze the chemical shifts, coupling constants, and 2D correlation peaks to assign all proton and carbon signals and confirm the molecular structure.[3]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

Ionization Techniques
  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be compared to spectral libraries.[13]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[14] This is particularly useful for confirming the molecular weight of the parent compound.

Fragmentation Patterns

The fragmentation of the quinoline ring is characteristic. A common fragmentation pathway involves the loss of HCN from the molecular ion.[13] The substituents on the ring will direct the fragmentation in predictable ways, providing clues to their identity and location. For example, quinoline-4-carboxylic acids often show a primary loss of the COOH group.[13]

Experimental Protocol: MS Analysis of a Quinoline Derivative
  • Sample Preparation:

    • The sample should be free of non-volatile buffers and salts, especially for ESI and MALDI.[15]

    • For ESI-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[16]

    • For EI-MS (often coupled with Gas Chromatography, GC-MS), the sample must be volatile and thermally stable. Dissolve in a volatile organic solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a chromatographic inlet (GC or LC).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • If structural information is needed, perform tandem MS (MS/MS) experiments to induce and analyze fragmentation of a selected parent ion.[17]

  • Data Interpretation:

    • Identify the molecular ion peak (or [M+H]⁺ in ESI) to confirm the molecular weight.

    • For HRMS data, use the accurate mass to determine the elemental composition.

    • Analyze the fragmentation pattern to deduce the structure of different parts of the molecule and confirm the proposed structure.[18]

FT-IR Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending).

Characteristic Absorptions for Quinoline Derivatives
  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[19]

  • C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the quinoline ring appear in the 1600-1450 cm⁻¹ region.[20]

  • C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.[21]

  • Substituent Vibrations: Other functional groups on the quinoline ring will have their own characteristic absorption bands (e.g., C=O stretch for a carbonyl group, O-H stretch for a hydroxyl group).[22]

Experimental Protocol: FT-IR Analysis of a Quinoline Derivative
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For ATR, a small amount of the solid is placed directly on the crystal.

    • For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire a background spectrum (without the sample).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate these bands with specific functional groups and the quinoline core structure to confirm their presence in the molecule.[23]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system has a characteristic UV absorption spectrum resulting from π → π* transitions.

  • Effect of Substitution: The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the quinoline ring.[24] Electron-donating or electron-withdrawing groups, as well as extending conjugation, can cause shifts in the absorption bands (bathochromic or hypsochromic shifts).

  • Solvatochromism: The polarity of the solvent can also influence the UV-Vis spectrum, providing further insight into the electronic nature of the molecule.[25]

Experimental Protocol: UV-Vis Analysis of a Quinoline Derivative
  • Sample Preparation:

    • Prepare a dilute solution of the quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm for quinolines).

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Compare the spectrum to that of known quinoline derivatives or use it as a characteristic fingerprint for the synthesized compound.[26]

Comparative Analysis: A Case Study

To illustrate the complementary nature of these techniques, let's consider the hypothetical data for 2-methyl-4-chloroquinoline .

Spectroscopic TechniqueExpected Key Observations
¹H NMR (CDCl₃) - Singlet for the methyl group (~2.7 ppm). - Aromatic protons in the 7.3-8.2 ppm range with characteristic coupling patterns for the disubstituted rings. - Singlet for H3.
¹³C NMR (CDCl₃) - Signal for the methyl carbon (~25 ppm). - 9 aromatic carbon signals, with C2, C4 and C8a being significantly deshielded.
Mass Spec (ESI+) - [M+H]⁺ peak at m/z 178, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M).
FT-IR (ATR) - Aromatic C-H stretch > 3000 cm⁻¹. - C=C/C=N ring stretches ~1600-1450 cm⁻¹. - Strong C-Cl stretch ~750 cm⁻¹.[27]
UV-Vis (Ethanol) - Multiple absorption bands characteristic of the quinoline chromophore, likely with λ_max values around 230 nm and 315 nm.

This tabulated data demonstrates how each technique provides unique and confirmatory evidence for the proposed structure of 2-methyl-4-chloroquinoline.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Quinoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (EI, ESI, HRMS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis NMR_Data H/C Framework Connectivity NMR->NMR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data UVVis_Data Conjugated System UVVis->UVVis_Data Confirmation Final Structure Confirmation NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation UVVis_Data->Confirmation

Caption: Workflow for the comprehensive spectroscopic confirmation of quinoline derivatives.

Conclusion

The structural confirmation of quinoline derivatives is a multi-faceted process that relies on the convergence of data from several spectroscopic techniques. NMR provides the structural backbone, Mass Spectrometry confirms the molecular formula and substructures, FT-IR identifies the functional groups, and UV-Vis probes the electronic nature of the molecule. By employing these methods in a complementary and logical fashion, researchers can achieve a high level of confidence in their structural assignments, which is the bedrock of advancing drug discovery and development.

References

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A Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is a halogenated quinoline derivative, a class of compounds recognized for their significant biological activities and utility as versatile intermediates in medicinal chemistry.[1][2][3] Quinolines are foundational scaffolds in numerous pharmaceutical agents, and the precise substitution pattern of this molecule suggests its potential as a key building block in the development of novel therapeutic agents.[4] In the context of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. Impurities, even in trace amounts, can possess undesirable toxicological properties or alter the stability and bioavailability of the final product.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate strategy for their quality control needs. The validation of these analytical methods is paramount to ensure data integrity and regulatory compliance.[5][6][7]

Overall Purity Assessment Workflow

A multi-pronged analytical approach is essential for a comprehensive purity profile. No single technique can definitively identify and quantify all possible impurities. The following workflow illustrates a robust strategy, combining chromatographic separation, spectroscopic characterization, and elemental composition analysis.

Purity Assessment Workflow cluster_0 Primary Analysis cluster_1 Complementary & Confirmatory Analysis cluster_2 Final Assessment HPLC_Purity HPLC Purity & Impurity Profile GC_MS_Analysis GC-MS for Volatiles & Alternative Separation HPLC_Purity->GC_MS_Analysis Orthogonal Check Final_Purity Final Purity Statement & Certificate of Analysis HPLC_Purity->Final_Purity Structural_Confirmation NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Confirmation->Final_Purity GC_MS_Analysis->Final_Purity Elemental_Analysis Elemental Analysis (CHNX) for Empirical Formula Elemental_Analysis->Final_Purity Synthesized_Sample Synthesized Product Synthesized_Sample->HPLC_Purity Quantitative Synthesized_Sample->Structural_Confirmation Qualitative Synthesized_Sample->Elemental_Analysis Compositional

Caption: Overall workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the principal technique for determining the purity and impurity profile of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities, such as starting materials, by-products, and degradation products.

Expertise & Causality: The choice of a reversed-phase (RP) method, typically with a C18 column, is based on the moderate polarity of the target molecule. The nonpolar stationary phase interacts with the quinoline scaffold, while a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, elutes the compounds. The gradient elution is crucial; it ensures that both more polar and less polar impurities are resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. A UV-Vis detector is selected due to the aromatic nature of the quinoline ring system, which provides strong chromophores for sensitive detection.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution. Further dilute as necessary.

Trustworthiness through Validation: This method must be validated to ensure it is suitable for its intended purpose.[6] Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from known impurities and degradation products.

  • Linearity: Assessed by analyzing a series of dilutions of a reference standard to ensure the detector response is proportional to the concentration.

  • Accuracy & Precision: Determined by replicate injections of a known concentration to check for closeness to the true value and repeatability.[8]

  • Limit of Quantitation (LOQ): Essential for quantifying trace impurities, established as the lowest concentration that can be measured with acceptable accuracy and precision.

HPLC Workflow Start Sample Weighing & Dilution HPLC_Injection Autosampler Injection Start->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV-Vis Detection (254 nm) Separation->Detection Data_Acquisition Chromatogram Generation Detection->Data_Acquisition Analysis Peak Integration & Area % Calculation Data_Acquisition->Analysis Report Purity Report Analysis->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Expertise & Causality: This method is chosen to complement HPLC by using a different separation principle (volatility and polarity vs. partitioning).[9][10] A DB-5MS column is a good starting point as it is a general-purpose, low-bleed column suitable for a wide range of semi-polar compounds. The temperature program is designed to first elute highly volatile impurities at a lower temperature before ramping up to elute the main, higher-boiling point compound. Mass spectrometry provides structural information, which is invaluable for identifying unknown impurities.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[11] For purity assessment, it confirms the identity of the main component and can detect and identify structurally related impurities, including isomers, that might co-elute in chromatography.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The presence of unexpected signals or incorrect integration values can indicate impurities.

  • ¹³C NMR: Shows the number of unique carbon atoms. The presence of extra peaks suggests carbon-containing impurities.

  • ¹⁹F NMR: This is particularly critical for this molecule. Fluorine NMR is highly sensitive to the electronic environment, and the presence of two distinct fluorine signals will confirm the 5,8-difluoro substitution pattern. Any additional fluorine signals would strongly indicate isomeric impurities or fluorinated by-products.

Data Interpretation: A pure sample of this compound should show the expected chemical shifts and coupling constants for the aromatic protons, the ethyl ester group, and two distinct signals in the ¹⁹F NMR spectrum. The integration of the proton signals should correspond to the number of protons in the structure.

Elemental Analysis: Verifying Fundamental Composition

Elemental analysis (EA) provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes halogens) in a compound.[12][13] This technique is a fundamental check of purity and empirical formula.[14][15]

Expertise & Causality: EA is a bulk analysis technique that validates the overall elemental composition of the synthesized material. For a pure compound, the experimentally determined percentages of C, H, and N should match the theoretical values calculated from its molecular formula (C₁₂H₈ClF₂NO₂). A significant deviation, typically greater than ±0.4%, suggests the presence of impurities (e.g., residual solvents, inorganic salts) or that the compound is not what it is believed to be.[16]

Theoretical Composition for C₁₂H₈ClF₂NO₂:

  • Carbon (C): 53.06%

  • Hydrogen (H): 2.97%

  • Nitrogen (N): 5.16%

An experimental result of C: 53.01%, H: 2.99%, N: 5.14% would be considered a good confirmation of purity.

Comparative Analysis of Purity Assessment Techniques

FeatureHPLC-UVGC-MSNMR SpectroscopyElemental Analysis
Primary Purpose Quantitative purity, impurity profilingVolatile impurity analysis, structural ID of impuritiesDefinitive structural confirmation, isomer detectionEmpirical formula verification, bulk purity
Sensitivity High (ppm level)Very High (ppb level)Moderate to LowLow
Specificity High (with validated method)Very High (mass fragmentation)Very High (for structure)Low (non-specific)
Quantitation Excellent (primary method)Good (with standards)Good (with internal standard)Good (for bulk composition)
Key Advantage Robust, precise quantitation of non-volatiles.High sensitivity and definitive ID of volatiles.Unambiguous structure and isomer identification.Confirms correct elemental composition.
Key Limitation May not detect highly volatile or non-UV active compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity for trace impurities.Insensitive to isomeric impurities; requires high sample purity.

Conclusion

The comprehensive purity assessment of a high-value intermediate like this compound requires a strategic and orthogonal approach. While HPLC stands as the primary quantitative tool for purity and impurity profiling, its findings must be corroborated by other techniques. NMR spectroscopy provides non-negotiable proof of structural identity and is invaluable for detecting isomers. GC-MS offers a complementary separation technique, crucial for identifying volatile impurities that HPLC might miss. Finally, Elemental Analysis serves as a fundamental check on the empirical formula, confirming that the bulk of the material has the correct atomic composition. Employing this validated, multi-technique workflow ensures the generation of reliable, high-quality material, which is an essential prerequisite for its successful application in research and drug development.[7]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
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A Comparative Guide to In Silico Docking of Difluoroquinoline Derivatives: Methodologies and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. Among these, difluoroquinoline derivatives have garnered significant attention due to their enhanced biological activities, including antibacterial and anticancer properties.[1][2] This guide provides a comprehensive comparison of the in silico molecular docking performance of various difluoroquinoline derivatives against established therapeutic targets. We will delve into the causality behind experimental choices in docking simulations, present detailed protocols for self-validating systems, and offer a comparative analysis of binding affinities supported by published data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel difluoroquinoline-based therapeutics.

The Rationale for Focusing on Difluoroquinoline Derivatives

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. In the context of quinolones, the presence of two fluorine atoms can lead to enhanced interactions with target proteins, surmounting resistance mechanisms and improving efficacy. Molecular docking serves as a powerful computational technique to predict and analyze these interactions at a molecular level, providing invaluable insights for lead optimization.[3]

Comparative Docking Performance of Difluoroquinoline Derivatives

Molecular docking studies consistently demonstrate the potential of difluoroquinoline derivatives to exhibit strong binding affinities for their target proteins, often surpassing that of their mono-fluorinated or non-fluorinated counterparts. The primary targets for these compounds are bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4] Additionally, their anticancer activities are often attributed to the inhibition of human topoisomerases.[5]

Performance Against Bacterial DNA Gyrase

Bacterial DNA gyrase is a well-established target for quinolone antibiotics. Docking studies are instrumental in elucidating the structure-activity relationships (SAR) of novel derivatives.

Key Insight: The binding affinity of fluoroquinolone derivatives to DNA gyrase is significantly influenced by the substituents at the C-7 position.[6] Molecular docking studies allow for the rational design of these substituents to maximize interactions within the binding pocket.

Table 1: Comparative Docking Scores of Fluoroquinolone Derivatives against DNA Gyrase

Compound/DerivativeTarget OrganismPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Reference
Novel Fluoroquinolone Derivative CE. coliModeled-17.88Moxifloxacin-17.52[7]
Compound 8gS. aureus2XCT-Norfloxacin-[6]
Pefloxacin Hydrazone 5gS. aureus2XCS-7.73 (Glide Score)Ciprofloxacin-[8]
Difluoroboranil-fluoroquinolone 7aS. aureus--Ciprofloxacin-[9]

Note: Direct numerical comparison of docking scores should be done cautiously as different software and scoring functions are used across studies. The trend in binding affinity is more informative.

Performance Against Human Topoisomerase (Anticancer Activity)

The anticancer potential of fluoroquinolones is an expanding area of research. Docking studies have been pivotal in identifying derivatives with high affinity for human topoisomerases.

Table 2: Comparative Docking Data for Anticancer Activity

Compound/DerivativeTargetPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Reference
FQB-1Human Topoisomerase--9.8--[5]
Quinolone Derivative 13Topoisomerase I--Camptothecin-[10]
Ciprofloxacin Derivative 32--IC50 = 4.3 µMCiprofloxacin-[1]

Experimental Protocol: A Validated Molecular Docking Workflow

The trustworthiness of in silico predictions hinges on a robust and validated docking protocol.[7] This section outlines a detailed, step-by-step methodology for conducting a comparative docking study of difluoroquinoline derivatives.

Protocol Validation: The Cornerstone of Reliable Results

Before screening novel compounds, it is imperative to validate the docking protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of the target protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered an acceptable validation.[11][12]

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB 1. Select Target Protein (e.g., DNA Gyrase - PDB: 2XCT) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Prepare Ligands (Difluoroquinoline derivatives & reference) PrepProt->Ligands Redock 4. Redock Co-crystallized Ligand RMSD 5. Calculate RMSD Redock->RMSD Dock 6. Dock Difluoroquinoline Derivatives RMSD->Dock If RMSD < 2.0 Å Analyze 7. Analyze Binding Modes & Scores Dock->Analyze Compare 8. Compare with Reference Compound Analyze->Compare

Caption: A validated molecular docking workflow.

Step-by-Step Docking Protocol using AutoDock Vina

This protocol provides a general workflow that can be adapted for various docking software.

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., DNA gyrase) from the Protein Data Bank (PDB).[6]

    • Using software like UCSF Chimera or AutoDockTools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.[13]

  • Ligand Preparation:

    • Obtain the 3D structures of the difluoroquinoline derivatives and the reference compound. These can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol2 or .pdb).

    • Use Open Babel or a similar tool to convert the ligand files to the .pdbqt format required by AutoDock Vina, assigning Gasteiger charges.[14]

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the active site can be determined from the co-crystallized ligand or through literature review.[14]

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters as input.[14] Vina will perform the docking simulation and generate multiple binding poses for each ligand, ranked by their binding affinity scores.

  • Analysis of Results:

    • Visualize the docked poses and their interactions with the protein residues using software like Discovery Studio Visualizer or PyMOL.[7]

    • Analyze the binding energies (docking scores) to compare the affinities of the different difluoroquinoline derivatives with each other and with the reference compound.

    • Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions to understand the molecular basis of binding.

Beyond Docking: The Role of Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic representation of the complex in a simulated physiological environment.[3][15] MD simulations can be used to assess the stability of the docked poses and to calculate binding free energies with greater accuracy.

MD_Workflow Docking Docked Complex Solvation Solvation in Water Box Docking->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production->Analysis

Caption: General workflow for molecular dynamics simulation.

Conclusion and Future Perspectives

Comparative molecular docking studies are an indispensable tool in the rational design of novel difluoroquinoline derivatives. By providing detailed insights into ligand-protein interactions and predicting binding affinities, these in silico methods accelerate the identification of promising drug candidates. The validation of docking protocols is crucial for ensuring the reliability of the results. Future studies should aim to integrate molecular docking with molecular dynamics simulations and experimental validation to further enhance the predictive power of computational approaches in drug discovery.

References

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  • Patel, M. M., & Patel, L. J. (2014). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. Bioinorganic chemistry and applications, 2014, 897187. [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. (2025). chemproc.org. [Link]

  • Anticancer activities of Fluoroquinolone derivatives and complexes. (n.d.). ResearchGate. [Link]

  • Li, Y., et al. (2020). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. International journal of molecular sciences, 21(23), 9036. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). PMC. [Link]

  • Khan, N., et al. (2021). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PeerJ, 9, e11796. [Link]

  • Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. (n.d.). ResearchGate. [Link]

  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. (2022). PMC. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2021). PMC. [Link]

  • Design and virtual screening of novel fluoroquinolone analogs as effective mutant DNA GyrA inhibitors against urinary tract infection-causing fluoroquinolone resistant Escherichia coli. (2018). RSC Publishing. [Link]

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. (2018). National Institutes of Health. [Link]

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A Comparative Guide to the Antibacterial Spectrum of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinolones, a class of synthetic broad-spectrum antibiotics, remain a cornerstone in treating bacterial infections by targeting essential enzymes in DNA replication.[1] This guide focuses on derivatives of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, a key scaffold for synthesizing next-generation fluoroquinolones. We provide a comparative analysis of the antibacterial spectrum of these derivatives, supported by experimental data, against clinically relevant Gram-positive and Gram-negative bacteria. This document details the structure-activity relationships that govern their efficacy, presents standardized protocols for their evaluation, and offers insights into future research directions.

Introduction: The Enduring Relevance of Quinolones in an Era of Resistance

Bacterial infectious diseases remain a leading cause of morbidity and mortality worldwide, a threat magnified by the rapid emergence of multidrug-resistant (MDR) pathogens.[2] The quinolone class of antibiotics, discovered in 1962 with the introduction of nalidixic acid, marked a significant milestone in antibacterial therapy.[3] The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position, dramatically expanded their spectrum of activity and improved pharmacokinetic profiles.[3][4]

Quinolones exert their bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for modulating the DNA topology required for replication, transcription, and repair.[1] By forming a ternary complex with the enzyme and DNA, quinolones stabilize double-stranded DNA breaks, ultimately leading to cell death.[7] This mechanism is distinct from many other antibiotic classes, making quinolones vital tools in the clinical arsenal.

The scaffold this compound serves as a versatile starting material for creating novel quinolone derivatives. The strategic placement of fluorine atoms at the C-5 and C-8 positions and a chlorine atom at the C-4 position provides a foundation for modifications that can enhance potency and broaden the antibacterial spectrum. This guide aims to provide a comprehensive evaluation of these derivatives, comparing their performance against established fluoroquinolones and elucidating the structural modifications that drive their antibacterial activity.

The Quinolone Pharmacophore: Structure-Activity Relationships (SAR)

The efficacy and spectrum of quinolone derivatives are intricately linked to the substituents at various positions on the core ring structure. Understanding these relationships is crucial for the rational design of new, more effective agents.[4][8]

  • N-1 Position: The substituent at the N-1 position is critical for potency. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. A cyclopropyl group, as seen in ciprofloxacin, generally confers significant activity against Gram-negative bacteria.[3][9]

  • C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position, along with the C-4 keto group, is essential for binding to the DNA gyrase enzyme and is a prerequisite for antibacterial activity.[4] Esterification at this position, as in the parent compound, creates a prodrug that must be hydrolyzed in vivo to become active.

  • C-7 Position: The C-7 position is a key determinant of the antibacterial spectrum and potency. The introduction of a piperazine ring or a similar heterocyclic moiety at this position dramatically enhances activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria.[4][9] Modifications to this ring can also improve activity against Gram-positive and anaerobic bacteria.[3]

  • C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone subclass. This substitution significantly enhances both cell penetration and inhibition of DNA gyrase, leading to a substantial increase in antibacterial potency.[4][9]

  • C-5 and C-8 Positions: Substituents at these positions can modulate the activity and safety profile. An amino group or a fluorine atom at C-5 can enhance Gram-positive activity. A fluorine or methoxy group at the C-8 position can also broaden the spectrum of activity.[3]

The following diagram illustrates the key positions on the quinolone core that influence its antibacterial properties.

SAR_Diagram cluster_quinoline Quinolone Core Structure quinoline_structure N1 N-1: Potency (e.g., Cyclopropyl) N1->p_N1 C7 C-7: Spectrum & Potency (e.g., Piperazine) C7->p_C7 C6 C-6: Potency & Gyrase Inhibition (e.g., Fluorine) C6->p_C6 C8 C-8: Spectrum & Safety (e.g., F, OCH3) C8->p_C8 C3_C4 C-3 & C-4: Essential for Gyrase Binding C3_C4->p_C3_C4 MIC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_results 3. Incubation & Reading prep_stock Prepare Drug Stock (e.g., 1280 µg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilution of Drug prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension 1:100 in CAMHB prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with 50 µL Bacteria dilute_inoculum->add_inoculum plate_setup Add 50 µL CAMHB to 96-well Plate plate_setup->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 18-24h add_inoculum->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results

Caption: Workflow for the Broth Microdilution MIC Testing Protocol.

Mechanism of Action: Arresting DNA Replication

The bactericidal power of these quinolone derivatives stems from their ability to poison bacterial type II topoisomerases. [7]In Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV. [5]

  • Enzyme Function: Both enzymes manage DNA supercoiling. They create a transient double-stranded break in one DNA segment, pass another segment through the break, and then reseal it. [1]This process is vital to relieve torsional stress during DNA replication and to separate intertwined daughter chromosomes.

  • Quinolone Inhibition: The quinolone molecule intercalates into the DNA at the site of the break and forms a stable ternary complex with the enzyme. [5]This complex physically blocks the enzyme's ability to re-ligate the broken DNA strands. [7]3. Cell Death: The accumulation of these stabilized cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and other DNA repair pathways. [7]Ultimately, this irreversible damage to the DNA leads to the cessation of replication and cell death.

Quinolone_MoA cluster_normal Normal Enzyme Cycle cluster_inhibition Inhibition by Quinolone supercoiled_dna Supercoiled Bacterial DNA dna_gyrase DNA Gyrase / Topoisomerase IV (Bacterial Topoisomerase II) supercoiled_dna->dna_gyrase Catalytic Cycle cleavage Transient Double-Strand DNA Break dna_gyrase->cleavage Catalytic Cycle ternary_complex Stable Ternary Complex (Quinolone-Enzyme-DNA) dna_gyrase->ternary_complex quinolone Quinolone Derivative quinolone->ternary_complex religation DNA Religation & Relaxed DNA Released cleavage->religation Catalytic Cycle cleavage->ternary_complex Drug Intercalates & Traps Complex religation->supercoiled_dna Catalytic Cycle replication_stalled Replication Fork Stalls ternary_complex->replication_stalled Blocks Religation dna_damage Chromosome Fragmentation (Irreversible DNA Damage) replication_stalled->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Mechanism of action of quinolone antibiotics via inhibition of DNA gyrase/topoisomerase IV.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising avenue for the development of new antibacterial agents. By strategically modifying the C-7 position, it is possible to generate compounds with potent, broad-spectrum activity that is competitive with established fluoroquinolones like ciprofloxacin. The structure-activity relationships discussed herein demonstrate that fine-tuning this position can yield derivatives with enhanced activity against specific pathogens, such as the improved anti-staphylococcal performance of the 3-aminopyrrolidine derivative (D3).

The data underscore the potential of this scaffold to generate novel drug candidates. Future research should focus on several key areas:

  • Expanded SAR Studies: Synthesizing and evaluating a wider array of derivatives with diverse C-7 and N-1 substituents to further optimize potency and spectrum.

  • Activity Against Resistant Strains: Testing the most promising compounds against clinically relevant resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Gram-negatives.

  • In Vivo Efficacy and Pharmacokinetics: Advancing lead candidates into animal models of infection to assess their efficacy, distribution, metabolism, and excretion.

  • Safety and Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicology studies to ensure a favorable safety profile, a critical consideration for the quinolone class.

By pursuing these research avenues, the scientific community can leverage the versatile this compound scaffold to develop the next generation of quinolone antibiotics, providing new hope in the fight against bacterial resistance.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate, a halogenated quinoline derivative utilized in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Understanding the Compound: Hazard Profile

This compound (CAS No. 150258-20-1) is a chlorinated and fluorinated organic compound.[1][2] While specific toxicity data is limited, the presence of halogens necessitates a cautious approach to its handling and disposal. Safety Data Sheets (SDS) for this and similar compounds indicate that it may cause skin and serious eye irritation.[3] As a halogenated organic compound, it falls under specific waste categories that require careful management.[4][5][6]

Key Hazard Information:

PropertyInformationSource
Chemical Name This compound[1][2]
CAS Number 150258-20-1[1][2]
Molecular Formula C12H8ClF2NO2[1][2]
Known Hazards Causes skin irritation, Causes serious eye irritation[3]
Combustibility Materials that require considerable preheating before ignition can occur.[1]
Decomposition Hazardous decomposition products are not specified, but combustion may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

The Disposal Workflow: A Step-by-Step Operational Plan

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its transfer to a licensed disposal facility. The following workflow is designed to ensure safety and compliance throughout this process.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Final Disposal A 1. Waste Generation (Unused reagent, contaminated materials) B 2. Waste Characterization (Identify as Halogenated Organic Waste) A->B Characterize C 3. Segregation (Separate from non-halogenated waste) B->C Segregate D 4. Containerization (Use appropriate, labeled container) C->D Containerize E 5. Temporary Storage (In Satellite Accumulation Area) D->E Store Temporarily F 6. Waste Pickup Request (Contact EHS or licensed contractor) E->F Request Pickup G 7. Transportation (By authorized personnel) F->G Transport H 8. Final Disposal (Incineration or other approved method) G->H Dispose

Caption: Decision workflow for the disposal of this compound.

Waste Characterization and Segregation

The first and most critical step is to correctly identify waste containing this compound as halogenated organic waste .[4][6][7] This is due to the presence of chlorine and fluorine atoms in its structure.

Causality: Halogenated solvents and waste are typically more expensive to dispose of than their non-halogenated counterparts because their incineration requires special scrubbers to neutralize the resulting acidic gases (like HCl and HF).[5][6] Mixing halogenated waste with non-halogenated waste will necessitate treating the entire mixture as halogenated, thereby increasing disposal costs.[4][6]

Procedure:

  • At the point of generation, identify all waste streams containing this compound. This includes unused or expired reagents, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).

  • Designate a specific waste container for "Halogenated Organic Waste."[4]

Personal Protective Equipment (PPE)

When handling waste containing this compound, appropriate PPE is mandatory to prevent skin and eye exposure.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[1][3]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.

Containerization and Labeling

Proper containerization and labeling are crucial for safe storage and are mandated by regulations such as those from the Occupational Safety and Health Administration (OSHA).[8]

Procedure:

  • Select a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[4][5]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste stream. Do not use abbreviations or chemical formulas.[4]

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Irritant," "Toxic").[3]

    • The date the first drop of waste was added.

  • Keep the container closed at all times except when adding waste.[4][5]

Temporary Storage in the Laboratory

Designated Satellite Accumulation Areas (SAAs) are the appropriate locations for the temporary storage of hazardous waste in the lab.

Procedure:

  • Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Ensure the SAA is in a well-ventilated area, away from heat and ignition sources.

  • Secondary containment, such as a spill pallet, is required to contain any potential leaks.[9] This containment must be able to hold 110% of the volume of the largest container or 10% of the total volume of all containers, whichever is greater.

Spill and Emergency Procedures

In the event of a spill, a prompt and safe response is critical.

Procedure:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material and place it in the designated halogenated waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency response plan.[10][11]

Final Disposal: Engaging Professional Services

The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company.[3] It is the responsibility of the waste generator to ensure that the disposal vendor is compliant with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA).[6]

Procedure:

  • When the waste container is full or has been in storage for the maximum allowed time (as per institutional policy), contact your EHS department to arrange for a waste pickup.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

  • The transportation and ultimate disposal of the waste will be handled by trained professionals.[10] The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.

By implementing these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate | CAS 150258-20-1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999, August 25). Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.